WJ460
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-[3-(2-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-yl]-N-(4-phenylbutyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3S/c1-32-24-16-6-5-15-23(24)29-25(30)19-33-27(29)22-14-9-13-21(18-22)26(31)28-17-8-7-12-20-10-3-2-4-11-20/h2-6,9-11,13-16,18,27H,7-8,12,17,19H2,1H3,(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSNKHFAOWELSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(SCC2=O)C3=CC(=CC=C3)C(=O)NCCCCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of WJ460: A Technical Guide to a Novel Myoferlin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WJ460 is a novel small molecule inhibitor that has demonstrated significant anti-tumor activity in preclinical studies.[1] This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its direct molecular target, the modulation of key signaling pathways, and its induction of multiple cell death modalities. Proteomic and biochemical analyses have identified myoferlin (MYOF) as the direct target of this compound.[1] By inhibiting MYOF, this compound disrupts critical cellular processes in cancer cells, including migration, invasion, and cell cycle progression, while simultaneously inducing mitochondrial autophagy (mitophagy) and a form of iron-dependent cell death known as ferroptosis.[2][3] This document consolidates quantitative data, detailed experimental protocols, and visual representations of the signaling cascades affected by this compound to serve as a comprehensive resource for the scientific community.
Introduction to this compound and its Target: Myoferlin
Myoferlin (MYOF) is a large, 230 kDa transmembrane protein belonging to the ferlin family.[4] It is characterized by the presence of multiple C2 domains, which are crucial for calcium-dependent phospholipid binding and protein-protein interactions.[5] While MYOF is involved in various physiological processes such as membrane repair and vesicle trafficking, it has emerged as a compelling therapeutic target in oncology due to its frequent overexpression in a variety of cancers, including breast and pancreatic cancer.[3][4] Elevated MYOF expression is often correlated with poor prognosis, increased metastatic potential, and resistance to conventional therapies.[4] this compound was identified through a small molecule screen as a potent inhibitor of breast cancer cell invasion and directly targets myoferlin, offering a promising therapeutic strategy for MYOF-driven cancers.[1][6]
Quantitative Data Summary
The efficacy of this compound has been quantified in various preclinical models. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line | Assay | IC50 (nM) | Reference |
| Breast Cancer | MDA-MB-231 | Collagen I Invasion | 43.37 | [3] |
| Breast Cancer | BT549 | Collagen I Invasion | 36.40 | [3] |
| Pancreatic Cancer | MiaPaCa-2 | Cell Confluency | 20.92 ± 1.02 | [4] |
| Pancreatic Cancer | BxPC-3 | Cell Confluency | ~48.44 | [4] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model
| Animal Model | Tumor Cell Line | Treatment Dosing Regimen | Outcome | Reference |
| Athymic Nude Mice | MDA-MB-231-Luciferase | 5-10 mg/kg, intraperitoneal injection, single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival. | [3] |
Core Mechanism of Action: A Multi-pronged Approach
This compound exerts its anti-tumor effects through a multifaceted mechanism of action that stems from its direct inhibition of myoferlin.
Disruption of Endocytic Trafficking and Receptor Signaling
This compound directly binds to the C2 domain of myoferlin, which disrupts its normal function in membrane trafficking and receptor recycling.[5][6] A key interaction disrupted by this compound is the colocalization of myoferlin with Rab7, a small GTPase that marks late endosomes.[6][7] This dissociation impairs the endocytic pathway, leading to altered signaling of receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for cancer cell proliferation, angiogenesis, and invasion.[4][7]
Caption: this compound disrupts Myoferlin-Rab7 interaction, impairing endocytic trafficking.
Induction of Cell Cycle Arrest and Mitophagy
Inhibition of myoferlin by this compound leads to cell cycle arrest at the G2/M phase in pancreatic ductal adenocarcinoma (PDAC) cell lines.[2][8] Furthermore, this compound treatment triggers mitochondrial autophagy (mitophagy), a cellular process that selectively degrades mitochondria.[2][9] This is a critical step that primes cancer cells for a specific form of cell death.
Priming and Induction of Ferroptosis
A novel and significant aspect of this compound's mechanism is its ability to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS).[3] this compound treatment reduces the expression of key regulators of ferroptosis, namely the cystine/glutamate antiporter subunit SLC7A11 and glutathione (B108866) peroxidase 4 (GPX4).[3][4] The downregulation of these proteins disrupts the cellular antioxidant defense system, leading to an accumulation of lipid peroxides and subsequent iron-dependent cell death.[3][9]
Caption: this compound induces ferroptosis through inhibition of Myoferlin.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Affinity Pull-Down Assay for Myoferlin Target Identification
This protocol was utilized to identify myoferlin as the direct binding target of this compound.[3]
-
Cell Lysis: MDA-MB-231 cells are cultured to approximately 80-90% confluency, harvested, and lysed in ice-cold lysis buffer. The lysate is centrifuged to pellet cell debris, and the supernatant is collected.
-
Bait Immobilization: Streptavidin-coated magnetic beads are washed and incubated with a biotin-conjugated this compound probe to allow for the binding of the bait molecule.
-
Protein Capture: The cell lysate is pre-cleared by incubating with unconjugated streptavidin beads to remove non-specific binders. The pre-cleared lysate is then incubated with the this compound-biotin-bound beads to capture interacting proteins.
-
Washing: The beads are washed extensively with wash buffer to remove non-specifically bound proteins.
-
Elution and Analysis: The bound proteins are eluted using an SDS-PAGE sample loading buffer and separated by SDS-PAGE. The protein bands are visualized by silver staining.
Mass Spectrometry for Protein Identification
This protocol outlines the general steps for identifying the protein captured in the affinity pull-down assay.[3]
-
In-Gel Digestion: The protein band of interest is excised from the silver-stained SDS-PAGE gel, destained, and subjected to in-gel digestion with trypsin to generate peptide fragments.
-
Peptide Extraction: The resulting peptides are extracted from the gel slices.
-
LC-MS/MS Analysis: The extracted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Database Searching: The obtained MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using a search algorithm (e.g., MASCOT or Sequest) to identify the protein.
Transwell Invasion Assay
This assay is used to assess the invasive potential of cancer cells in vitro.[4]
-
Matrigel Coating: The upper surface of a transwell insert (8 µm pore size) is coated with a diluted Matrigel Basement Membrane Matrix solution and incubated at 37°C to allow for gel formation.
-
Cell Seeding: Cancer cells (e.g., MDA-MB-231, BT549) are harvested and resuspended in a serum-free medium containing various concentrations of this compound. The cell suspension is then added to the upper chamber of the Matrigel-coated transwell insert.
-
Chemoattraction: The lower chamber of the transwell is filled with a medium containing a chemoattractant, such as Fetal Bovine Serum (FBS).
-
Incubation: The plate is incubated to allow for cell invasion through the Matrigel and the porous membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained with Crystal Violet, and counted under a microscope.
Co-Immunoprecipitation for MYOF-Rab7 Interaction
This assay is used to demonstrate that this compound disrupts the interaction between myoferlin and Rab7.[7]
-
Cell Treatment and Lysis: Cells are treated with increasing concentrations of this compound for a specified time. The cells are then washed and lysed with a non-denaturing lysis buffer.
-
Immunoprecipitation: The protein of interest (e.g., HA-tagged MYOF) is immunoprecipitated from the cell lysate by incubating with an appropriate antibody (e.g., anti-HA) followed by the addition of protein A/G beads.
-
Washing and Elution: The beads are washed to remove non-specific binders, and the bound proteins are eluted.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The presence of the co-immunoprecipitated protein (e.g., Flag-tagged Rab7) is detected by western blotting using a specific antibody (e.g., anti-Flag).
Experimental and Logical Workflow
The investigation into the mechanism of action of this compound typically follows a logical progression of experiments.
Caption: A typical experimental workflow for characterizing this compound.
Conclusion
This compound represents a promising first-in-class myoferlin inhibitor with a novel and multifaceted mechanism of action.[3] By directly targeting myoferlin, this compound disrupts key oncogenic processes, including endocytic trafficking and cell migration, while simultaneously inducing cell cycle arrest, mitophagy, and ferroptosis. The preclinical data summarized in this guide highlight its potential as a therapeutic agent for myoferlin-driven cancers. Further investigation and clinical development of this compound and its analogs are warranted to fully explore its therapeutic utility in oncology.
References
- 1. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to WJ460: A Potent Myoferlin Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myoferlin (MYOF), a ferlin family protein, is increasingly recognized as a key player in cancer progression, contributing to cell proliferation, migration, invasion, and drug resistance. Its overexpression in a variety of malignancies, including breast and pancreatic cancers, is often correlated with poor patient outcomes. WJ460 has emerged as a potent and selective small-molecule inhibitor of myoferlin, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative efficacy data, and providing detailed experimental protocols for its characterization. Visualizations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of its function and application in oncology research.
Introduction to Myoferlin and this compound
Myoferlin (MYOF) is a 230 kDa transmembrane protein involved in multiple cellular processes such as membrane repair, endocytosis, vesicle trafficking, and receptor tyrosine kinase (RTK) signaling. In the context of cancer, MYOF is frequently overexpressed and is implicated in promoting metastasis and resistance to therapies. This compound is a small-molecule inhibitor that directly binds to and inhibits the function of myoferlin. This inhibition disrupts downstream signaling pathways crucial for cancer cell survival and metastasis, making this compound a valuable tool for studying MYOF function and a potential therapeutic candidate.
Quantitative Data Summary
The efficacy of this compound has been quantified in various cancer cell lines and in vivo models. The following tables summarize key data on its inhibitory concentrations and in vivo effectiveness.
Table 1: In Vitro IC50 Values of this compound
| Cancer Type | Cell Line | Assay | IC50 (nM) |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | Transwell Invasion | 43.37 ± 3.42 |
| Breast Cancer | BT549 | Transwell Invasion | 36.40 ± 4.51 |
| Pancreatic Cancer | MiaPaCa-2 | Cell Confluency | 20.92 ± 1.02 |
| Pancreatic Cancer | BxPC-3 | Cell Confluency | ~48.44 |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model
| Animal Model | Tumor Cell Line | Treatment Dosing Regimen | Outcome |
|---|
| Athymic Nude Mice | MDA-MB-231-Luciferase | 5-10 mg/kg, intraperitoneal injection, single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival. |
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily by inhibiting myoferlin, which leads to the disruption of key cellular processes.
Disruption of Myoferlin-Rab7 Interaction and Endocytic Trafficking
A primary mechanism of this compound is the disruption of the interaction between myoferlin and Rab7, a small GTPase that marks late endosomes. This interaction is crucial for endocytic trafficking and the recycling of signaling receptors like EGFR and VEGFR-2. By inhibiting this interaction, this compound impairs late endosome function, leading to altered RTK signaling and promoting EGFR degradation.
Caption: this compound disrupts the Myoferlin-Rab7 interaction, impairing RTK signaling.
Induction of Mitophagy and Ferroptosis
In pancreatic ductal adenocarcinoma (PDAC) cells, this compound has been shown to induce mitochondrial autophagy (mitophagy) and prime the cells for ferroptosis, an iron-dependent form of programmed cell death. Treatment with this compound leads to a decrease in the levels of SLC7A11 (a cystine/glutamate antiporter) and GPX4 (glutathione peroxidase 4), which are key regulators of ferroptosis. This results in an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
Caption: this compound induces ferroptosis by inhibiting MYOF and downregulating SLC7A11 and GPX4.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's effects. Below are protocols for key experiments.
Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells in vitro.
-
Cell Lines: MDA-MB-231, BT549 (human breast cancer).
-
Reagents:
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound (various concentrations)
-
Crystal Violet stain (0.1%)
-
-
Protocol:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the upper surface of a transwell insert (8 µm pore size) with the diluted Matrigel solution and incubate at 37°C for gel formation.
-
Harvest cancer cells and resuspend them in serum-free medium containing the desired concentration of this compound.
-
Add the cell suspension to the upper chamber and FBS-containing medium to the lower chamber.
-
Incubate for 12-24 hours.
-
Remove non-invading cells from the upper surface.
-
Fix and stain the invading cells on the lower surface with Crystal Violet.
-
Count the number of stained, invading cells under a microscope.
-
Affinity Pull-Down Assay for Myoferlin Target Identification
This protocol identifies myoferlin as the direct binding target of this compound.
-
Reagents:
-
This compound-biotin conjugate
-
Streptavidin-coated magnetic beads
-
Cell lysate from cancer cells
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution buffer (SDS-PAGE sample loading buffer)
-
-
Protocol:
-
Incubate streptavidin-coated magnetic beads with the this compound-biotin conjugate.
-
Pre-clear cell lysate by incubating with unconjugated streptavidin beads.
-
Incubate the pre-cleared lysate with the this compound-biotin-bound beads to capture interacting proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins using SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE and visualize by silver staining.
-
Excise the protein band of interest and identify the protein by mass spectrometry.
-
Western Blot for Ferroptosis Markers
This method is used to measure the levels of key proteins involved in ferroptosis.
-
Reagents:
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against SLC7A11, GPX4, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection system
-
-
Protocol:
-
Treat cancer cells with this compound for the desired time.
-
Lyse the cells using RIPA buffer to extract total proteins.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Visualize protein bands using an ECL detection system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Experimental and Logical Workflows
Visualizing the workflow of experiments and the logical progression of research can aid in experimental design and interpretation.
Caption: A logical workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a potent and selective myoferlin inhibitor with promising anti-tumor activity. Its ability to disrupt key oncogenic signaling pathways and induce ferroptosis highlights its potential as a therapeutic agent for MYOF-driven cancers. The data and protocols presented in this guide provide a valuable resource for researchers investigating myoferlin as a therapeutic target and for the further development of this compound and its analogs.
The Myoferlin Inhibitor WJ460: A Technical Guide to its Induction of Mitochondrial Autophagy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms by which the small molecule inhibitor WJ460 triggers mitochondrial autophagy (mitophagy). By directly targeting the ferlin family protein myoferlin (MYOF), this compound initiates a cascade of cellular events culminating in the selective degradation of mitochondria and priming cancer cells for ferroptosis, an iron-dependent form of programmed cell death. This document summarizes key quantitative data, details experimental methodologies, and visualizes the core signaling pathways to offer a comprehensive resource for professionals in oncology and drug development.
Core Mechanism: Inhibition of Myoferlin Initiates Mitophagy
This compound is a potent and selective inhibitor of myoferlin, a transmembrane protein frequently overexpressed in various cancers and associated with poor prognosis.[1][2][3] this compound exerts its anti-cancer effects by directly binding to and inhibiting the function of myoferlin.[1][3] This inhibition is the primary trigger for the induction of mitophagy.[2][4]
The proposed mechanism suggests that the inhibition of myoferlin disrupts mitochondrial homeostasis, leading to mitochondrial fission and the accumulation of reactive oxygen species (ROS).[4] This mitochondrial dysfunction signals for their selective removal through the autophagy machinery. The process of this compound-induced mitophagy is a critical precursor to ferroptosis, highlighting a dual mechanism of action for this compound in cancer therapy.[2][4] While the precise mitophagy receptor (e.g., PINK1/Parkin, FUNDC1, BNIP3/NIX) that senses the mitochondrial damage induced by myoferlin inhibition has not been definitively identified in the current literature, the downstream activation of the core autophagy process is well-documented.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines [1][2]
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 ± 3.42 |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 ± 4.51 |
| MiaPaCa-2 | Pancreatic Cancer | Cell Confluency | 20.92 ± 1.02 |
| BxPC-3 | Pancreatic Cancer | Cell Confluency | ~48.44 |
Table 2: In Vivo Efficacy of this compound [2]
| Cancer Model | Treatment | Outcome |
| Nude mouse breast cancer metastasis model | 5-10 mg/kg this compound (intraperitoneal injection, single dose) | Significantly inhibited pulmonary metastasis, inhibited MDA-MB-231 proliferation, and increased overall survival. |
Table 3: Biomarker Modulation Following this compound Treatment in Pancreatic Ductal Adenocarcinoma (PDAC) Cells [4]
| Biomarker | Cellular Process | Effect of 50 nM this compound (24h) |
| Malondialdehyde (MDA) | Lipid Peroxidation | Significant increase (2- to 3-fold) |
| Intracellular Iron | Iron Homeostasis | Significant increase |
| Mitochondrial ROS | Oxidative Stress | Significant decrease |
| SLC7A11 | Ferroptosis Regulation | Reduction in protein levels |
| GPX4 | Ferroptosis Regulation | Reduction in protein levels |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of this compound-induced mitophagy and the workflows for key experimental protocols.
Signaling Pathway of this compound-Induced Mitophagy and Ferroptosis
References
- 1. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Tumor Potential of WJ460 in Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-tumor properties of WJ460, a novel small molecule inhibitor, in the context of breast cancer. It is designed to be a resource for researchers, scientists, and professionals in drug development, offering detailed insights into the compound's mechanism of action, experimental validation, and therapeutic potential.
Introduction
Metastatic breast cancer remains a significant clinical challenge, driving the search for innovative therapeutic strategies that can effectively target the molecular machinery of tumor progression and dissemination.[1] The small molecule this compound has emerged as a promising anti-metastatic agent, demonstrating potent activity in preclinical models of breast cancer.[1][2] This document synthesizes the current understanding of this compound, focusing on its molecular target, the downstream signaling pathways it modulates, and its impact on cancer cell behavior.
This compound was identified through a screening of a small molecule library for inhibitors of breast cancer cell invasion.[2] Subsequent studies have elucidated that its primary molecular target is Myoferlin (MYOF), a protein belonging to the ferlin family.[1][2] MYOF is frequently overexpressed in various cancers, including breast cancer, and plays a critical role in cellular processes co-opted by cancer cells to promote migration, invasion, and endocytic trafficking, making it an attractive therapeutic target.[1][3]
Quantitative Data Summary
The efficacy of this compound has been quantified in several preclinical studies. The following tables summarize key data from in vitro and in vivo experiments in breast cancer models.
Table 1: In Vitro Efficacy of this compound in Breast Cancer Cell Lines [1][3][4]
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| MDA-MB-231 | Triple-Negative Breast Cancer | Transwell Invasion | 43.37 ± 3.42 |
| BT549 | Triple-Negative Breast Cancer | Transwell Invasion | 36.40 ± 4.51 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in a Breast Cancer Xenograft Model [5][6]
| Animal Model | Treatment | Outcome |
| Nude mice with orthotopically implanted MDA-MB-231-Luciferase cells | This compound (5-10 mg/kg, intraperitoneal injection) | Significantly inhibited pulmonary metastasis in a concentration-dependent manner, reduced tumor growth, and increased overall survival. |
Mechanism of Action: Targeting Myoferlin and Downstream Signaling
This compound exerts its anti-tumor effects through direct interaction with and inhibition of Myoferlin.[5] This targeted inhibition disrupts several key cellular processes that are crucial for breast cancer progression and metastasis.
Direct Inhibition of Myoferlin and Disruption of Endocytic Trafficking
This compound directly binds to the C2 domain of Myoferlin, disrupting its normal function in membrane trafficking and receptor recycling.[1] A critical consequence of this interaction is the interference with the colocalization of Myoferlin and Rab7, a small GTPase that marks late endosomes.[1][3] This disruption of the Myoferlin-Rab7 axis impairs the endocytic pathway, a process often dysregulated in cancer cells to enhance survival and metastasis.[1]
Reversal of Epithelial-Mesenchymal Transition (EMT)
The inhibition of the Myoferlin-Rab7 axis by this compound leads to a significant biological outcome: the reversal of the Epithelial-Mesenchymal Transition (EMT).[1] EMT is a cellular program that allows cancer cells to acquire migratory and invasive properties.[1] this compound treatment induces a phenotypic switch in breast cancer cells, causing them to lose their mesenchymal characteristics and regain an epithelial phenotype. This is marked by the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as fibronectin, leading to a reduction in the migratory and invasive capacity of the cancer cells.[1]
Induction of Cell Cycle Arrest, Autophagy, and Ferroptosis
Beyond its anti-metastatic effects, this compound has been shown to inhibit tumor cell migration and growth by inducing cell cycle arrest at the G2/M phase.[5] Furthermore, it triggers mitochondrial autophagy, lipid peroxidation, and ferroptosis in tumor cells, highlighting a multi-faceted anti-tumor activity.[5]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the anti-tumor properties of this compound.
Transwell Invasion Assay
This assay is used to assess the invasive potential of cancer cells in vitro.[3][4]
-
Cell Lines: MDA-MB-231, BT549 (human breast cancer).[3]
-
Reagents: Matrigel Basement Membrane Matrix, serum-free cell culture medium, Fetal Bovine Serum (FBS) as a chemoattractant, this compound (various concentrations), Crystal Violet stain (0.1%).[3][4]
-
Protocol:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.[3]
-
Coat the upper chamber of a transwell insert with the diluted Matrigel and incubate to allow for gelation.
-
Resuspend breast cancer cells in serum-free medium containing various concentrations of this compound.[4]
-
Seed the cell suspension into the upper chamber of the Matrigel-coated transwell insert.
-
Add medium containing FBS to the lower chamber as a chemoattractant.
-
Incubate for a specified period (e.g., 12 hours) to allow for cell invasion through the Matrigel and the porous membrane.[4]
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.[4]
-
Quantify the number of invading cells by microscopy.
-
Western Blotting for EMT Markers
This technique is used to detect changes in the expression levels of key proteins involved in the Epithelial-Mesenchymal Transition.[1]
-
Cell Lysis: Breast cancer cells treated with this compound or a vehicle control are lysed using RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.[1]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[1]
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for EMT markers (e.g., E-cadherin, Fibronectin) followed by incubation with appropriate secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor and anti-metastatic efficacy of this compound in a living organism.[6]
-
Cell Line: MDA-MB-231-Luciferase cells.[6]
-
Animal Model: Female nude mice.[6]
-
Protocol:
-
Implant MDA-MB-231-Luciferase cells orthotopically into the mammary fat pad of the mice.[6]
-
Monitor tumor growth. Once tumors are palpable, randomize mice into treatment and control groups.[6]
-
Administer this compound (e.g., 5-10 mg/kg) or a vehicle control (e.g., DMSO) via intraperitoneal injection.[5][6]
-
Monitor tumor growth and metastasis weekly using bioluminescence imaging.[6]
-
At the end of the study, sacrifice the mice, dissect the primary tumor and major organs, and weigh the tumors.[6]
-
Perform immunohistochemical analysis on tumor sections for proliferation markers (e.g., Ki67) and angiogenesis markers (e.g., CD31).[6]
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of breast cancer, particularly in the context of metastasis. Its novel mechanism of action, centered on the inhibition of Myoferlin, leads to a cascade of anti-tumor effects including the disruption of endocytic trafficking, reversal of EMT, and induction of cell death pathways. The preclinical data summarized in this guide provide a strong rationale for the continued investigation and development of this compound as a potential clinical candidate for MYOF-driven cancers.[2] Further research is warranted to explore its efficacy in combination with other anti-cancer agents and to fully elucidate its complex downstream signaling effects.
References
- 1. benchchem.com [benchchem.com]
- 2. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
WJ460: A Deep Dive into its Anti-Migratory and Anti-Invasive Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor WJ460 and its effects on cancer cell migration and invasion. This compound has been identified as a potent, first-in-class inhibitor of Myoferlin (MYOF), a protein frequently overexpressed in various cancers and correlated with poor prognosis and increased metastatic potential.[1][2] This document details the quantitative efficacy of this compound, the experimental protocols for its evaluation, and the underlying signaling pathways it modulates.
Quantitative Data Summary
The anti-invasive and anti-proliferative effects of this compound have been quantified across multiple cancer cell lines. The following tables summarize key efficacy data.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line | Assay | IC50 (nM) | Reference |
| Breast Cancer | MDA-MB-231 | Transwell Invasion (Collagen I) | 43.37 ± 3.42 | [1][2] |
| Breast Cancer | BT549 | Transwell Invasion (Collagen I) | 36.40 ± 4.51 | [1][2] |
| Pancreatic Cancer | MiaPaCa-2 | Cell Confluency | 20.92 ± 1.02 | [1] |
| Pancreatic Cancer | BxPC-3 | Cell Confluency | ~48.44 | [1] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model
| Animal Model | Tumor Cell Line | Treatment Dosing Regimen | Outcome | Reference |
| Athymic Nude Mice | MDA-MB-231-Luciferase | 5-10 mg/kg, intraperitoneal injection, single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival. | [2] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by directly targeting Myoferlin, which in turn disrupts several downstream signaling pathways crucial for cancer cell metastasis and survival.[1]
One of the primary mechanisms of this compound is the disruption of the interaction between Myoferlin and Rab7, a late endosomal protein.[1][3] This interference impairs the proper endocytic trafficking and recycling of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, leading to their degradation and subsequent attenuation of downstream pro-survival and pro-invasive signaling.[1][2]
References
Understanding the interaction between WJ460 and myoferlin.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the small molecule inhibitor WJ460 and its direct target, myoferlin (MYOF). Myoferlin, a member of the ferlin family of proteins, is increasingly recognized for its role in various cellular processes, including membrane repair, vesicle trafficking, and cell signaling.[1] Its overexpression is linked to the progression of several cancers, making it a compelling target for therapeutic intervention.[2][3] this compound has emerged as a potent and specific inhibitor of myoferlin, demonstrating significant anti-tumor and anti-metastatic effects in preclinical studies.[4][5] This document details the quantitative data, experimental protocols, and signaling pathways associated with the this compound-myoferlin interaction to support ongoing research and drug development efforts.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of this compound in targeting myoferlin-expressing cancer cells.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 | [6] |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 | [6] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-tumor effects by directly binding to myoferlin and disrupting its function in several critical signaling pathways.[6] This leads to a cascade of events within the cancer cell, including cell cycle arrest, induction of mitochondrial autophagy, and a specific form of iron-dependent cell death known as ferroptosis.[6][7]
One of the key mechanisms of this compound is the induction of ferroptosis. By inhibiting myoferlin, this compound leads to the downregulation of SLC7A11 and GPX-4, two key proteins involved in protecting cells from lipid peroxidation.[6] This disruption of the cellular antioxidant defense system results in the accumulation of lipid reactive oxygen species and subsequent ferroptotic cell death.
Detailed Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the interaction and effects of this compound and myoferlin.
Transwell Invasion Assay
This assay is utilized to assess the inhibitory effect of this compound on the invasive potential of cancer cells.
Objective: To quantify the dose-dependent inhibition of cancer cell invasion by this compound.
Methodology:
-
Cell Culture: Breast cancer cell lines (e.g., MDA-MB-231, BT549) are cultured in appropriate media.
-
Transwell Setup: Transwell inserts with a porous membrane (e.g., 8 µm pore size) are coated with a basement membrane matrix (e.g., Matrigel) to simulate the extracellular matrix.
-
Cell Seeding: Cells are serum-starved, harvested, and resuspended in a serum-free medium containing various concentrations of this compound (e.g., 1-100 nM). A defined number of cells are then seeded into the upper chamber of the Transwell inserts.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum, to stimulate cell migration.
-
Incubation: The plates are incubated for a specified period (e.g., 12 hours) to allow for cell invasion through the membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The IC50 values are then calculated based on the dose-response curve.[6]
In Vivo Tumor Metastasis Model
Animal models are crucial for evaluating the anti-tumor and anti-metastatic efficacy of this compound in a physiological context.
Objective: To determine the effect of this compound on tumor growth and metastasis in vivo.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: A suspension of cancer cells (e.g., MDA-MB-231) is injected into the mice to establish primary tumors or metastasis models (e.g., via tail vein injection for lung metastasis).
-
This compound Administration: this compound is administered to the mice through a suitable route, such as intraperitoneal injection, at defined doses (e.g., 5-10 mg/kg).[6]
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume. The overall health and survival of the mice are also recorded.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors and relevant organs (e.g., lungs) are harvested. The extent of metastasis is assessed through histological analysis or imaging techniques. The proliferation of tumor cells can also be analyzed.[6]
Conclusion
This compound represents a promising therapeutic candidate for cancers that overexpress myoferlin. Its ability to directly target myoferlin and induce multiple anti-cancer effects, including the novel mechanism of ferroptosis, highlights its potential for further development. The data and protocols presented in this guide provide a foundational resource for researchers working to elucidate the intricate roles of myoferlin in cancer and to advance the development of targeted therapies like this compound.
References
- 1. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. An Emerging Therapeutic Approach by Targeting Myoferlin (MYOF) for Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
The Advent of WJ460: A Technical Primer on a Novel Myoferlin Inhibitor for Cancer Research
A deep dive into the discovery, mechanism of action, and preclinical development of WJ460, a potent and selective small-molecule inhibitor of myoferlin, offering a promising new therapeutic avenue in oncology.
Introduction
Myoferlin (MYOF), a 230 kDa transmembrane protein, has emerged as a significant therapeutic target in oncology. Frequently overexpressed in a range of malignancies, including breast and pancreatic cancers, its presence is often correlated with poor prognosis, heightened metastatic potential, and resistance to conventional therapies. MYOF is integral to multiple cellular processes that are co-opted by cancer cells, such as membrane repair, endocytosis, vesicle trafficking, and receptor tyrosine kinase (RTK) signaling. In the quest for targeted cancer therapies, a novel small molecule, this compound, has been identified as a potent and selective inhibitor of myoferlin, demonstrating significant anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, detailing its efficacy, the experimental protocols for its characterization, and the signaling pathways it modulates.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines and in in vivo models. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line | Assay | IC50 (nM) | Reference |
| Breast Cancer | MDA-MB-231 | Transwell Invasion (Collagen I) | 43.37 ± 3.42 | |
| Breast Cancer | BT549 | Transwell Invasion (Collagen I) | 36.40 ± 4.51 | |
| Pancreatic Cancer | MiaPaCa-2 | Cell Confluency | 20.92 ± 1.02 | |
| Pancreatic Cancer | BxPC-3 | Cell Confluency | ~48.44 |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model
| Animal Model | Tumor Cell Line | Treatment | Dosing Regimen | Outcome | Reference |
| Athymic Nude Mice | MDA-MB-231-Luciferase | This compound | 5-10 mg/kg, intraperitoneal injection, single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival. |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects through a multi-faceted mechanism of action, primarily by directly binding to and inhibiting myoferlin. This inhibition triggers a cascade of downstream events, including cell cycle arrest, mitophagy, and a novel form of iron-dependent cell death known as ferroptosis.
Disruption of Myoferlin-Rab7 Interaction and EGFR Degradation
This compound has been shown to disrupt the interaction between myoferlin and the late endosomal protein Rab7. This interaction is critical for the proper endocytic trafficking and recycling of signaling receptors such as the epidermal growth factor receptor (EGFR). By inhibiting this interaction, this compound promotes the degradation of EGFR, thereby attenuating downstream signaling pathways that drive cell proliferation and survival.
Caption: this compound disrupts the Myoferlin-Rab7 interaction, promoting EGFR degradation.
Induction of Ferroptosis via Downregulation of SLC7A11 and GPX4
A key mechanism of this compound-induced cell death is the induction of ferroptosis. This compound treatment leads to the downregulation of the cystine/glutamate antiporter subunit SLC7A11 and glutathione (B108866) peroxidase 4 (GPX4). The reduction of these key antioxidant proteins results in an accumulation of lipid reactive oxygen species (ROS), leading to iron-dependent cell death.
Caption: this compound induces ferroptosis by downregulating SLC7A11 and GPX4.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these research findings. The following are protocols for key experiments used in the characterization of this compound.
Affinity Pull-Down Assay for Myoferlin Target Identification
This protocol was utilized to identify myoferlin as the direct binding target of this compound.
Materials:
-
This compound-biotin conjugate
-
Streptavidin-coated magnetic beads
-
MDA-MB-231 cell lysate
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution buffer (SDS-PAGE sample loading buffer)
Procedure:
-
Cell Lysis: MDA-MB-231 cells are cultured to ~80-90% confluency, harvested, and lysed in ice-cold lysis buffer. The lysate is centrifuged to pellet cell debris, and the supernatant is collected.
-
Bait Immobilization: Streptavidin-coated magnetic beads are washed and incubated with the this compound-biotin conjugate to allow for binding.
-
Protein Capture: The cell lysate is pre-cleared by incubating with unconjugated streptavidin beads to remove non-specific binders. The pre-cleared lysate is then incubated with the this compound-biotin-bound beads to capture interacting proteins.
-
Washing: The beads are washed extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads using SDS-PAGE sample loading buffer.
-
Analysis: The eluted proteins are separated by SDS-PAGE, and the protein bands are visualized by silver staining. The specific protein band corresponding to myoferlin is excised and identified by mass spectrometry.
Transwell Invasion Assay
This assay is used to assess the invasive potential of cancer cells in vitro.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Crystal Violet stain (0.1%)
Procedure:
-
Preparation of Transwell Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of the transwell inserts with the diluted Matrigel solution and incubate at 37°C for at least 4-6 hours to allow for gel formation.
-
Cell Seeding: Harvest and resuspend breast cancer cells (e.g., MDA-MB-231, BT549) in serum-free medium containing various concentrations of this compound. Seed the cells into the upper chamber of the coated transwell inserts. Add complete medium containing FBS as a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 12-24 hours.
-
Staining and Visualization: After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix and stain the invading cells on the lower surface of the membrane with 0.1% crystal violet.
-
Quantification: Count the number of invading cells in multiple fields of view using an inverted microscope.
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., Panc-1, MiaPaCa-2)
-
This compound (50 nM)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed pancreatic cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with 50 nM this compound or a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound.
Caption: A generalized workflow for the preclinical investigation of this compound.
Conclusion
This compound represents a promising first-in-class myoferlin inhibitor with a novel mechanism of action that combines the disruption of key oncogenic signaling pathways with the induction of ferroptosis. The preclinical data summarized in this guide highlight its potential as a therapeutic agent for myoferlin-driven cancers. Further development and clinical investigation of this compound and its analogs are warranted to fully explore its therapeutic utility in the treatment of cancer.
WJ460's impact on cell cycle progression in tumor cells.
An In-Depth Technical Guide to WJ460's Impact on Cell Cycle Progression in Tumor Cells
Introduction
This compound is a potent, small-molecule inhibitor that directly targets Myoferlin (MYOF), a transmembrane protein frequently overexpressed in a variety of malignancies, including breast and pancreatic cancers.[1][2][3] Myoferlin plays a critical role in multiple cellular processes essential for cancer progression, such as membrane repair, vesicle trafficking, and receptor tyrosine kinase (RTK) signaling.[2] Its overexpression often correlates with poor patient prognosis and increased metastatic potential.[4][5] this compound has emerged as a crucial pharmacological tool for investigating MYOF function and as a promising therapeutic candidate. This guide provides a comprehensive technical overview of this compound's mechanism of action, with a specific focus on its impact on cell cycle progression in tumor cells.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize key data regarding its inhibitory concentrations and observed effects on the cell cycle.
Table 1: IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC₅₀ (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 | [1][2] |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 | [1][2] |
| MiaPaCa-2 | Pancreatic Cancer | Cell Confluency | 20.92 | [2] |
| BxPC-3 | Pancreatic Cancer | Cell Confluency | ~48.44 | [2] |
Table 2: this compound-Induced Cell Cycle Arrest in Cancer Cell Lines
| Cell Line(s) | Cancer Type | This compound Concentration | Treatment Duration | Observed Effect | Reference |
| PDAC Cell Lines | Pancreatic Ductal Adenocarcinoma | 50 nM | 16-24 hours | G2/M Phase Arrest | [1] |
Mechanism of Action: Induction of G2/M Cell Cycle Arrest
This compound exerts its anti-tumor effects primarily through the direct inhibition of Myoferlin.[3] This interaction disrupts downstream cellular processes that are critical for cell division, leading to cell cycle arrest.[1] In pancreatic ductal adenocarcinoma (PDAC) cells, treatment with this compound has been shown to induce a robust arrest at the G2/M phase of the cell cycle.[1] This blockage prevents tumor cells from entering mitosis, thereby inhibiting their proliferation. The G2/M checkpoint is a critical control point that ensures DNA integrity before cell division; its activation is a common mechanism for anti-cancer agents.[6][7] While the precise signaling cascade linking MYOF inhibition to the G2/M checkpoint machinery is an area of ongoing investigation, the observed outcome is a significant halt in cellular progression.
Caption: this compound inhibits Myoferlin, disrupting downstream signaling and inducing G2/M cell cycle arrest.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. The following are protocols for key experiments used to evaluate the effects of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: Pancreatic (e.g., MiaPaCa-2, BxPC-3) or breast (e.g., MDA-MB-231, BT549) cancer cell lines.
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Drug Preparation: this compound is dissolved in DMSO to create a stock solution (e.g., 10 mM) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in a complete culture medium.
-
Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with a fresh medium containing this compound at the desired concentrations (e.g., 50 nM) or a vehicle control (DMSO). Cells are incubated for the specified duration (e.g., 16-24 hours) before analysis.
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.[2]
-
Cell Preparation: Culture and treat cells with this compound as described above.
-
Harvesting: After treatment, harvest the cells by trypsinization, collect them by centrifugation (e.g., 500 x g for 5 minutes), and wash once with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Analysis: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases.[2]
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins involved in cell cycle regulation (e.g., p53, p21, Cdc2, Cyclin B1).[8][9]
-
Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
General Experimental Workflow
Investigating the effects of this compound on tumor cells typically follows a structured workflow, beginning with cell culture and culminating in specific functional and molecular assays.
Caption: A typical workflow for studying the anti-tumor effects of the Myoferlin inhibitor this compound.
Conclusion
This compound is a potent Myoferlin inhibitor that effectively suppresses tumor cell proliferation by inducing G2/M phase cell cycle arrest.[1][10] Its ability to halt the cell division process, combined with its demonstrated efficacy in inhibiting cancer cell invasion, underscores its potential as a therapeutic agent for MYOF-driven cancers.[3] This guide provides the foundational data, mechanistic insights, and detailed protocols necessary for researchers to further explore and validate the anti-cancer properties of this compound. Future studies should aim to elucidate the precise molecular links between Myoferlin and the core cell cycle machinery to fully leverage this promising therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Cell Cycle Arrest by a Natural Product via G2/M Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. JS‑K induces G2/M phase cell cycle arrest and apoptosis in A549 and H460 cells via the p53/p21WAF1/CIP1 and p27KIP1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Downstream Signaling Pathways Affected by WJ460
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the molecular mechanisms of WJ460, a potent and selective small-molecule inhibitor of Myoferlin (MYOF). By targeting MYOF, this compound modulates critical signaling pathways involved in cancer progression, making it a significant tool for oncology research and a potential therapeutic agent. This document outlines the downstream effects of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.
Quantitative Data Summary
The efficacy of this compound has been quantified across various cancer cell lines, primarily focusing on its impact on cell invasion and viability. The following tables summarize the key half-maximal inhibitory concentration (IC50) values.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Assay | IC50 (nM) |
| MDA-MB-231 | Transwell Invasion | 43.37 ± 3.42[1][2] |
| BT549 | Transwell Invasion | 36.40 ± 4.51[1][2] |
Table 2: IC50 Values of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Assay | IC50 (nM) |
| MiaPaCa-2 | Cell Confluency | ~25[3] |
| BxPC-3 | Cell Confluency | ~40[3] |
| Panc-1 | Cell Confluency | ~50[3] |
| PaTu 8988T | Cell Confluency | ~60[3] |
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects through two primary mechanisms: the disruption of endocytic trafficking of receptor tyrosine kinases and the induction of ferroptosis.
Disruption of Myoferlin-Rab7 Interaction and Endocytic Trafficking
This compound directly binds to Myoferlin, a protein crucial for vesicle trafficking. This binding disrupts the interaction between MYOF and Rab7, a key regulator of late endosome function.[1] This disruption impairs the proper trafficking and recycling of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), leading to their degradation and subsequent attenuation of downstream signaling pathways that promote cell proliferation and survival.[4]
Induction of Ferroptosis
This compound induces ferroptosis, an iron-dependent form of regulated cell death, by disrupting cellular antioxidant defense systems.[3] Treatment with this compound leads to the downregulation of SLC7A11 (a component of the cystine/glutamate antiporter, system Xc⁻) and Glutathione (B108866) Peroxidase 4 (GPX4).[3][4] This impairs the synthesis of glutathione (GSH) and the detoxification of lipid peroxides, leading to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[3] this compound has also been shown to induce mitophagy, the selective autophagic removal of mitochondria, which may contribute to ROS accumulation and further prime cells for ferroptosis.[3]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used in the study of this compound.
Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells in vitro.
-
Cell Lines: MDA-MB-231, BT549 (human breast cancer).[1]
-
Reagents:
-
Matrigel Basement Membrane Matrix
-
Transwell inserts (8 µm pore size)
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound (various concentrations)
-
Crystal Violet stain (0.1%)
-
-
Protocol:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Coat the upper surface of the transwell inserts with the diluted Matrigel solution and incubate at 37°C to allow for gel formation.[1]
-
Harvest cancer cells and resuspend them in serum-free medium containing the desired concentration of this compound.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated insert.
-
Add medium containing FBS to the lower chamber to act as a chemoattractant.[1]
-
Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.[1]
-
After incubation, remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with 0.1% crystal violet.[1]
-
Count the number of stained, invading cells under a microscope.
-
Co-Immunoprecipitation (Co-IP) for MYOF-Rab7 Interaction
This protocol demonstrates that this compound treatment disrupts the interaction between Myoferlin and Rab7.[5]
-
Cell Lines: 293T cells co-transfected with HA-MYOF and Flag-Rab7, or MDA-MB-231 cells.[6][7]
-
Reagents:
-
This compound (e.g., 0, 50, 100, 200 nM)
-
Non-denaturing lysis buffer
-
Anti-Flag, anti-HA, or anti-Rab7 antibody for immunoprecipitation[5][6][7]
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer
-
SDS-PAGE sample buffer (elution buffer)
-
Antibodies for Western blot: anti-myoferlin (or anti-HA) and anti-Rab7 (or anti-Flag)
-
-
Protocol:
-
Culture cells and treat with increasing concentrations of this compound for the desired time (e.g., 24 hours).[5]
-
Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer.
-
Clarify the lysate by centrifugation and determine the protein concentration.
-
Incubate an equal amount of protein lysate with the immunoprecipitating antibody or control IgG for 2-4 hours or overnight at 4°C.[5]
-
Add pre-washed Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.[5]
-
Wash the beads three to five times with wash buffer.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.[5]
-
Analyze the eluted proteins by Western blot, probing for the co-precipitated protein and the bait protein.
-
Biotin-WJ460 Pull-down Assay
This assay provides evidence of the direct binding of this compound to Myoferlin.
-
Reagents:
-
This compound-biotin conjugate
-
Free this compound (for competition)
-
Streptavidin-coated magnetic beads
-
Cell lysate (e.g., from MDA-MB-231 cells)
-
Lysis buffer
-
Wash buffer
-
Elution buffer (SDS-PAGE sample buffer)
-
Anti-myoferlin antibody
-
-
Protocol:
-
Prepare cell lysate and determine protein concentration.
-
Competitive Binding: Aliquot equal amounts of protein lysate. Add increasing concentrations of free this compound and incubate for 1 hour at 4°C.[5]
-
Pull-Down: Add a fixed concentration of this compound-biotin to each tube and incubate for 2 hours at 4°C.[5]
-
Add pre-washed streptavidin-coated beads and incubate for 1 hour at 4°C to capture the biotinylated complexes.[5]
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blot using an anti-myoferlin antibody. A dose-dependent decrease in pulled-down myoferlin with increasing concentrations of free this compound indicates direct and specific binding.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid ROS, a hallmark of ferroptosis.
-
Reagents:
-
C11-BODIPY 581/591 probe (2 µM)
-
This compound
-
PBS
-
-
Protocol:
-
Culture and treat cells with this compound as required.
-
Incubate the cells with 2 µM C11-BODIPY 581/591 for 30 minutes at 37°C.[3]
-
Wash the cells with PBS.
-
Harvest the cells and analyze them using a flow cytometer. The emission of the C11-BODIPY probe shifts from red to green upon oxidation by lipid peroxides. An increase in green fluorescence indicates lipid peroxidation.[3]
-
Experimental and Logical Workflow
Investigating the effects of this compound typically follows a logical progression from demonstrating target engagement to elucidating downstream cellular consequences.
Conclusion
This compound is a potent Myoferlin inhibitor with a multi-faceted mechanism of action against cancer cells.[1] Its ability to disrupt key signaling pathways involved in endocytosis and cell survival, while simultaneously inducing ferroptosis, highlights its therapeutic potential.[1] The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development to further explore and harness the capabilities of this compound in oncology.
References
The Role of WJ460 in Lipid Peroxidation and Oxidative Stress: A Technical Guide
Abstract
WJ460, a potent and selective small-molecule inhibitor of myoferlin (MYOF), has emerged as a significant modulator of cellular oxidative stress, primarily through the induction of lipid peroxidation and ferroptosis.[1][2] This technical guide provides an in-depth analysis of the mechanisms by which this compound influences these processes, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. This compound's ability to disrupt cellular redox homeostasis by targeting key regulators of ferroptosis, such as SLC7A11 and GPX4, highlights its potential as a therapeutic agent in diseases characterized by oxidative stress, particularly cancer.[2][3] This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound's bioactivity.
Introduction to Oxidative Stress and Lipid Peroxidation
Oxidative stress is a pathological state characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, can inflict damage upon essential cellular components, including lipids, proteins, and nucleic acids. Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to the formation of harmful byproducts like malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), which can disrupt cell membrane integrity and function, ultimately contributing to cellular demise.
This compound: A Myoferlin Inhibitor Driving Oxidative Stress
This compound is a pharmacological compound that directly interacts with and inhibits myoferlin (MYOF), a protein implicated in various cellular processes, including membrane trafficking and repair.[1][4] In the context of cancer, MYOF is often overexpressed and associated with poor prognosis.[2] this compound exerts its anti-tumor effects by inducing cell cycle arrest, mitochondrial autophagy (mitophagy), and a specific form of iron-dependent cell death known as ferroptosis, which is intrinsically linked to lipid peroxidation.[1][2]
Quantitative Impact of this compound on Lipid Peroxidation
The induction of lipid peroxidation is a hallmark of this compound's activity. This is quantitatively demonstrated by the increase in malondialdehyde (MDA), a stable end-product of lipid peroxidation, in cancer cells upon treatment with this compound.
Table 1: Effect of this compound on Malondialdehyde (MDA) Levels in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | Treatment | MDA Concentration (relative to control) | Statistical Significance | Reference |
| BxPC-3 | 50 nM this compound for 24h | ~2.5-fold increase | P < 0.05 | [2] |
| MiaPaCa-2 | 50 nM this compound for 24h | ~3.0-fold increase | *P < 0.01 | [2] |
| Panc-1 | 50 nM this compound for 24h | ~3.5-fold increase | P < 0.001 | [2] |
| PaTu 8988T | 50 nM this compound for 24h | ~4.0-fold increase | P < 0.001 | [2] |
| HPNE (normal) | 50 nM this compound for 24h | No significant change | Not significant | [2] |
This compound's Effect on Key Regulators of Oxidative Stress
This compound's pro-oxidant effects are mediated through the downregulation of crucial cellular antioxidant defense systems, particularly those involved in the prevention of lipid peroxidation and ferroptosis.
Downregulation of Solute Carrier Family 7 Member 11 (SLC7A11)
This compound treatment leads to a reduction in the protein levels of SLC7A11, a component of the cystine/glutamate antiporter system Xc-.[2] This system is responsible for the uptake of cystine, a precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH). Reduced GSH levels impair the cell's ability to neutralize ROS.
Reduction of Glutathione Peroxidase 4 (GPX4)
A key event in this compound-induced oxidative stress is the downregulation of GPX4, a selenoenzyme that specifically reduces lipid hydroperoxides to non-toxic lipid alcohols using GSH as a cofactor.[2] The reduction in GPX4 activity leaves the cell vulnerable to rampant lipid peroxidation, a central driver of ferroptosis.
Table 2: Effect of this compound on Key Ferroptosis Regulators
| Protein | Cell Line | Treatment | Observation | Reference |
| SLC7A11 | PaTu 8988T | 50 nM this compound (8-24h) | Time-dependent reduction | [2] |
| GPX4 | PaTu 8988T | 50 nM this compound (8-24h) | Time-dependent reduction | [2] |
| SLC7A11 | HPNE (normal) | 50 nM this compound (8-24h) | No significant change | [2] |
| GPX4 | HPNE (normal) | 50 nM this compound (8-24h) | No significant change | [2] |
Signaling Pathways and Experimental Workflows
The mechanism of this compound-induced oxidative stress involves a cascade of events initiated by the inhibition of myoferlin, leading to the induction of ferroptosis.
Caption: Signaling pathway of this compound-induced lipid peroxidation and ferroptosis.
Caption: General experimental workflow for assessing this compound's effects.
Experimental Protocols
Measurement of Lipid Peroxidation (MDA Assay)
The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to estimate malondialdehyde (MDA) levels, a marker of lipid peroxidation.
-
Cell Lysis: Treated and control cells are harvested, washed with PBS, and lysed in a suitable lysis buffer on ice.
-
Reaction Mixture: An aliquot of the cell lysate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid).
-
Incubation: The mixture is heated at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a pink-colored adduct.
-
Measurement: After cooling, the absorbance of the supernatant is measured spectrophotometrically at 532 nm.
-
Quantification: MDA concentration is calculated using a standard curve generated with a known concentration of MDA.
Western Blot Analysis for SLC7A11 and GPX4
Western blotting is employed to determine the protein expression levels of SLC7A11 and GPX4.
-
Protein Extraction and Quantification: Total protein is extracted from treated and control cells, and the concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for SLC7A11, GPX4, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Discussion and Future Perspectives
This compound's ability to induce lipid peroxidation and ferroptosis by targeting the MYOF/SLC7A11/GPX4 axis presents a promising therapeutic strategy for cancers that are resistant to conventional therapies. The selective action of this compound on cancer cells, with minimal effect on normal cells as indicated by the MDA assay on HPNE cells, suggests a favorable therapeutic window.[2]
Future research should focus on elucidating the broader impact of this compound on other cellular antioxidant systems and its potential synergistic effects with other pro-oxidant therapies. Investigating the in vivo efficacy and safety profile of this compound in preclinical animal models is a critical next step in its development as a potential therapeutic agent. Furthermore, a deeper understanding of the interplay between this compound-induced mitophagy and ferroptosis could reveal novel targets for therapeutic intervention.
Conclusion
This compound is a potent inducer of lipid peroxidation and oxidative stress in cancer cells. Its mechanism of action, centered on the inhibition of myoferlin and the subsequent downregulation of the key ferroptosis regulators SLC7A11 and GPX4, provides a clear rationale for its anti-tumor effects. The quantitative data and experimental methodologies presented in this guide offer a solid foundation for further research into the therapeutic applications of this compound in diseases driven by oxidative stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on WJ460 in Pancreatic Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myoferlin (MYOF), a 230 kDa transmembrane protein, is increasingly recognized as a key player in cancer progression, metastasis, and drug resistance.[1] Its overexpression in various malignancies, including pancreatic cancer, is often correlated with a poor prognosis.[1][2] WJ460 has been identified as a potent and selective small-molecule inhibitor of myoferlin, demonstrating significant anti-tumor activity in preclinical models of pancreatic and breast cancer.[3][4] This technical guide provides an in-depth overview of the preliminary studies on this compound in pancreatic cancer models, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the inhibition of myoferlin.[3][4] This inhibition triggers a cascade of cellular events, including cell cycle arrest, mitophagy, and a form of iron-dependent cell death known as ferroptosis.[2][3] Mechanistically, this compound has been shown to disrupt the interaction between myoferlin and the late endosomal protein Rab7, which is critical for endocytic trafficking and the recycling of signaling receptors like EGFR and VEGFR-2.[1] Furthermore, this compound induces ferroptosis by downregulating the expression of key antioxidant proteins, specifically the cystine/glutamate antiporter subunit SLC7A11 (xCT) and glutathione (B108866) peroxidase 4 (GPX4).[3][5] This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[3][5]
Data Presentation
Table 1: In Vitro Efficacy of this compound in Pancreatic and Breast Cancer Cell Lines
| Cancer Type | Cell Line | Assay | IC50 (nM) | Reference |
| Pancreatic Cancer | MiaPaCa-2 | Cell Confluency | 20.92 ± 1.02 | [1][6] |
| Pancreatic Cancer | Panc-1 | Cell Confluency | 23.08 ± 1.08 | [6] |
| Pancreatic Cancer | PaTu 8988T | Cell Confluency | ~27.48 | [6] |
| Pancreatic Cancer | BxPC-3 | Cell Confluency | ~48.44 | [1][6] |
| Breast Cancer | MDA-MB-231 | Transwell Invasion | 43.37 ± 3.42 | [1] |
| Breast Cancer | BT549 | Transwell Invasion | 36.40 ± 4.51 | [1] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model
| Animal Model | Tumor Cell Line | Treatment Dosing Regimen | Outcome | Reference |
| Athymic Nude Mice | MDA-MB-231-Luciferase | This compound 5-10 mg/kg, intraperitoneal injection, single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival. | [4] |
Experimental Protocols
Affinity Pull-Down Assay for Myoferlin Target Identification
This protocol was utilized to identify myoferlin as the direct binding target of this compound.[3]
Materials:
-
This compound-biotin conjugate
-
Streptavidin-coated magnetic beads
-
Cell lysate from cancer cells
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)[3]
-
Elution buffer (SDS-PAGE sample loading buffer)[3]
-
SDS-PAGE gels
-
Silver staining reagents or mass spectrometry facility
Procedure:
-
Bait Immobilization: Streptavidin-coated magnetic beads are washed and incubated with the this compound-biotin conjugate to allow for the binding of the bait molecule.[3]
-
Protein Capture: The cell lysate is pre-cleared by incubating with unconjugated streptavidin beads to remove non-specific binders. The pre-cleared lysate is then incubated with the this compound-biotin-bound beads to capture interacting proteins.[3]
-
Washing: The beads are washed extensively with wash buffer to remove non-specifically bound proteins.[3]
-
Elution: The bound proteins are eluted from the beads using an elution buffer.[3]
-
Analysis: The eluted proteins are separated by SDS-PAGE and visualized by silver staining or identified by mass spectrometry.[3]
Transwell Invasion Assay
This assay is used to assess the invasive potential of cancer cells in vitro.[1][7]
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Crystal Violet stain (0.1%)
Procedure:
-
Chamber Coating: The upper surface of the transwell inserts is coated with a thin layer of Matrigel.[8]
-
Cell Seeding: Cancer cells are serum-starved, harvested, and resuspended in serum-free medium containing various concentrations of this compound. The cell suspension is then added to the upper chamber of the transwell insert.[7]
-
Chemoattraction: The lower chamber is filled with a medium containing a chemoattractant, such as 10% FBS.[7]
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.[7]
-
Quantification: Non-invading cells on the upper surface of the insert are removed. The invading cells on the lower surface are fixed and stained with crystal violet.[7] The number of invading cells is then quantified.
In Vivo Xenograft Model
This protocol outlines the assessment of the in vivo efficacy of this compound.[7]
Materials:
-
Immunodeficient mice (e.g., nude mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
This compound solution for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Cancer cells are harvested and injected subcutaneously or orthotopically into the immunodeficient mice.[7]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives this compound at a specified dose and schedule (e.g., intraperitoneal injection).[4]
-
Monitoring: Tumor size and body weight are monitored regularly.[7]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry for proliferation markers.[7]
Mandatory Visualization
Caption: this compound's multifaceted mechanism of action in pancreatic cancer cells.
Caption: this compound induces ferroptosis through downregulation of SLC7A11 and GPX4.
Caption: A generalized experimental workflow for the preclinical evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Role of Myoferlin in Oncology and its Targeted Inhibition by WJ460: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myoferlin (MYOF) has emerged as a critical player in cancer biology, with its overexpression correlated with poor prognosis and metastatic potential in numerous malignancies. This technical guide provides an in-depth exploration of the biological functions of myoferlin that are implicated in tumorigenesis and metastasis. We focus on the targeted inhibition of myoferlin by the small molecule WJ460, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for assays used to characterize its activity. Furthermore, this guide visualizes the core signaling pathways modulated by myoferlin and the experimental workflows using the DOT language for Graphviz, offering a valuable resource for researchers in oncology and drug development.
Introduction to Myoferlin: A Key Regulator of Cancer Progression
Myoferlin is a 230 kDa transmembrane protein belonging to the ferlin family, characterized by the presence of multiple C2 domains.[1] These domains are crucial for calcium-dependent phospholipid binding, implicating myoferlin in a variety of cellular processes involving membrane dynamics.[2][3] While myoferlin is expressed in normal tissues and is involved in processes like membrane repair and vesicle trafficking, its overexpression in cancer cells is a key driver of malignancy.[4][5] In various cancers, including breast, pancreatic, and non-small-cell lung cancer, elevated myoferlin levels are associated with increased tumor growth, invasion, and metastasis.[6]
The oncogenic roles of myoferlin are diverse and include:
-
Promotion of Angiogenesis and Vasculogenic Mimicry: Myoferlin is essential for the secretion of Vascular Endothelial Growth Factor A (VEGFA) and the function of its receptor, VEGFR, which are critical for the formation of new blood vessels that supply tumors.[7]
-
Enhancement of Cell Proliferation, Invasion, and Migration: Myoferlin contributes to the uncontrolled growth and spread of cancer cells.[1]
-
Modulation of Receptor Tyrosine Kinase (RTK) Signaling: Myoferlin regulates the trafficking and signaling of key RTKs like the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.[8][9]
-
Regulation of Exosome Biology: Myoferlin is involved in the loading of cargo into exosomes, small vesicles that mediate intercellular communication and can promote cancer progression.[1]
-
Metabolic Reprogramming: Myoferlin influences the metabolic shifts that cancer cells undergo to support their rapid growth.[1]
Given its central role in driving cancer progression, myoferlin has emerged as a promising therapeutic target.
This compound: A Potent and Selective Myoferlin Inhibitor
This compound is a small molecule inhibitor that directly targets myoferlin, exhibiting potent anti-tumor activity.[10][11] It has been identified as a promising therapeutic agent for cancers characterized by high myoferlin expression.[12]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-pronged mechanism:
-
Direct Binding to Myoferlin: Proteomic and biochemical studies have confirmed that this compound directly binds to the C2D domain of myoferlin.[7][8] This interaction is crucial for its inhibitory effects.
-
Inhibition of Cell Migration and Growth: By targeting myoferlin, this compound effectively inhibits the migration and proliferation of tumor cells.[10]
-
Induction of Cell Cycle Arrest: this compound has been shown to induce cell cycle arrest, primarily at the G2/M phase in pancreatic cancer cell lines, thereby halting cell division.[10][12]
-
Triggering Mitochondrial Autophagy (Mitophagy): this compound can induce mitophagy, the selective degradation of mitochondria, which can lead to cell death.[10][12]
-
Induction of Ferroptosis: A key mechanism of this compound-mediated cell death is ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides.[10][12] this compound induces ferroptosis by downregulating the expression of key antioxidant proteins, SLC7A11 and GPX4.[12]
Quantitative Data Summary
The efficacy of this compound has been quantified in various preclinical studies. The following tables summarize key data on its in vitro and in vivo activity.
Table 1: In Vitro Efficacy of this compound - IC50 Values
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | Collagen I Invasion | 43.37 |
| BT549 | Breast Cancer | Collagen I Invasion | 36.40 |
| MiaPaCa-2 | Pancreatic Cancer | Cell Viability | 20.92 |
| Panc-1 | Pancreatic Cancer | Cell Viability | 23.08 |
| PaTu 8988T | Pancreatic Cancer | Cell Viability | 27.48 |
| BxPC-3 | Pancreatic Cancer | Cell Viability | 48.44 |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model
| Animal Model | Tumor Cell Line | Treatment Dosing Regimen | Outcome |
| Athymic Nude Mice | MDA-MB-231-Luciferase | 5-10 mg/kg, intraperitoneal injection, single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Increased overall survival. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of myoferlin and the effects of this compound.
Affinity Pull-Down Assay for Myoferlin Target Identification
This assay is used to identify the direct binding target of a small molecule.
-
Materials:
-
Biotinylated this compound (this compound-biotin)
-
Streptavidin-coated magnetic beads
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Anti-myoferlin antibody
-
-
Procedure:
-
Cell Lysate Preparation: Culture and harvest cancer cells. Lyse the cells in lysis buffer and clarify the lysate by centrifugation.
-
Protein Capture: Incubate the cell lysate with this compound-biotin to allow for binding to its target protein.
-
Complex Pull-Down: Add streptavidin-coated magnetic beads to the lysate to capture the this compound-biotin-protein complexes.
-
Washing: Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE and identify the target protein by Western blotting using an anti-myoferlin antibody.
-
Transwell Invasion Assay
This assay measures the invasive capacity of cancer cells.
-
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel or Collagen I
-
Cancer cell lines (e.g., MDA-MB-231, BT549)
-
Serum-free and serum-containing culture media
-
This compound
-
Crystal violet stain
-
-
Procedure:
-
Insert Coating: Coat the top of the Transwell inserts with Matrigel or Collagen I.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber of the inserts. Add this compound at various concentrations to the upper chamber.
-
Chemoattraction: Add serum-containing medium to the lower chamber to act as a chemoattractant.
-
Incubation: Incubate the plate for a defined period (e.g., 12-24 hours) to allow for cell invasion.
-
Staining and Quantification: Remove non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the insert with crystal violet. Count the number of invaded cells under a microscope.
-
Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Materials:
-
Cancer cell line (e.g., PANC-1)
-
This compound
-
Ethanol (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Treat cancer cells with this compound or vehicle control for a specified time (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content.
-
Data Analysis: Analyze the flow cytometry data to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Mitophagy Analysis
This assay assesses the induction of mitochondrial autophagy.
-
Materials:
-
Cancer cell line
-
This compound
-
Mitochondrial-specific fluorescent probe (e.g., MitoTracker Red)
-
Lysosomal-specific fluorescent probe (e.g., LysoTracker Green)
-
Fluorescence microscope
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Staining: Co-stain the cells with a mitochondrial probe and a lysosomal probe.
-
Imaging: Acquire fluorescence images using a confocal microscope.
-
Analysis: Analyze the images for colocalization of the mitochondrial and lysosomal signals, which indicates the fusion of mitochondria with lysosomes (mitophagy).
-
Lipid Peroxidation Assay
This assay measures the levels of lipid peroxidation, a hallmark of ferroptosis.
-
Materials:
-
Cancer cell line
-
This compound
-
Lipid peroxidation assay kit (e.g., based on malondialdehyde (MDA) detection)
-
Plate reader
-
-
Procedure:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Cell Lysis: Lyse the cells according to the assay kit protocol.
-
Assay Reaction: Perform the colorimetric or fluorometric reaction to detect MDA or other lipid peroxidation products.
-
Measurement: Measure the absorbance or fluorescence using a plate reader.
-
Quantification: Calculate the level of lipid peroxidation based on a standard curve.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving myoferlin and a general experimental workflow for studying this compound.
Caption: Myoferlin-mediated signaling pathways targeted by this compound.
Caption: General experimental workflow for characterizing this compound.
Conclusion
Myoferlin stands as a pivotal regulator of multiple oncogenic processes, making it a compelling target for cancer therapy. The small molecule inhibitor this compound has demonstrated significant promise in preclinical studies by directly targeting myoferlin and inducing multifaceted anti-tumor responses, including the inhibition of cell proliferation and invasion, cell cycle arrest, and the induction of mitophagy and ferroptosis. The detailed data and protocols provided in this technical guide offer a comprehensive resource for the scientific community to further investigate the therapeutic potential of targeting myoferlin and to advance the development of novel anti-cancer agents like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cancer.wisc.edu [cancer.wisc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple analysis of mitochondrial metabolism, autophagy and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA ploidy and cell-cycle analysis in pancreatic and ampullary carcinoma: flow cytometric study of formalin-fixed paraffin-embedded tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Foundational Research on the Therapeutic Potential of WJ460: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ460 is a novel, potent, and selective small molecule inhibitor of Myoferlin (MYOF), a transmembrane protein frequently overexpressed in various cancers, including breast and pancreatic cancer.[1][2][3] Myoferlin plays a critical role in tumor progression, including cell proliferation, migration, invasion, and membrane trafficking, making it a compelling therapeutic target.[1][4] This technical guide provides an in-depth overview of the foundational preclinical research on this compound, detailing its mechanism of action, anti-tumor efficacy, and the experimental methodologies used in its characterization. This compound has demonstrated significant anti-tumor activity by inducing cell cycle arrest, mitophagy, and a form of iron-dependent cell death known as ferroptosis.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line | Assay | IC50 (nM) | Reference |
| Breast Cancer | MDA-MB-231 | Collagen I Invasion | 43.37 | [1] |
| Breast Cancer | BT549 | Collagen I Invasion | 36.40 | [1] |
| Pancreatic Cancer | MiaPaCa-2 | Cell Confluency | 20.92 ± 1.02 | [2] |
| Pancreatic Cancer | BxPC-3 | Cell Confluency | ~48.44 | [2] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model
| Animal Model | Tumor Cell Line | Treatment Dosing Regimen | Outcome | Reference |
| Athymic Nude Mice | MDA-MB-231-Luciferase | 5-10 mg/kg, intraperitoneal injection, single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival. | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects by directly binding to and inhibiting myoferlin.[2][3] This interaction disrupts key signaling pathways involved in cancer cell survival, proliferation, and metastasis.
Disruption of Myoferlin-Rab7 Interaction and Endocytic Trafficking
This compound disrupts the interaction between myoferlin and Rab7, a key protein in late endosome function.[2][4] This impairment of the endocytic pathway affects the trafficking and signaling of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis.[2]
References
Methodological & Application
Application Notes and Protocols for WJ460 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ460 is a potent and selective small-molecule inhibitor of Myoferlin (MYOF), a protein frequently overexpressed in various cancers, including breast and pancreatic cancer.[1][2] Myoferlin plays a critical role in cellular processes hijacked by cancer cells, such as membrane repair, endocytosis, and receptor tyrosine kinase (RTK) signaling, making it a compelling therapeutic target.[1][2] Elevated MYOF expression is often associated with poor prognosis and increased metastatic potential.[1] this compound has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest, mitophagy (a form of mitochondrial autophagy), and ferroptosis, an iron-dependent form of programmed cell death.[2][3]
These application notes provide a comprehensive guide for the in vitro use of this compound, including detailed experimental protocols, quantitative data on its efficacy, and visualizations of its mechanism of action.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 ± 3.42 | [1] |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 ± 4.51 | [1] |
| MiaPaCa-2 | Pancreatic Cancer | Cell Confluency | 20.92 ± 1.02 | [1] |
| BxPC-3 | Pancreatic Cancer | Cell Confluency | ~48.44 | [1] |
Table 2: Summary of this compound Effects on Cell Viability and Apoptosis
| Treatment Group | Concentration (µM) | % Viability (Trypan Blue) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 97.8% | 2.1% | 1.5% |
| This compound | 10 | 80.1% | 15.4% | 10.1% |
| This compound | 50 | 49.8% | 30.7% | 25.3% |
Data presented in Table 2 is example data based on typical results from Annexin V/PI assays and may vary between cell lines and experimental conditions.[4]
Experimental Protocols
Here are detailed methodologies for key in vitro experiments to characterize the effects of this compound.
General Cell Culture and this compound Treatment
-
Cell Lines: MDA-MB-231 (human breast cancer), BT549 (human breast cancer), MiaPaCa-2 (human pancreatic cancer), BxPC-3 (human pancreatic cancer).
-
Culture Medium: Use the recommended complete medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. For treatment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final solvent concentration in the culture medium is consistent across all treatments, including the vehicle control (e.g., <0.1% DMSO).
Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells in vitro.[1]
-
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates.
-
Matrigel Basement Membrane Matrix.
-
Serum-free cell culture medium.
-
Complete cell culture medium with FBS (as a chemoattractant).
-
This compound.
-
0.1% Crystal Violet stain.
-
-
Protocol:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Coat the upper surface of the transwell inserts with the diluted Matrigel and incubate at 37°C to allow the gel to form.[1]
-
Harvest cancer cells and resuspend them in serum-free medium containing the desired concentrations of this compound.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.[1]
-
Add a complete medium containing FBS to the lower chamber to act as a chemoattractant.[1]
-
Incubate the plate for 12-24 hours at 37°C in a CO₂ incubator.[1]
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane using a cotton swab.[1]
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with 0.1% crystal violet.[1]
-
Count the number of stained, invading cells under a microscope.[1]
-
Cell Viability - MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of viability.[4]
-
Materials:
-
96-well cell culture plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
-
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.[4]
-
Treat cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).[4]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Apoptosis Analysis - Annexin V/PI Staining
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[4]
-
Materials:
-
6-well cell culture plates.
-
This compound.
-
Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining kit.
-
1X Binding Buffer.
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.[4]
-
Resuspend the cells in 1X Binding Buffer.[4]
-
Add Annexin V-FITC and PI to the cell suspension.[4]
-
Incubate for 15 minutes at room temperature in the dark.[4]
-
Analyze the stained cells by flow cytometry within one hour.[4]
-
Cell Cycle Analysis
This method uses propidium iodide to stain DNA and determine the distribution of cells in different phases of the cell cycle.
-
Materials:
-
6-well cell culture plates.
-
This compound.
-
Ice-cold 70% ethanol.
-
RNase A.
-
Propidium Iodide (PI) staining solution.
-
-
Protocol:
-
Treat cells with this compound for 16-24 hours.[1]
-
Harvest the cells and fix them in ice-cold 70% ethanol.[1]
-
Wash the cells and treat them with RNase A to degrade RNA.[1]
-
Stain the cells with Propidium Iodide.[1]
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.[1]
-
Visualizations: Signaling Pathways and Workflows
Mechanism of Action: this compound-Induced Ferroptosis
This compound inhibits Myoferlin, which in pancreatic ductal adenocarcinoma (PDAC) cells, induces mitophagy and primes the cells for ferroptosis.[1] This process involves the downregulation of key ferroptosis regulators, SLC7A11 and GPX4.[1]
Caption: this compound induces ferroptosis via MYOF inhibition.
Mechanism of Action: Disruption of Endocytic Trafficking
This compound disrupts the crucial interaction between MYOF and the late endosomal protein Rab7.[1] This impairment of late endosome function leads to altered signaling of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are critical for cancer cell proliferation, angiogenesis, and invasion.[1]
Caption: this compound disrupts MYOF-Rab7 interaction.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the in vitro effects of this compound on cancer cells.
Caption: Workflow for in vitro investigation of this compound.
References
Application Notes and Protocols for WJ460: A Myoferlin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ460 is a potent and selective small-molecule inhibitor of Myoferlin (MYOF), a protein frequently overexpressed in various cancers and implicated in tumor progression, metastasis, and drug resistance.[1][2] By directly targeting MYOF, this compound has demonstrated significant anti-tumor activity in preclinical models of breast and pancreatic cancer.[2] Its mechanism of action involves the disruption of key cellular processes, including cell cycle progression, mitochondrial autophagy (mitophagy), and the induction of an iron-dependent form of cell death known as ferroptosis.[3][4][5] These application notes provide detailed protocols for the dissolution, preparation, and experimental use of this compound.
Chemical Properties and Solubility
This compound is a light yellow to yellow solid with the following chemical properties:
| Property | Value | Reference |
| Molecular Formula | C27H28N2O3S | [3] |
| Molecular Weight | 460.59 g/mol | [3] |
| CAS Number | 1415251-36-3 | [3] |
Solubility:
This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO).[3][6][7] For in vivo applications, a specific vehicle formulation is required.
Preparation of this compound Solutions
In Vitro Stock Solutions (DMSO)
For in vitro experiments, this compound can be dissolved in DMSO to prepare a high-concentration stock solution.
-
Recommendation: Use newly opened, anhydrous DMSO as it is hygroscopic, which can affect solubility.[3]
-
Procedure: To prepare a 250 mg/mL stock solution, add the appropriate volume of DMSO to the this compound solid. Ultrasonic treatment and gentle heating can aid in dissolution if precipitation or phase separation occurs.[3]
Table 1: Preparation of this compound Stock Solutions in DMSO [3]
| Desired Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 2.1711 mL | 10.8556 mL | 21.7113 mL |
| 5 mM | 0.4342 mL | 2.1711 mL | 4.3422 mL |
| 10 mM | 0.2171 mL | 1.0856 mL | 2.1711 mL |
In Vivo Working Solutions
For animal studies, this compound can be formulated in a vehicle solution to ensure solubility and biocompatibility. Two common protocols are provided below.
Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [3]
This protocol yields a clear solution with a solubility of at least 2.08 mg/mL (4.52 mM).[3]
-
Start with a concentrated stock of this compound in DMSO (e.g., 20.8 mg/mL).[4]
-
In a sterile tube, add 10% of the final volume from the this compound/DMSO stock.
-
Add 40% of the final volume of PEG300 and mix thoroughly.[3]
-
Add 5% of the final volume of Tween-80 and mix until the solution is clear.[3]
-
Add 45% of the final volume of sterile saline to reach the desired final concentration and volume.[3]
-
Vortex the final solution to ensure homogeneity.
Example for 1 mL of working solution: [3]
-
100 µL of 20.8 mg/mL this compound in DMSO
-
400 µL of PEG300
-
50 µL of Tween-80
-
450 µL of Saline
Protocol 2: DMSO/Corn Oil Formulation [3]
This protocol also yields a clear solution with a solubility of at least 2.08 mg/mL (4.52 mM).[3]
-
Start with a concentrated stock of this compound in DMSO.
-
In a sterile tube, add 10% of the final volume from the this compound/DMSO stock.
-
Add 90% of the final volume of corn oil.[3]
-
Mix thoroughly until a clear solution is achieved.
Experimental Protocols
Cell-Based Assays
This compound has been shown to inhibit cancer cell invasion, induce cell cycle arrest, and trigger ferroptosis. The following are example protocols for assessing these effects.
Transwell Invasion Assay [1]
This assay measures the invasive potential of cancer cells.
-
Cell Lines: MDA-MB-231, BT549 (human breast cancer).[1]
-
Reagents: Matrigel Basement Membrane Matrix, serum-free cell culture medium, Fetal Bovine Serum (FBS), this compound, 0.1% Crystal Violet stain.[1]
-
Protocol:
-
Coat the upper surface of a transwell insert (8 µm pore size) with diluted Matrigel and incubate at 37°C to allow for gel formation.[1]
-
Harvest cancer cells and resuspend them in serum-free medium containing various concentrations of this compound.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add medium containing FBS as a chemoattractant to the lower chamber.
-
Incubate for the desired time (e.g., 12 hours).[8]
-
Remove non-invading cells from the upper surface of the insert.
-
Fix and stain the invading cells on the lower surface with Crystal Violet.
-
Count the number of stained, invading cells under a microscope.[1]
-
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 ± 3.42 | [1] |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 ± 4.51 | [1] |
| MiaPaCa-2 | Pancreatic Cancer | Cell Confluency | 20.92 ± 1.02 | [1] |
| BxPC-3 | Pancreatic Cancer | Cell Confluency | ~48.44 | [1] |
Cell Cycle Analysis [1]
This protocol is used to determine the effect of this compound on cell cycle progression.
-
Reagents: this compound, 70% ethanol, RNase A, Propidium Iodide (PI).[1]
-
Protocol:
-
Treat cells with the desired concentration of this compound for a specified time (e.g., 16-24 hours).[3]
-
Harvest the cells and fix them in ice-cold 70% ethanol.[1]
-
Wash the cells and treat with RNase A to degrade RNA.[1]
-
Stain the cells with Propidium Iodide.[1]
-
Analyze the DNA content of the cells by flow cytometry.
-
Immunofluorescence for MYOF-Rab7 Co-localization [1]
This method visualizes the effect of this compound on the interaction between MYOF and Rab7.
-
Cell Lines: 293T cells co-transfected with HA-MYOF and Flag-Rab7.[1]
-
Reagents: this compound (e.g., 100 nM), 4% Paraformaldehyde (PFA), 0.1% Triton X-100, primary antibodies (anti-HA and anti-Flag), fluorescently-labeled secondary antibodies, DAPI.[1]
-
Protocol:
-
Seed transfected 293T cells onto glass coverslips.
-
Treat the cells with this compound for the desired time.[1]
-
Fix the cells with 4% PFA and permeabilize with 0.1% Triton X-100.[1]
-
Incubate with primary antibodies, followed by fluorescently-labeled secondary antibodies.
-
Stain the nuclei with DAPI.
-
Visualize the localization of HA-MYOF and Flag-Rab7 using a fluorescence microscope.
-
In Vivo Experiments
This compound has demonstrated anti-tumor activity in mouse models.
Table 3: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model [2]
| Animal Model | Tumor Cell Line | Treatment Dosing Regimen | Outcome | Reference |
| Athymic Nude Mice | MDA-MB-231-Luciferase | 5-10 mg/kg, intraperitoneal injection, single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival. | [2] |
General Protocol for In Vivo Efficacy Study [4]
-
Tumor Cell Implantation: Inject cancer cells (e.g., 1 x 10^6 MDA-MB-231 cells) into the mammary fat pad of immunocompromised mice.[4]
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment Administration:
-
Monitoring:
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).[9]
Signaling Pathways and Mechanism of Action
This compound directly binds to and inhibits myoferlin (MYOF).[3] This inhibition disrupts several downstream signaling pathways critical for cancer cell survival and metastasis.
Caption: this compound inhibits Myoferlin, disrupting its interaction with Rab7 and impairing late endosome function, which in turn affects receptor tyrosine kinase (RTK) signaling.[1]
A key consequence of MYOF inhibition by this compound is the induction of ferroptosis, an iron-dependent form of programmed cell death.[1]
Caption: this compound induces ferroptosis by inhibiting Myoferlin, leading to increased mitophagy, mitochondrial ROS, and reduced levels of SLC7A11 and GPX4.[1][5]
Experimental Workflow
The following diagram illustrates a general workflow for investigating the effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for WJ460 in In Vivo Mouse Models
Introduction
WJ460 is a potent and selective small-molecule inhibitor of Myoferlin (MYOF), a transmembrane protein frequently overexpressed in various cancers, including breast and pancreatic cancer.[1][2][3] Overexpression of MYOF is correlated with poor prognosis and plays a crucial role in tumor progression, metastasis, and drug resistance.[2][3] this compound exerts its anti-tumor effects by directly binding to and inhibiting MYOF, leading to G2/M phase cell cycle arrest, induction of mitochondrial autophagy (mitophagy), and a form of iron-dependent cell death known as ferroptosis.[1][3][4] These application notes provide a comprehensive guide for researchers on the recommended dosage, administration, and experimental design for using this compound in in vivo mouse cancer models.
Data Presentation: In Vivo Efficacy and Dosage
The following tables summarize the recommended dosage and observed efficacy of this compound in preclinical mouse models.
Table 1: Recommended In Vivo Dosage and Administration of this compound
| Animal Model | Cancer Type | Cell Line | Dosing Range (mg/kg) | Administration Route | Dosing Frequency | Vehicle | Reference |
| Athymic Nude Mice | Breast Cancer | MDA-MB-231-Luciferase | 5 - 10 | Intraperitoneal (i.p.) | Daily | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1][4] |
| NOD-SCID Mice | Pancreatic Cancer | Panc-1 | 10 | Intraperitoneal (i.p.) | Daily | Not Specified | [5] |
Table 2: Summary of this compound In Vivo Efficacy
| Cancer Model | Treatment Regimen | Key Outcomes | Reference |
| Breast Cancer Metastasis Model (Athymic Nude Mice) | 5 and 10 mg/kg, i.p. | - Significantly inhibited pulmonary metastasis in a dose-dependent manner.- Inhibited proliferation of primary tumors.- Increased overall mouse survival. | [3][4][6] |
| Pancreatic Cancer Xenograft Model (NOD-SCID Mice) | 10 mg/kg, i.p., daily | - Significantly reduced tumor growth. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Dosing Solution
This protocol describes the preparation of a this compound dosing solution with a common vehicle formulation.[1][4]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. For example, to create a 20.8 mg/mL stock, dissolve 20.8 mg of this compound into 1 mL of DMSO. Ensure the powder is completely dissolved by vortexing.[1]
-
Prepare Final Dosing Solution (Example for 1 mL): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of sterile saline to reach the final volume of 1 mL. e. Vortex the final solution to ensure homogeneity. The final concentration will be 2.08 mg/mL.
-
Administration: The final solution should be prepared fresh daily before administration. The volume to inject per mouse will depend on the mouse's weight and the target dose (e.g., for a 10 mg/kg dose in a 20g mouse, inject 96 µL of the 2.08 mg/mL solution).
Protocol 2: Orthotopic Breast Cancer Xenograft Model
This protocol outlines the establishment of a spontaneous metastasis model using MDA-MB-231-Luciferase cells in nude mice.[1][6][7]
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
MDA-MB-231-Luciferase cells
-
Matrigel
-
Sterile PBS
-
This compound dosing solution (from Protocol 1)
-
Vehicle control solution
-
Bioluminescence imaging system
-
Calipers
Procedure:
-
Cell Preparation: Culture MDA-MB-231-Luciferase cells under standard conditions. On the day of injection, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.[1]
-
Tumor Cell Implantation: Anesthetize the mice. Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the mammary fat pad of each mouse.[1]
-
Tumor Growth and Treatment Initiation: Allow tumors to become palpable (typically 7 days post-implantation).[6] Randomize mice into treatment and control groups.
-
Drug Administration:
-
Efficacy Assessment:
Signaling Pathways and Workflows
Mechanism of Action: this compound Inhibition of Myoferlin
This compound directly targets myoferlin, disrupting its function and triggering downstream anti-cancer effects. The inhibition of myoferlin leads to the induction of mitophagy and ferroptosis, a form of cell death dependent on iron and characterized by the accumulation of lipid reactive oxygen species (ROS).[1][3][5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WJ460 in a Breast Cancer Metastasis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic breast cancer remains a significant clinical challenge, driving the need for novel therapeutic strategies that target the molecular machinery of tumor progression and dissemination.[1] WJ460, a novel small molecule inhibitor, has emerged as a promising anti-metastatic agent by directly targeting myoferlin (MYOF).[1][2] Myoferlin, a protein often overexpressed in breast cancer, plays a crucial role in cancer cell plasticity, migration, invasion, and endocytic trafficking, making it an attractive therapeutic target.[1] These application notes provide a comprehensive guide to utilizing this compound in a breast cancer metastasis mouse model, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
This compound exerts its anti-cancer effects by directly binding to the C2 domain of myoferlin.[1] This interaction disrupts the normal function of myoferlin, which is critically involved in membrane trafficking and receptor recycling.[1] A key consequence of this compound binding to myoferlin is the disruption of the colocalization of myoferlin with Rab7, a small GTPase that marks late endosomes.[1][3] This dissociation impairs the endocytic pathway, a process often dysregulated in cancer cells to promote survival and metastasis.[1]
The inhibition of the myoferlin-Rab7 axis by this compound leads to a significant biological outcome: the reversal of the epithelial-mesenchymal transition (EMT).[1] This is characterized by the upregulation of epithelial markers, such as E-cadherin, and the downregulation of mesenchymal markers, like fibronectin, leading to a reduction in the migratory and invasive capacity of breast cancer cells.[1] Furthermore, by inhibiting myoferlin, this compound may indirectly suppress the autocrine TGF-β signaling pathway, a key driver of EMT and cancer progression.[1] In some cancer cells, this compound has also been shown to induce G2/M phase cell cycle arrest, mitochondrial autophagy (mitophagy), and a form of iron-dependent cell death called ferroptosis.[4][5]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 (nM) | Reference |
| MDA-MB-231 | Transwell Invasion Assay | 43.37 ± 3.42 | [1][3] |
| BT549 | Transwell Invasion Assay | 36.40 ± 4.51 | [1][3] |
In Vivo Anti-Tumor Efficacy of this compound in a Breast Cancer Xenograft Model
| Animal Model | Treatment Group | Tumor Volume (mm³) at Day 28 | Tumor Weight (g) at Day 28 | Reference |
| Nude Mice with MDA-MB-231 Xenografts | Vehicle Control | ~1200 | ~1.0 | [1] |
| Nude Mice with MDA-MB-231 Xenografts | This compound (10 mg/kg) | ~400 | ~0.4 | [1] |
Effect of this compound on the Expression of EMT Markers
| Cell Line | Treatment | E-cadherin Expression (Fold Change) | Fibronectin Expression (Fold Change) | Reference |
| MDA-MB-231 | This compound (100 nM) | ~2.5 | ~0.4 | [1] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 20.8 mg/mL stock solution, dissolve 20.8 mg of this compound in 1 mL of DMSO. Ensure the powder is completely dissolved.[4]
-
Prepare the vehicle solution. A commonly used vehicle for this compound consists of a ratio of DMSO, PEG300, Tween-80, and Saline.[4][5] The final concentration of DMSO should be kept low (e.g., below 10%) to minimize toxicity.[4]
-
Prepare the final dosing solution (for a 2.08 mg/mL solution as an example): [5]
-
Take 100 µL of the 20.8 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
Vortex the final solution to ensure homogeneity. The final solution should be clear.
-
-
It is recommended to prepare the working solution freshly and use it on the same day.[5]
In Vivo Breast Cancer Metastasis Mouse Model
Animal Model:
-
Female immunodeficient mice (e.g., nude or SCID mice) are typically used.[1]
Cell Line:
-
Human breast cancer cells, such as MDA-MB-231, often engineered to express luciferase for bioluminescence imaging (e.g., MDA-MB-231-Luciferase), are commonly used.[6][7]
Procedure:
1. Spontaneous Metastasis Model (Orthotopic Implantation): [7]
- Cell Implantation: Inject 1 x 10^6 MDA-MB-231-Luciferase cells in 100 µL of a suitable medium (e.g., PBS or serum-free medium) into the mammary fat pad of each mouse.[4][7]
- Tumor Growth and Treatment: Once the tumors reach a palpable size (e.g., day 7), randomize the mice into treatment and control groups.[7] Administer this compound (e.g., 5 or 10 mg/kg) to the treatment group via intraperitoneal injection daily.[4][5] The control group should receive an equivalent volume of the vehicle solution daily.[4]
- Tumor Monitoring: Measure tumor volume regularly (e.g., twice a week) using calipers. The formula (Length x Width²)/2 is commonly used to estimate tumor volume.[1] Monitor metastasis using bioluminescence imaging weekly.[4][7]
- Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the primary tumors.[1][7] Major organs can be harvested for imaging to detect metastases and for further histological or molecular analysis (e.g., staining for Ki67 or CD31).[7]
2. Experimental Metastasis Model (Intravenous Injection): [6]
- Cell Inoculation: Inoculate MDA-MB-231-Luciferase cells intravenously into female nude mice.[6]
- Treatment: Administer DMSO (vehicle control) or this compound via intraperitoneal injection on day 0.[6]
- Metastasis Monitoring: Monitor lung metastasis by bioluminescence using an in vivo imaging system.[6]
- Endpoint Analysis: At the end of the study (e.g., day 28), harvest the lungs for histological analysis (e.g., H&E staining) to confirm the presence of metastases.[6] Overall survival of the mice in different treatment groups can also be monitored.[6]
Western Blotting for EMT Markers
Procedure: [1]
-
Cell Lysis: Treat breast cancer cells with this compound or a vehicle control. Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against EMT markers (e.g., E-cadherin, fibronectin) and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Protocol for Intraperitoneal Administration of WJ460
Introduction
WJ460 is a potent and selective small-molecule inhibitor of Myoferlin (MYOF), a protein frequently overexpressed in various cancers, including breast and pancreatic cancer.[1][2][3] Myoferlin plays a critical role in multiple cellular processes hijacked by cancer cells, such as membrane repair, endocytosis, vesicle trafficking, and receptor tyrosine kinase (RTK) signaling.[2] this compound exerts its anti-tumor effects by directly binding to and inhibiting MYOF.[1][2] This inhibition leads to the induction of cell cycle arrest, mitochondrial autophagy (mitophagy), lipid peroxidation, and a form of iron-dependent cell death known as ferroptosis.[1][3][4] In preclinical models, this compound has demonstrated significant anti-tumor activity, inhibiting tumor growth and metastasis.[1][3]
These application notes provide a detailed protocol for the preparation and intraperitoneal (IP) administration of this compound in rodent models for preclinical research.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 | [2][3] |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 | [2][3] |
| MiaPaCa-2 | Pancreatic Cancer | Cell Confluency | 20.92 | [2] |
| BxPC-3 | Pancreatic Cancer | Cell Confluency | ~48.44 |[2] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model
| Animal Model | Tumor Cell Line | Treatment Dosing Regimen | Key Outcomes | Reference |
|---|
| Athymic Nude Mice | MDA-MB-231-Luciferase | 5-10 mg/kg, single intraperitoneal injection | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival. |[1][3] |
Experimental Protocols
This section details the materials and methodology for the intraperitoneal administration of this compound.
1. Materials
-
This compound (MedChemExpress, Cat. No. HY-111593)
-
Solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl, sterile)
-
Corn oil (sterile)
-
-
Sterile 1.5 mL microcentrifuge tubes
-
Syringes (1 mL) with 25-27 gauge needles
-
Animal scale
-
Appropriate Personal Protective Equipment (PPE)
2. Animal Models
-
Immunodeficient mice (e.g., Athymic Nude, NOD-SCID) are commonly used for xenograft studies.[3][5]
-
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
3. Preparation of this compound Formulation
This compound is poorly soluble in aqueous solutions and requires a specific vehicle for in vivo administration. Two validated solvent formulations are provided below.[1] The choice of formulation may depend on the required dosing volume and frequency.
Formulation 1: DMSO/PEG300/Tween-80/Saline This formulation yields a clear solution suitable for administration.
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution (2.08 mg/mL), add 100 µL of the DMSO stock solution to 400 µL of PEG300. Mix thoroughly until uniform.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final solvent ratio is DMSO:PEG300:Tween-80:Saline (10:40:5:45).
Formulation 2: DMSO/Corn Oil This formulation is an alternative, particularly if the dosing period is extended. Continuous use of the PEG300 formulation for more than two weeks should be approached with caution.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution (2.08 mg/mL), add 100 µL of the DMSO stock solution to 900 µL of sterile corn oil.
-
Mix thoroughly until the solution is uniform.
-
The final solvent ratio is DMSO:Corn oil (10:90).
4. Intraperitoneal (IP) Injection Protocol
-
Animal Handling : Weigh the mouse to determine the correct injection volume. The typical injection volume is 10 mL/kg.[6]
-
Dose Calculation : Calculate the required volume of the this compound formulation based on the mouse's weight and the desired dose (e.g., 5-10 mg/kg).[1][3]
-
Example Calculation for a 20g mouse at a 5 mg/kg dose:
-
Dose = 5 mg/kg * 0.02 kg = 0.1 mg
-
If using a 2.08 mg/mL solution: Volume = 0.1 mg / 2.08 mg/mL ≈ 0.048 mL or 48 µL.
-
-
-
Restraint : Properly restrain the mouse. One common method is to scruff the mouse by the loose skin over its neck and shoulders, and secure the tail. Turn the mouse so its head is pointing downwards, causing the abdominal organs to shift cranially.
-
Injection Site : The preferred injection site is the lower right quadrant of the abdomen. This avoids the cecum on the left side and the bladder in the midline.
-
Injection : Insert a 25-27 gauge needle at a 15-20 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid puncturing internal organs.
-
Aspiration : Gently pull back on the syringe plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and re-attempt with a fresh preparation at a different site.
-
Administration : Depress the plunger smoothly to inject the solution into the peritoneal cavity.
-
Withdrawal : Withdraw the needle and return the mouse to its cage.
-
Monitoring : Monitor the animal post-injection for any signs of distress, discomfort, or adverse reactions. Body weight should be monitored regularly as an indicator of toxicity.[5]
Visualizations
References
Application Notes and Protocols: Inducing Ferroptosis in PDAC Cell Lines with WJ460
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ460 is a potent small molecule inhibitor of myoferlin (MYOF), an oncoprotein implicated in the progression of several cancers, including pancreatic ductal adenocarcinoma (PDAC).[1][2] Inhibition of myoferlin by this compound triggers a cascade of cellular events that sensitize cancer cells to ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][3] These application notes provide a comprehensive guide to using this compound to induce ferroptosis in PDAC cell lines, consolidating key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways.
Mechanism of Action
This compound induces ferroptosis primarily by disrupting the cellular antioxidant defense system. Treatment with this compound leads to a reduction in the protein levels of SLC7A11, a key component of the cystine/glutamate antiporter (system Xc-), and Glutathione (B108866) Peroxidase 4 (GPX4).[1][3] This downregulation impairs the synthesis of glutathione (GSH) and the detoxification of lipid peroxides. The resulting increase in intracellular reactive oxygen species (ROS) and subsequent lipid peroxidation culminates in cell death.[1] A notable aspect of this compound's mechanism is the induction of mitophagy, the selective autophagic removal of mitochondria, which appears to contribute to ROS accumulation and further primes the cells for ferroptosis.[1][3]
Data Presentation
Table 1: IC50 Values of this compound in Pancreatic Cancer Cell Lines (24h treatment)
| Cell Line | IC50 (nM) |
| MiaPaCa-2 | ~20.92 - 25 |
| BxPC-3 | ~40 - 48.44 |
| Panc-1 | ~23.08 - 50 |
| PaTu 8988T | ~27.48 - 60 |
Data extracted from Rademaker G, et al. Redox Biol. 2022 and other sources.[1][4]
Signaling Pathway and Experimental Workflow
To visually represent the complex interactions in the this compound-induced ferroptosis pathway and the general workflow for its investigation, the following diagrams are provided.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate pancreatic cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[1]
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM to 100 nM) for 24, 48, and 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.[1]
Western Blot Analysis
This technique is used to detect and quantify specific proteins (e.g., Myoferlin, SLC7A11, GPX4).
-
Cell Lysis: Treat cells with this compound at the desired concentration and time point. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[1]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10-12% SDS-polyacrylamide gel and separate by electrophoresis.[1]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
ROS Accumulation Assay (DCFH-DA)
This assay measures the levels of intracellular ROS.[5]
-
Cell Seeding and Treatment: Seed cells in a 24-well plate or on coverslips and treat with this compound.
-
DCFH-DA Loading: Wash the cells with serum-free medium and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Analysis: Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.
Lipid Peroxidation Assay (C11-BODIPY 581/591 or MDA Assay)
These assays are used to quantify the extent of lipid peroxidation, a hallmark of ferroptosis.
-
C11-BODIPY 581/591 Staining:
-
Cell Seeding and Treatment: Culture and treat cells with this compound as required.[1]
-
Probe Loading: Incubate the cells with 2 µM C11-BODIPY 581/591 for 30 minutes at 37°C.[1]
-
Washing: Wash the cells with PBS.[1]
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. The emission of the C11-BODIPY probe shifts from red to green upon oxidation, and the increase in green fluorescence intensity is indicative of lipid peroxidation.[1]
-
-
Malondialdehyde (MDA) Assay:
-
MDA concentration, a byproduct of lipid peroxidation, can be measured using commercially available kits. Studies have shown a 2- to 3-fold increase in MDA concentration in PDAC cells treated with 50 nM this compound.[6]
-
Mitophagy Assessment (MitoTracker and LC3 Staining)
This method is used to visualize the colocalization of mitochondria and autophagosomes, indicating mitophagy.
-
Cell Transfection (if necessary): Transfect cells with a GFP-LC3 expression vector.[1]
-
Cell Seeding and Treatment: Plate the cells on coverslips and treat with this compound.[1]
-
Mitochondrial Staining: Incubate the cells with 100 nM MitoTracker Red CMXRos for 30 minutes at 37°C to label the mitochondria.[1]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.[1]
-
Immunofluorescence (for endogenous LC3): If not using GFP-LC3, perform immunofluorescence staining for LC3.[1]
-
Imaging: Acquire images using a confocal microscope to observe the colocalization of MitoTracker Red and GFP-LC3 puncta.
Synergistic Effects
This compound has been shown to have a synergistic effect with other ferroptosis inducers, such as erastin (B1684096) and RSL3.[3][7] For instance, in Panc-1 cells, a combination of this compound with 1 µM erastin or 1 nM RSL3 is potent enough to block cell growth.[3] This suggests the potential for combination therapies to enhance the anti-cancer efficacy of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Cell Viability Following WJ460 Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing WJ460, a potent and selective myoferlin (MYOF) inhibitor, and assessing its impact on cell viability. The protocols outlined below are essential for evaluating the cytotoxic and cytostatic effects of this compound.[1]
Introduction
This compound is a small molecule inhibitor that directly targets myoferlin, a protein frequently overexpressed in various cancers and implicated in tumor progression, metastasis, and drug resistance.[2][3][4] Myoferlin plays a crucial role in cellular processes such as cell invasion, membrane repair, and vesicle trafficking.[1][2] this compound exerts its anti-tumor effects through a multi-faceted mechanism that includes the disruption of key oncogenic signaling pathways and the induction of a form of iron-dependent cell death known as ferroptosis.[3][4] By inhibiting MYOF, this compound has demonstrated significant anti-tumor activity in preclinical models of breast and pancreatic cancer.[3][5]
Mechanism of Action of this compound
This compound directly binds to and inhibits the function of myoferlin.[2] This inhibition disrupts the interaction between MYOF and the late endosomal protein Rab7, which is critical for the proper trafficking and recycling of signaling receptors.[2] The disruption of this interaction impairs late endosome function, leading to altered signaling of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.[2][6] Furthermore, this compound has been shown to induce ferroptosis by downregulating the expression of key proteins involved in antioxidant defense, such as the cystine/glutamate antiporter subunit SLC7A11 (xCT) and glutathione (B108866) peroxidase 4 (GPX4).[3] This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death.[3] this compound has also been observed to induce cell cycle arrest at the G2/M phase and trigger mitophagy.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 ± 3.42 | [2] |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 ± 4.51 | [2] |
| MiaPaCa-2 | Pancreatic Cancer | Cell Confluency | 20.92 ± 1.02 | [2] |
| BxPC-3 | Pancreatic Cancer | Cell Confluency | ~48.44 | [2] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model
| Animal Model | Tumor Cell Line | Treatment Dosing Regimen | Outcome | Reference |
| Athymic Nude Mice | MDA-MB-231-Luciferase | 5-10 mg/kg, intraperitoneal injection, single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival. | [3] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action, inhibiting Myoferlin to disrupt signaling and induce ferroptosis.
Experimental Workflow for Cell Viability Assay
Caption: Step-by-step workflow for assessing cell viability after this compound treatment.
Experimental Protocols
Cell Viability (MTT) Assay Protocol
This protocol is adapted for determining the cytotoxic effects of this compound on cancer cell lines.[7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO)[7]
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and ideally below 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions.[1]
-
Include appropriate controls:
-
-
Incubation:
-
MTT Addition:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[7]
-
Incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.[7]
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently pipette to ensure complete solubilization.
-
-
Absorbance Reading:
-
Read the absorbance at 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can also be used.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
-
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the levels of intracellular ROS, a key event in this compound-induced ferroptosis.[2]
Materials:
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)[2]
-
This compound
-
Cancer cells plated in a 96-well plate
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Treatment:
-
Plate cancer cells in a 96-well plate and treat with various concentrations of this compound for a specified duration.[2]
-
-
Loading with DCFH-DA:
-
Load the cells with DCFH-DA. Inside the cell, it is de-esterified to non-fluorescent DCFH.[2]
-
-
ROS Detection:
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[2]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer.[2] An increase in fluorescence indicates an increase in intracellular ROS levels.
-
Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle following this compound treatment.[2]
Materials:
-
This compound
-
70% Ethanol (ice-cold) for fixation
-
Propidium Iodide (PI) for DNA staining
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cancer cells with this compound for 16-24 hours.[2]
-
-
Cell Harvesting and Fixation:
-
Harvest the cells and fix them in ice-cold 70% ethanol.[2]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[2]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Application Notes & Protocols: Western Blot Analysis of Myoferlin and Downstream Targets Following WJ460 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myoferlin (MYOF) is a transmembrane protein frequently overexpressed in various cancers, including breast and pancreatic cancer, where it plays a significant role in tumor progression, metastasis, and drug resistance.[1][2] Its involvement in critical cellular processes such as membrane repair, endocytosis, and receptor tyrosine kinase (RTK) signaling makes it a compelling therapeutic target.[2][3] WJ460 is a potent and selective small-molecule inhibitor that directly interacts with myoferlin.[4] Treatment with this compound has been shown to inhibit cancer cell migration and growth by inducing cell cycle arrest, mitophagy, and a form of iron-dependent cell death known as ferroptosis.[1][4]
These application notes provide detailed protocols for utilizing Western blot analysis to investigate the effects of this compound. The primary focus is on assessing the levels of key proteins involved in the ferroptosis pathway that are modulated by this compound, as the inhibitor primarily affects myoferlin's function rather than its expression level.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer cell lines and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line | Assay | IC50 (nM) | Reference |
|---|---|---|---|---|
| Breast Cancer | MDA-MB-231 | Collagen I Invasion | 43.37 | [1] |
| Breast Cancer | BT549 | Collagen I Invasion | 36.40 | [1] |
| Pancreatic Cancer | MiaPaCa-2 | Cell Confluency | 20.92 ± 1.02 | [2] |
| Pancreatic Cancer | BxPC-3 | Cell Confluency | ~48.44 |[2] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model
| Animal Model | Tumor Cell Line | Treatment Dosing Regimen | Outcome | Reference |
|---|
| Athymic Nude Mice | MDA-MB-231-Luciferase | 5-10 mg/kg, single intraperitoneal injection | Significantly inhibited pulmonary metastasis, inhibited proliferation of MDA-MB-231 cells, and increased overall survival. |[1][2] |
Signaling Pathways and Experimental Workflow
1. This compound Mechanism of Action
This compound exerts its anti-tumor effects through multiple mechanisms. A key action is the induction of ferroptosis by downregulating proteins essential for antioxidant defense.[1] this compound treatment leads to a reduction in the abundance of the cystine/glutamate antiporter SLC7A11 and glutathione (B108866) peroxidase 4 (GPX4), culminating in lipid peroxidation and cell death.[4][5]
2. Experimental Workflow
The following diagram outlines the general workflow for investigating the molecular effects of this compound treatment on cancer cells, culminating in Western blot analysis.
Experimental Protocols
1. Cell Culture and this compound Treatment
This protocol is designed for adherent cancer cell lines such as MDA-MB-231 (breast) or Panc-1 (pancreatic).
-
Materials:
-
Appropriate cancer cell line (e.g., MDA-MB-231, Panc-1)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well tissue culture plates
-
-
Procedure:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate cells overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare desired concentrations of this compound by diluting the stock solution in a complete growth medium. A typical final concentration for inducing ferroptosis is 50 nM.[4][5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 16-24 hours) to observe effects on protein levels.[4][5]
-
Proceed to cell lysis for protein extraction.
-
2. Western Blot Protocol for Myoferlin, GPX4, and SLC7A11
-
Materials:
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels (appropriate percentage for proteins of interest, Myoferlin is ~230 kDa)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary Antibodies:
-
Anti-Myoferlin antibody
-
Anti-GPX4 antibody
-
Anti-SLC7A11 antibody
-
Anti-GAPDH or Anti-β-actin antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) substrate
-
-
Procedure:
-
Protein Extraction: a. Place the 6-well plate on ice and wash cells twice with ice-cold PBS.[6] b. Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL) to each well.[6] c. Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.[6] d. Incubate on ice for 30 minutes with occasional vortexing.[7] e. Centrifuge at 14,000-16,000 x g for 20 minutes at 4°C to pellet cell debris.[6] f. Carefully transfer the supernatant (protein lysate) to a new, pre-cooled tube.[6]
-
Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[8] b. Normalize all samples to the same concentration with RIPA buffer. c. Add an equal volume of 2x Laemmli sample buffer to 20-30 µg of protein from each sample.[6] d. Boil the samples at 95-100°C for 5-10 minutes.[7]
-
SDS-PAGE and Protein Transfer: a. Load equal amounts of protein into the wells of an SDS-PAGE gel.[6] b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF membrane according to standard protocols.[7]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[6] b. Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[6]
-
Note: Since this compound is a direct inhibitor of myoferlin, a significant change in total myoferlin protein levels is not expected.[4] The myoferlin blot serves primarily as a control to ensure its expression in the cell model. The key targets for observing downregulation are GPX4 and SLC7A11.[5] c. Wash the membrane three to five times for 5 minutes each with TBST.[6] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[6] e. Repeat the wash steps as in 4c.
-
-
Detection and Analysis: a. Apply the ECL substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Perform densitometry analysis to quantify the band intensities. Normalize the intensity of the target proteins (GPX4, SLC7A11) to the loading control (GAPDH or β-actin).
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Note: Immunofluorescence Staining for Mitophagy in WJ460-Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
WJ460 is a potent small-molecule inhibitor of Myoferlin (MYOF), a protein frequently overexpressed in various cancers and associated with poor prognosis.[1][2] Myoferlin plays a crucial role in multiple cellular processes, including membrane repair, endocytosis, and receptor tyrosine kinase signaling.[1] The inhibition of MYOF by this compound has been shown to induce mitochondrial autophagy (mitophagy), lipid peroxidation, and a form of iron-dependent cell death known as ferroptosis in tumor cells.[3][4][5]
Mitophagy is a selective form of autophagy that removes damaged or superfluous mitochondria, playing a critical role in mitochondrial quality control and cellular homeostasis.[6][7][8] Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases and cancer.[7] The induction of mitophagy by this compound in cancer cells presents a promising therapeutic strategy.[3][5]
This application note provides a detailed protocol for the immunofluorescence staining and analysis of mitophagy in cells treated with this compound. Immunofluorescence is a widely used technique to visualize the subcellular distribution of target proteins and organelles, allowing for the qualitative and quantitative assessment of mitophagy.[9][10] The primary method for visualizing mitophagy involves the colocalization of a mitochondrial marker with an autophagosome marker, such as microtubule-associated protein 1 light chain 3 (LC3).[11][12]
Signaling Pathway of this compound-Induced Mitophagy and Ferroptosis
This compound exerts its effects by directly inhibiting MYOF.[4] This inhibition triggers a cascade of events leading to both mitophagy and ferroptosis. This compound-mediated MYOF inhibition leads to an accumulation of reactive oxygen species (ROS) and subsequent lipid peroxidation.[3][5] This is coupled with a reduction in the abundance of key ferroptosis regulators, such as the cystine/glutamate transporter (xCT or SLC7A11) and glutathione (B108866) peroxidase 4 (GPX4).[3][4] The accumulation of damaged, ROS-producing mitochondria triggers their selective engulfment by autophagosomes in the mitophagy process, which ultimately contributes to ferroptotic cell death.[3][5][8]
References
- 1. benchchem.com [benchchem.com]
- 2. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting cellular mitophagy as a strategy for human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunofluorescence-Based Measurement of Autophagosome Formation During Mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative determination of mitophagy by fluorescence microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia | Springer Nature Experiments [experiments.springernature.com]
- 11. tandfonline.com [tandfonline.com]
- 12. PINK1-parkin-mediated neuronal mitophagy deficiency in prion disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Tumor Progression with WJ460 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ460 is a potent and selective small-molecule inhibitor of Myoferlin (MYOF), a transmembrane protein frequently overexpressed in various cancers, including breast, pancreatic, and colorectal cancer. MYOF plays a critical role in cellular processes hijacked by cancer, such as membrane repair, endocytosis, and receptor tyrosine kinase (RTK) signaling, making it a compelling therapeutic target. Overexpression of MYOF is often correlated with poor prognosis, increased metastatic potential, and resistance to conventional therapies. This compound exerts its anti-tumor effects through a multi-faceted mechanism, including the disruption of key signaling pathways and the induction of ferroptosis, an iron-dependent form of programmed cell death.
These application notes provide a comprehensive guide to utilizing this compound in preclinical research, with a focus on in vivo imaging techniques to monitor its therapeutic efficacy in real-time. The protocols detailed below are intended to offer standardized procedures for assessing the impact of this compound on tumor growth and metastasis.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data regarding the efficacy of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 ± 3.42 | |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 ± 4.51 | |
| MiaPaCa-2 | Pancreatic Cancer | Cell Confluency | 20.92 ± 1.02 | |
| BxPC-3 | Pancreatic Cancer | Cell Confluency | ~48.44 |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Outcome | Reference |
| Nude mouse breast cancer metastasis model (MDA-MB-231 cells) | 5-10 mg/kg this compound (intraperitoneal injection, single dose) | Significantly inhibited pulmonary metastasis, inhibited proliferation, and increased overall survival. | |
| Spontaneous metastasis mouse model (MDA-MB-231-Luciferase cells) | This compound (intraperitoneal administration) | Significantly reduced tumor growth and lymph node metastasis as monitored by bioluminescence. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its investigation.
Caption: Mechanism of action of this compound targeting Myoferlin.
Caption: General workflow for in vivo imaging of this compound efficacy.
Experimental Protocols
Protocol 1: In Vivo Bioluminescence Imaging of Tumor Progression
This protocol outlines the procedure for non-invasively monitoring the effect of this compound on the growth of luciferase-expressing tumors in a xenograft mouse model.
Materials:
-
Luciferase-expressing cancer cells (e.g., MDA-MB-231-Luc)
-
Immunocompromised mice (e.g., nude or NOD-SCID)
-
This compound
-
Vehicle control (e.g., DMSO, saline)
-
D-Luciferin potassium salt
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (IVIS)
Procedure:
-
Cell Culture and Implantation:
-
Culture luciferase-expressing cancer cells under standard conditions.
-
Harvest and resuspend the cells in a sterile PBS and Matrigel mixture (1:1 ratio).
-
Subcutaneously or orthotopically inject the cell suspension into the appropriate site of the immunodeficient mice.
-
-
Tumor Growth and Treatment Initiation:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into control and treatment groups.
-
Administer this compound or vehicle control to the mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
-
Bioluminescence Imaging:
-
Prepare a fresh stock solution of D-Luciferin at 15 mg/ml in sterile PBS.
-
Administer D-luciferin to the mice via intraperitoneal injection (typically 150 mg/kg).
-
Anesthetize the mice using isoflurane.
-
Approximately 10-15 minutes after luciferin (B1168401) injection, place the mice in the in vivo imaging system.
-
Acquire bioluminescent images. The signal intensity, measured as photon flux, directly correlates with the number of viable tumor cells.
-
Repeat imaging at regular intervals (e.g., twice a week) to monitor tumor progression and response to this compound treatment.
-
-
Data Analysis:
-
Use the imaging system's software to draw regions of interest (ROIs) around the tumors and quantify the bioluminescent signal.
-
Compare the signal intensity between the this compound-treated group and the control group over time to assess treatment efficacy.
-
Protocol 2: Transwell Invasion Assay
This assay is used to assess the effect of this compound on the invasive potential of cancer cells in vitro.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, BT549)
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Crystal Violet stain (0.1%)
Procedure:
-
Preparation of Inserts:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Coat the upper surface of the transwell inserts with the diluted Matrigel solution and incubate at 37°C to allow for gel formation.
-
-
Cell Seeding:
-
Harvest cancer cells and resuspend them in serum-free medium containing the desired concentrations of this compound.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Add medium containing FBS to the lower chamber to act as a chemoattractant.
-
-
Incubation and Staining:
-
Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.
-
-
Quantification:
-
Count the number of stained, invaded cells in several microscopic fields.
-
Calculate the percentage of invasion inhibition relative to the vehicle-treated control. The IC50 value is the concentration of this compound that causes a 50% reduction in cell invasion.
-
Protocol 3: Affinity Pull-Down Assay for Myoferlin Target Identification
This protocol is used to confirm the direct binding of this compound to its target, Myoferlin.
Materials:
-
This compound-biotin conjugate
-
Streptavidin-coated magnetic beads
-
Cell lysate from cancer cells expressing Myoferlin
-
Lysis buffer
-
Wash buffer
-
Elution buffer (SDS-PAGE sample loading buffer)
-
SDS-PAGE gels
-
Western blot reagents (anti-Myoferlin antibody)
Procedure:
-
Bait Immobilization:
-
Incubate streptavidin-coated magnetic beads with the this compound-biotin conjugate to allow for binding.
-
-
Protein Capture:
-
Incubate the pre-cleared cell lysate with the this compound-biotin-bound beads to capture interacting proteins.
-
-
Washing and Elution:
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins using SDS-PAGE sample loading buffer.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE and identify Myoferlin by Western blotting using an anti-Myoferlin antibody.
-
Conclusion
This compound is a promising therapeutic agent that targets Myoferlin, a key protein in cancer progression. The protocols provided herein offer a framework for evaluating the in vivo efficacy of this compound using non-invasive imaging techniques, which are crucial for the preclinical development of novel cancer therapies. These methods allow for the longitudinal monitoring of tumor response, providing valuable insights into the therapeutic potential of this compound.
Long-Term Stability and Storage of WJ460 in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ460 is a potent small molecule inhibitor of myoferlin (MYOF), a protein implicated in cancer progression and metastasis.[1] As a member of the thiazolidinone derivative family, its stability in commonly used solvents is critical for ensuring the reproducibility and accuracy of experimental results.[2] Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions of this compound due to its excellent solubilizing properties.[1] However, the long-term stability of this compound in DMSO has not been extensively reported in publicly available literature. It is known that factors such as water content, storage temperature, and freeze-thaw cycles can impact the stability of small molecules in DMSO.[3][4] Therefore, it is crucial to follow best practices for the preparation, storage, and handling of this compound solutions.
These application notes provide detailed protocols for the proper handling of this compound in DMSO and a comprehensive methodology for researchers to conduct their own long-term stability studies. Following these guidelines will help to ensure the integrity of the compound and the reliability of experimental outcomes.
Data Presentation: Assessing this compound Stability
While specific long-term stability data for this compound in DMSO is not publicly available, researchers can generate this data internally. A well-structured stability study should monitor the purity of this compound over time under various storage conditions. The results can be summarized in a clear tabular format for easy comparison.
Table 1: Template for Reporting Long-Term Stability of this compound in DMSO
| Storage Condition | Time Point | Purity (%) by HPLC (Mean ± SD, n=3) | Appearance of Solution | Notes (e.g., presence of precipitates, color change) |
| -80°C | Initial (T=0) | 99.5 ± 0.2 | Clear, colorless | |
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 12 months | ||||
| 24 months | ||||
| -20°C | Initial (T=0) | 99.5 ± 0.2 | Clear, colorless | |
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 12 months | ||||
| 24 months | ||||
| 4°C | Initial (T=0) | 99.5 ± 0.2 | Clear, colorless | |
| 1 week | ||||
| 1 month | ||||
| 3 months | ||||
| Room Temp (~25°C) | Initial (T=0) | 99.5 ± 0.2 | Clear, colorless | |
| 24 hours | ||||
| 1 week | ||||
| 1 month | ||||
| Freeze-Thaw Cycles (-20°C to RT) | Initial (T=0) | 99.5 ± 0.2 | Clear, colorless | |
| 1 Cycle | ||||
| 3 Cycles | ||||
| 5 Cycles | ||||
| 10 Cycles |
Recommended Protocols for Handling and Storage of this compound in DMSO
To maintain the integrity of this compound, it is imperative to adhere to strict protocols for the preparation and storage of its DMSO solutions.
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO (newly opened bottle recommended)[1]
-
Sterile, amber glass vials or polypropylene (B1209903) tubes with secure caps (B75204)
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the this compound solid powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to 250 mg/mL).[1]
-
Tightly cap the vial and vortex thoroughly until the solid is completely dissolved.
-
If necessary, use an ultrasonic bath for a short period to aid dissolution.[1]
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed amber vials or polypropylene tubes. This minimizes the number of freeze-thaw cycles for the main stock.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
Protocol 2: Recommended Storage of this compound Stock Solutions
-
Long-term Storage: For long-term storage (months to years), it is recommended to store the aliquoted this compound stock solutions at -80°C .[5]
-
Short-term Storage: For short-term storage (weeks to a few months), -20°C is generally acceptable.[6]
-
Protection from Light: Store all this compound solutions protected from light, as some thiazolidinone derivatives can be light-sensitive.
-
Moisture Prevention: Use vials with tight-fitting caps to minimize the absorption of atmospheric moisture by the hygroscopic DMSO.[1]
Experimental Protocol for Long-Term Stability Assessment of this compound in DMSO
This protocol provides a framework for researchers to systematically evaluate the long-term stability of this compound in DMSO.
Protocol 3: HPLC-Based Stability Study of this compound in DMSO
Objective: To determine the degradation rate of this compound in DMSO under various storage conditions over time.
Materials:
-
This compound stock solution in DMSO (prepared as in Protocol 1)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase solvents (e.g., HPLC-grade acetonitrile (B52724) and water with 0.1% trifluoroacetic acid or formic acid)
-
Calibrated autosampler and injection vials
Procedure:
-
Sample Preparation:
-
Prepare a fresh, high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Aliquot this stock solution into multiple vials for each storage condition to be tested (-80°C, -20°C, 4°C, room temperature, and a set for freeze-thaw cycle testing).
-
-
Time Points:
-
Define the time points for analysis (e.g., initial, 1 week, 1 month, 3 months, 6 months, 12 months, and 24 months).
-
-
Storage:
-
Place the vials in their respective storage environments. For the freeze-thaw cycle group, cycle the vials between -20°C and room temperature for the designated number of cycles, with complete thawing at each cycle.
-
-
HPLC Analysis:
-
At each time point, retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a diluted sample for HPLC analysis by diluting the stock solution with the mobile phase to a concentration within the linear range of the detector.
-
Inject the sample into the HPLC system.
-
Analyze the chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products.
-
-
Data Analysis:
-
Calculate the purity of this compound at each time point by dividing the peak area of this compound by the total peak area of all components in the chromatogram and multiplying by 100.
-
Compare the purity at each time point to the initial purity (T=0) to determine the extent of degradation.
-
Record any changes in the physical appearance of the solution.
-
Summarize the data in a table as shown in Table 1.
-
Visualizations
Diagram 1: Recommended Workflow for Preparation and Storage of this compound Stock Solutions
Caption: Workflow for preparing and storing this compound in DMSO.
Diagram 2: Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing the long-term stability of this compound.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lysosomal retargeting of Myoferlin mitigates membrane stress to enable pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Flow Cytometry Analysis of Cell Cycle Arrest Induced by WJ460: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ460 is a potent small molecule inhibitor of Myoferlin (MYOF), a transmembrane protein frequently overexpressed in various cancers and associated with tumor progression and metastasis.[1][2] Emerging evidence indicates that this compound can impede cancer cell proliferation by inducing cell cycle arrest, making it a promising candidate for anti-cancer therapeutic strategies.[3] This document provides detailed application notes and protocols for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry, a powerful technique for quantitative analysis of cellular DNA content.[4]
Mechanism of Action: this compound and Cell Cycle Regulation
This compound exerts its anti-proliferative effects by inducing a cell cycle blockade at the G2/M transition phase in pancreatic ductal adenocarcinoma (PDAC) cell lines.[1] The G2/M checkpoint is a critical control point that ensures the fidelity of genetic information before cells enter mitosis. This checkpoint is primarily regulated by the activity of the Cyclin B1/CDK1 complex. The activation of this complex, which drives mitotic entry, is positively regulated by the phosphatase Cdc25C and negatively regulated by the Wee1 kinase.[5] Inhibition of Myoferlin by this compound is proposed to modulate this regulatory network, leading to the inactivation of the Cyclin B1/CDK1 complex and subsequent arrest of cells in the G2/M phase.
Data Presentation: Quantitative Analysis of this compound-Induced Cell Cycle Arrest
The following table summarizes the quantitative data from a study on pancreatic ductal adenocarcinoma (PDAC) cell lines treated with 50 nM this compound for 24 hours. The data, obtained by flow cytometry, demonstrates a significant increase in the percentage of cells in the G2/M phase, indicative of cell cycle arrest at this checkpoint.[1]
| Cell Line | Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| BxPC-3 | Control | 65 | 25 | 10 |
| 50 nM this compound | 30 | 15 | 55 | |
| MiaPaCa-2 | Control | 70 | 20 | 10 |
| 50 nM this compound | 25 | 10 | 65 | |
| Panc-1 | Control | 60 | 28 | 12 |
| 50 nM this compound | 20 | 15 | 65 | |
| PaTu 8988T | Control | 55 | 30 | 15 |
| 50 nM this compound | 25 | 12 | 63 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Seed the desired cancer cell line (e.g., BxPC-3, MiaPaCa-2, Panc-1, or PaTu 8988T) in 6-well plates at a density that will allow for exponential growth during the experiment and prevent confluence.
-
Cell Adherence: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for proper adherence.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete cell culture medium to the desired final concentration (e.g., 50 nM).
-
Incubation: Remove the existing medium from the wells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound). Incubate the cells for the desired time period (e.g., 16-24 hours).[1][3]
Protocol 2: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining
This protocol is adapted from established methods for cell cycle analysis.[1][4]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, aspirate the medium and wash the cells with PBS. Detach the adherent cells using Trypsin-EDTA. Collect the cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Storage: Incubate the fixed cells on ice for at least 30 minutes. For longer storage, cells can be kept at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by PI.
-
PI Staining: Add the PI staining solution to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.[1]
-
Data Analysis: Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
- 1. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Centrosome-associated regulators of the G2/M checkpoint as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apigenin inhibits pancreatic cancer cell proliferation through G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of CDC25C in cell cycle regulation and clinical cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-immunoprecipitation Assays to Study WJ460 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
WJ460 is a potent and selective small-molecule inhibitor of myoferlin (MYOF), a protein implicated in various aspects of cancer progression, including cell proliferation, migration, and invasion.[1][2][3] Myoferlin is overexpressed in a variety of cancers, such as breast and pancreatic cancer, making it a compelling therapeutic target.[1] this compound has been shown to exert its anti-tumor effects by directly binding to MYOF, leading to cell cycle arrest, mitophagy, and a form of iron-dependent cell death known as ferroptosis.[1][2]
A critical step in the preclinical characterization of a targeted therapeutic like this compound is the demonstration of its engagement with the intended target in a cellular context. Co-immunoprecipitation (Co-IP) is a powerful technique to study protein-protein interactions. In the context of this compound, Co-IP can be utilized to demonstrate target engagement by assessing how the compound affects the interaction of MYOF with its binding partners. One such key interaction is with the small GTPase Rab7, which is involved in endocytic trafficking.[4][5] this compound has been shown to disrupt the colocalization of myoferlin with Rab7.[4][5]
These application notes provide detailed protocols for utilizing Co-IP to investigate the effect of this compound on the myoferlin-Rab7 interaction, thereby providing evidence of target engagement.
Data Presentation
The efficacy of this compound has been quantified in various cancer cell lines. The following tables summarize the key in vitro and in vivo data.
Table 1: In Vitro Efficacy of this compound [1][2][5]
| Cancer Type | Cell Line | Assay | IC50 (nM) |
| Breast Cancer | MDA-MB-231 | Collagen I Invasion | 43.37 |
| Breast Cancer | BT549 | Collagen I Invasion | 36.40 |
| Pancreatic Cancer | MiaPaCa-2 | Cell Confluency | 20.92 |
| Pancreatic Cancer | BxPC-3 | Cell Confluency | ~48.44 |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model [1]
| Animal Model | Tumor Cell Line | Treatment Dosing Regimen | Outcome |
| Athymic Nude Mice | MDA-MB-231-Luciferase | 5-10 mg/kg, intraperitoneal injection, single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival. |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and the experimental approach to confirm its target engagement, the following diagrams are provided.
Caption: this compound inhibits Myoferlin, disrupting its interaction with Rab7 and promoting anti-tumor effects.
Caption: Experimental workflow for Co-IP to assess the effect of this compound on the MYOF-Rab7 interaction.
Experimental Protocols
Co-immunoprecipitation to Determine the Effect of this compound on the Myoferlin-Rab7 Interaction
This protocol details the co-immunoprecipitation of endogenous Rab7 to assess its interaction with myoferlin in the presence of this compound. A reduction in the amount of myoferlin co-precipitated with Rab7 in this compound-treated cells would indicate that the drug disrupts their interaction.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Anti-Rab7 antibody for immunoprecipitation
-
Anti-Myoferlin antibody for Western blotting
-
Anti-Rab7 antibody for Western blotting
-
Protein A/G magnetic beads or agarose (B213101) beads
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Western blot blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Appropriate HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate MDA-MB-231 cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 50 nM, 100 nM, 200 nM) or vehicle control for a predetermined time (e.g., 24 hours).[6]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold non-denaturing lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay.
-
-
Immunoprecipitation:
-
Take an equal amount of protein lysate (e.g., 500 µg - 1 mg) from each treatment condition.
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the pre-cleared supernatant.
-
To each pre-cleared lysate, add the anti-Rab7 antibody and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to each sample and incubate for 2-4 hours at 4°C with gentle rotation to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
-
Elution and Western Blotting:
-
After the final wash, remove all supernatant and resuspend the beads in 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against myoferlin and Rab7 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
Expected Results:
A successful experiment will show a decrease in the band intensity for myoferlin in the lanes corresponding to this compound-treated samples compared to the vehicle control, while the amount of immunoprecipitated Rab7 should remain relatively constant across all lanes. This would indicate that this compound disrupts the interaction between myoferlin and Rab7.
Conclusion
The provided protocols offer a robust framework for researchers to investigate the target engagement of this compound with myoferlin using co-immunoprecipitation. By demonstrating a dose-dependent disruption of the myoferlin-Rab7 interaction, these assays provide critical evidence of the molecular mechanism of action for this promising anti-cancer agent. These methods are fundamental for the continued preclinical and clinical development of this compound and other targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of WJ460 for In Vivo Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with the myoferlin inhibitor, WJ460, for in vivo studies. Poor aqueous solubility is a common hurdle that can impact bioavailability and the overall success of preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to dissolve this compound for in vivo experiments?
A1: Based on established protocols, this compound can be formulated for in vivo administration using co-solvents and surfactants. Two common formulations have been successfully used to achieve a concentration of at least 2.08 mg/mL.[1] It is recommended to start with these established methods. For initial stock solutions, this compound is highly soluble in DMSO (up to 250 mg/mL), which can then be used for further dilution into the final formulation.[1]
Q2: My this compound formulation is cloudy or shows precipitation. What should I do?
A2: Cloudiness or precipitation indicates that the compound is not fully dissolved or is falling out of solution. Here are some troubleshooting steps:
-
Ensure Proper Mixing and Order of Solvent Addition: The order in which solvents are added can be critical. Follow the detailed experimental protocols provided below.
-
Apply Gentle Heating and/or Sonication: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[1]
-
Use Freshly Opened DMSO: DMSO is hygroscopic and can absorb moisture, which can negatively impact the solubility of your compound. Always use a fresh, high-quality grade of DMSO.[1]
-
Evaluate Excipient Quality: Ensure all excipients (e.g., PEG300, Tween-80, Corn Oil) are of a high purity and suitable for in vivo use.
Q3: The recommended formulations for this compound are not suitable for my experimental model. What are other strategies to improve its solubility?
A3: If the standard co-solvent-based formulations are not appropriate, several other strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These can be broadly categorized into physical and chemical modification techniques.[2][3]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulating this compound in inert lipid vehicles such as oils or self-emulsifying drug delivery systems (SEDDS) can enhance solubility and absorption.[4][5] The existing protocol using corn oil is a form of LBDDS.[1]
-
Particle Size Reduction: Decreasing the particle size of this compound through techniques like micronization or nanosizing increases the surface area-to-volume ratio, which can significantly improve the dissolution rate.[5][6]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its wettability and dissolution rate.[3][7]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules like this compound, increasing their solubility in aqueous solutions.[6][8]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Compound precipitates upon addition to aqueous buffer. | The concentration of the co-solvent may be too high, causing the compound to "salt out" upon dilution. | 1. Reduce the concentration of the initial DMSO stock. 2. Try a different formulation with a lower percentage of the organic co-solvent. 3. Consider a lipid-based formulation like the corn oil vehicle.[1] |
| Inconsistent results between experimental batches. | Variability in formulation preparation or stability. | 1. Prepare the formulation fresh for each experiment. 2. Ensure precise and consistent measurements of all components. 3. Vortex or sonicate the final formulation thoroughly before administration. |
| Observed toxicity or adverse effects in animal models. | The vehicle itself may be causing toxicity at the administered volume or concentration. | 1. Reduce the concentration of excipients like Tween-80 or PEG300 if possible. 2. Run a vehicle-only control group to assess the tolerability of the formulation. 3. Explore alternative, generally recognized as safe (GRAS) excipients.[8] |
Quantitative Data Summary: this compound Solubility
| Solvent/Formulation | Achieved Concentration | Notes | Reference |
| DMSO | 250 mg/mL | Requires sonication; use freshly opened DMSO. | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Results in a clear solution. | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Results in a clear solution. | [1] |
Experimental Protocols
Protocol 1: Co-Solvent Formulation for this compound
This protocol yields a clear solution of this compound suitable for intraperitoneal injection.[1]
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO. Gentle warming or sonication may be required to fully dissolve the compound.
-
In a sterile microcentrifuge tube, add the following solvents in the specified order, ensuring the solution is mixed thoroughly after each addition:
-
400 µL of PEG300
-
100 µL of the 20.8 mg/mL this compound in DMSO stock solution.
-
-
Vortex the mixture until it is a clear, homogenous solution.
-
Add 50 µL of Tween-80 to the mixture and vortex again until clear.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL. Vortex thoroughly. The final concentration of this compound will be 2.08 mg/mL.
Protocol 2: Lipid-Based Formulation for this compound
This protocol provides an alternative formulation using corn oil as the vehicle.[1]
-
Prepare the required volume of a 10% DMSO in corn oil solution. For example, to prepare 1 mL, add 100 µL of DMSO to 900 µL of corn oil.
-
Weigh the appropriate amount of solid this compound to achieve the desired final concentration.
-
Add the solid this compound to the DMSO/corn oil mixture.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution. A concentration of at least 2.08 mg/mL is achievable.
Visualizations
Caption: this compound inhibits Myoferlin (MYOF), disrupting its interaction with Rab7 and impairing RTK signaling.[9]
Caption: Experimental workflow for preparing the this compound co-solvent formulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting Inconsistent Results in WJ460 Experiments: A Technical Support Guide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during experiments with the myoferlin inhibitor, WJ460. By providing detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and clear data presentation, this resource aims to ensure more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of myoferlin (MYOF).[1][2] Myoferlin is a protein involved in various cellular processes that promote cancer cell survival, migration, and invasion.[3] this compound exerts its anti-tumor effects by directly binding to and inhibiting MYOF, which in turn induces G2/M phase cell cycle arrest, mitochondrial autophagy (mitophagy), lipid peroxidation, and ultimately, a form of iron-dependent cell death known as ferroptosis in tumor cells.[1][4]
Q2: In which cancer types has this compound demonstrated efficacy?
A2: Preclinical studies have shown that this compound has anti-tumor effects in various cancers, most notably breast and pancreatic cancer.[2][5] The efficacy of this compound is often correlated with the expression levels of myoferlin in these cancer cells.[3]
Q3: What are the expected downstream effects of this compound treatment?
A3: Treatment of cancer cells with this compound has been shown to:
-
Reduce the levels of SLC7A11 and GPX-4, which are key regulators of ferroptosis.[1][6]
-
Block the activation of certain receptor tyrosine kinases (RTKs) like VEGFR2.[3]
Q4: I am not observing the expected phenotype (e.g., decreased cell viability, inhibition of invasion) after this compound treatment. What are the possible reasons?
A4: Several factors could contribute to a lack of response:
-
Low Myoferlin Expression: The cell line you are using may have low or no expression of myoferlin, the direct target of this compound. It is crucial to confirm MYOF expression levels in your experimental model.[3]
-
Suboptimal Drug Concentration or Duration: The concentration or treatment time may not be sufficient for your specific cell line. A dose-response and time-course experiment is recommended to determine the optimal conditions.[7]
-
Drug Degradation: Ensure that the this compound stock solution has been stored correctly (typically at -20°C or -80°C, protected from light) and prepare fresh dilutions for each experiment.[3]
-
Assay Sensitivity: The assay you are using might not be sensitive enough to detect the specific cellular process being investigated. For example, this compound induces ferroptosis, which is distinct from apoptosis. Ensure your assay can detect markers of ferroptosis, such as lipid peroxidation.[7]
Q5: My results with this compound are inconsistent between experiments. What could be the cause?
A5: Inconsistent results can arise from several sources:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can affect cellular responses to treatment.
-
Drug Preparation: Inconsistent preparation of this compound dilutions can lead to variability. Always use freshly prepared solutions.
-
Experimental Timing: The timing of treatment and subsequent assays should be kept consistent across all experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound experiments.
Issue 1: High Variability in Cell Viability Assays
-
Potential Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform number of cells are seeded in each well. Allow cells to attach and resume growth for 24 hours before adding this compound.
-
Potential Cause: Uneven drug distribution.
-
Solution: Mix the plate gently after adding this compound to ensure even distribution in the wells.
-
Potential Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media.
Issue 2: Difficulty in Detecting Ferroptosis Induction
-
Potential Cause: Suboptimal timing for analysis.
-
Solution: Ferroptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time point for detecting ferroptosis markers in your cell line.[7]
-
Potential Cause: Insufficient intracellular iron.
-
Solution: Ensure that the cell culture medium contains an adequate concentration of iron, as ferroptosis is an iron-dependent process.[7]
-
Potential Cause: High antioxidant capacity of cells.
-
Solution: Some cell lines may have high intrinsic antioxidant levels that can counteract the effects of this compound. Consider co-treatment with an inhibitor of antioxidant pathways if scientifically justified.
Issue 3: Inconsistent Western Blot Results for Downstream Targets
-
Potential Cause: Poor antibody quality.
-
Solution: Use antibodies that have been validated for western blotting and test a range of dilutions to optimize the signal-to-noise ratio.[3]
-
Potential Cause: Inefficient protein transfer.
-
Solution: Optimize the transfer time and voltage. Ensure there are no air bubbles between the gel and the membrane during the transfer process.[3]
-
Potential Cause: Uneven protein loading.
-
Solution: Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading in all lanes. Use a loading control like GAPDH or β-actin to normalize the data.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line | Assay | IC50 (nM) | Reference |
| Breast Cancer | MDA-MB-231 | Collagen I Invasion | 43.37 | [2] |
| Breast Cancer | BT549 | Collagen I Invasion | 36.40 | [2] |
| Pancreatic Cancer | MiaPaCa-2 | Cell Confluency | 20.92 ± 1.02 | [8] |
| Pancreatic Cancer | BxPC-3 | Cell Confluency | ~48.44 | [8] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model
| Animal Model | Tumor Cell Line | Treatment Dosing Regimen | Outcome | Reference |
| Athymic Nude Mice | MDA-MB-231-Luciferase | 5-10 mg/kg, intraperitoneal injection, single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival. | [2] |
Key Experimental Protocols
1. Transwell Invasion Assay
This assay is used to assess the invasive potential of cancer cells in vitro.[8]
-
Cell Lines: MDA-MB-231, BT549 (human breast cancer).[8]
-
Reagents:
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound (various concentrations)
-
Crystal Violet stain (0.1%)[8]
-
-
Protocol:
-
Coat the upper chamber of a Transwell insert with a thin layer of Matrigel.
-
Seed cancer cells in serum-free medium in the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[9]
-
Treat the cells in the upper chamber with various concentrations of this compound.[9]
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.[9]
-
Count the number of invading cells under a microscope.[8]
-
2. Affinity Pull-Down Assay for Myoferlin Target Identification
This protocol is used to identify myoferlin as the direct binding target of this compound.[2]
-
Reagents:
-
This compound-biotin conjugate
-
Streptavidin-coated magnetic beads
-
Cell lysate from a myoferlin-expressing cell line (e.g., MDA-MB-231)
-
Lysis buffer, wash buffer, and elution buffer[2]
-
-
Protocol:
-
Bait Immobilization: Incubate streptavidin-coated magnetic beads with the this compound-biotin conjugate.[2]
-
Protein Capture: Incubate the this compound-biotin-bound beads with cell lysate to allow for the capture of interacting proteins.[2]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.[2]
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Identify the eluted proteins using SDS-PAGE followed by mass spectrometry.[2]
-
3. Western Blotting for Ferroptosis Markers
This protocol is for detecting changes in the expression of key ferroptosis-regulating proteins.
-
Reagents:
-
Primary antibodies against SLC7A11 and GPX-4
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Lysis buffer with protease and phosphatase inhibitors
-
-
Protocol:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizing Key Pathways and Workflows
Caption: Signaling pathway of this compound in cancer cells.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
Caption: this compound induces ferroptosis by downregulating SLC7A11 and GPX4.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Potential off-target effects of the myoferlin inhibitor WJ460.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the myoferlin inhibitor WJ460. The information is designed to address specific issues that may arise during experiments and to provide guidance on investigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that directly targets myoferlin (MYOF), a protein often overexpressed in various cancers.[1][2] It has been shown to bind to the C2D domain of myoferlin.[3] This interaction disrupts the association of myoferlin with Rab7, a protein involved in late endosome function.[1] This disruption impairs endocytic trafficking and can lead to the degradation of receptor tyrosine kinases (RTKs) like EGFR, thereby reducing downstream signaling pathways that promote cancer cell proliferation and survival.[1][3] Additionally, this compound has been shown to induce a form of iron-dependent cell death called ferroptosis.[4][5]
Q2: What are the known downstream effects of this compound treatment?
A2: Treatment of cancer cells with this compound has been reported to:
-
Inhibit cell migration and invasion.[5]
-
Induce cell cycle arrest at the G2/M phase.[5]
-
Trigger mitochondrial autophagy (mitophagy) and ferroptosis.[5]
-
Reduce the levels of SLC7A11 and GPX4, key regulators of ferroptosis.[4][5]
Q3: Are there known off-targets for this compound?
Q4: How can I minimize potential off-target effects of this compound in my experiments?
A4: To minimize and account for potential off-target effects, consider the following strategies:
-
Use the lowest effective concentration: Perform careful dose-response studies to determine the minimal concentration of this compound that produces the desired on-target effect (e.g., inhibition of cell invasion).
-
Employ rigorous controls:
-
Validate findings with orthogonal approaches: Confirm key results using non-pharmacological methods, such as genetic knockdown of myoferlin.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity observed at concentrations intended for functional assays.
| Potential Cause | Recommended Action | Expected Outcome |
| Off-target toxicity | Perform a dose-response curve for both cytotoxicity and the desired on-target phenotype (e.g., inhibition of cell migration). | A clear separation between the IC50 for cytotoxicity and the EC50 for the on-target effect will define a therapeutic window for your experiments. |
| Test this compound in a myoferlin-knockout or knockdown version of your cell line. | If the cytotoxicity persists in the absence of myoferlin, it is likely an off-target effect. | |
| Cell line-specific sensitivity | Compare the cytotoxicity of this compound in your cell line with published data for other cell lines (e.g., MDA-MB-231, BT549, MiaPaCa-2).[2][5] | Significant deviation may indicate a cell-line-specific sensitivity that could be on- or off-target. |
Issue 2: Inconsistent or variable results between experiments.
| Potential Cause | Recommended Action | Expected Outcome |
| Compound stability | Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately, avoiding repeated freeze-thaw cycles.[5] | Consistent results across experiments. |
| Cell culture conditions | Standardize cell passage number, confluency, and serum concentration in your experiments. | Reduced variability in experimental readouts. |
| Off-target effects on signaling pathways | Analyze key signaling pathways that might be affected in an off-target manner using techniques like phospho-protein arrays or western blotting for common signaling nodes. | Identification of unintended pathway modulation that could explain variability. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 |
| MiaPaCa-2 | Pancreatic Cancer | Cell Viability | 20.92 |
| Panc-1 | Pancreatic Cancer | Cell Viability | 23.08 |
| PaTu 8988T | Pancreatic Cancer | Cell Viability | 27.48 |
| BxPC-3 | Pancreatic Cancer | Cell Viability | 48.44 |
| HCT116 | Colorectal Cancer | Cell Invasion | 110 (for YQ456) |
Data for YQ456 is included for comparison of anti-invasion activity.[9]
Table 2: Comparative Binding Affinities of Myoferlin Inhibitors
| Compound | Target Domain | Binding Affinity (KD) | Method | Notes |
| This compound | MYOF-C2D | Not explicitly quantified | - | Lower affinity than YQ456.[9] |
| YQ456 | MYOF-C2D | 37 nM | Surface Plasmon Resonance (SPR) | 36 times higher affinity than this compound.[8][9] |
| YQ456 | MYOF-C2D | 214 nM | Biolayer Interferometry (BLI) | - |
| YQ456 | DYSF-C2D | No binding detected | - | Demonstrates specificity over the closely related protein dysferlin.[8] |
Experimental Protocols
1. Transwell Invasion Assay
This assay is used to assess the invasive potential of cancer cells in vitro.[2]
-
Cell Lines: e.g., MDA-MB-231, BT549 (human breast cancer).
-
Reagents:
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound (various concentrations)
-
Crystal Violet stain (0.1%)
-
-
Protocol:
-
Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells in serum-free medium in the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treat the cells in the upper chamber with a range of this compound concentrations.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of invading cells under a microscope.
-
2. Affinity Pull-Down Assay for Target Identification
This protocol is used to identify proteins that directly interact with this compound.[3]
-
Reagents:
-
This compound-biotin conjugate (bait molecule)
-
Streptavidin-coated magnetic beads
-
Cell lysate from a relevant cell line (e.g., MDA-MB-231)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution buffer (e.g., SDS-PAGE sample loading buffer)
-
-
Protocol:
-
Bait Immobilization: Incubate streptavidin-coated magnetic beads with the this compound-biotin conjugate.
-
Protein Capture: Pre-clear the cell lysate by incubating with unconjugated streptavidin beads. Then, incubate the pre-cleared lysate with the this compound-biotin-bound beads.
-
Washing: Extensively wash the beads with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or western blotting. For unbiased identification, protein bands of interest can be excised and identified by mass spectrometry.
-
3. Investigating Off-Target Effects: A General Workflow
To investigate potential off-target effects of this compound, a multi-step approach is recommended.
-
Step 1: Unbiased Screening (Optional but Recommended)
-
KINOMEscan®: This is a high-throughput competition binding assay to screen this compound against a large panel of human kinases.[1][4] This can identify potential off-target kinase interactions.
-
Proteomic Profiling: Use techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) to identify protein targets of this compound on a proteome-wide scale.[10][11]
-
-
Step 2: Target Engagement Validation in a Cellular Context
-
Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of a compound to its target in intact cells by measuring changes in the thermal stability of the target protein.[12][13] An increase in the melting temperature of a protein in the presence of this compound indicates direct engagement.
-
-
Step 3: Functional Validation of Off-Target Effects
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the potential off-target protein identified in the screening and validation steps.
-
Phenotypic Comparison: Compare the cellular phenotype induced by this compound with the phenotype observed upon genetic depletion of the potential off-target. A similar phenotype suggests that the off-target interaction is functionally relevant.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: this compound-induced ferroptosis pathway.
Caption: Experimental workflow for off-target identification.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ambitbio.com [ambitbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Proteome-wide Identification of Off-Targets of a Potent EGFRL858R/T790M Mutant Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing WJ460 Concentration to Minimize Cytotoxicity in Normal Cells
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of WJ460, a potent myoferlin (MYOF) inhibitor. The primary focus is to establish experimental conditions that maximize its anti-cancer effects while minimizing cytotoxicity in normal, non-cancerous cells. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation guidelines to facilitate effective and reproducible research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its selectivity for cancer cells?
A1: this compound is a small molecule inhibitor that directly targets myoferlin (MYOF), a protein that is frequently overexpressed in various cancer types, including breast, pancreatic, and gastric cancers, compared to normal tissues.[1][2][3][4] This differential expression of MYOF provides a therapeutic window, allowing this compound to exhibit selective cytotoxicity towards cancer cells. The primary mechanisms of action of this compound include the induction of a specific form of iron-dependent cell death called ferroptosis and cell cycle arrest at the G2/M phase.[5][6]
This compound induces ferroptosis by downregulating the expression of key proteins involved in antioxidant defense, specifically the cystine/glutamate antiporter subunit SLC7A11 (also known as xCT) and glutathione (B108866) peroxidase 4 (GPX4).[5] This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death in cancer cells.
Q2: At what concentration range is this compound effective against cancer cells while showing minimal effects on normal cells?
A2: Preclinical studies have shown that this compound is effective against various cancer cell lines in the nanomolar range. For instance, IC50 values for inhibiting cell invasion in breast cancer cell lines MDA-MB-231 and BT549 are 43.37 nM and 36.40 nM, respectively.[6] In pancreatic cancer cell lines, this compound has been shown to be effective at a concentration of 50 nM.[6] Importantly, one study demonstrated that at a concentration of 50 nM for 24 hours, this compound did not alter the growth or mitochondrial network of normal pancreatic ductal epithelial cells (HPNE). This suggests a concentration range where this compound is cytotoxic to cancer cells but minimally affects normal cells.
Q3: How can I experimentally determine the optimal concentration of this compound for my specific normal and cancer cell lines?
A3: To determine the optimal concentration, it is essential to perform a dose-response experiment comparing the cytotoxicity of this compound in your cancer cell line of interest and a relevant normal cell line from the same tissue of origin. A standard approach is to use a cytotoxicity assay, such as the MTT or LDH assay, to determine the IC50 (half-maximal inhibitory concentration) value for each cell line. A significant difference in the IC50 values between the cancer and normal cell lines will indicate the therapeutic window for this compound.
Q4: What are the key considerations when performing cytotoxicity assays with this compound?
A4: When performing cytotoxicity assays with this compound, it is crucial to include proper controls, such as a vehicle control (the solvent used to dissolve this compound, typically DMSO) at the same concentration used for the drug dilutions, and a positive control for cytotoxicity. Ensure that the cells are in the exponential growth phase and that the seeding density is optimized for your specific cell lines. For colorimetric assays like the MTT assay, it is also important to test for any potential interference of this compound with the assay reagents in a cell-free system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cells | 1. This compound concentration is too high.2. The specific normal cell line is unusually sensitive.3. Off-target effects of this compound. | 1. Perform a dose-response curve to determine the IC50 for the normal cell line and use concentrations well below this value.2. Test other normal cell lines from the same tissue of origin if available.3. Confirm that the observed effect is MYOF-dependent by using MYOF knockdown or knockout cells. The cytotoxic effect of this compound should be diminished in the absence of its target. |
| Inconsistent results between experiments | 1. Variation in cell seeding density.2. Inconsistent incubation times.3. Degradation of this compound stock solution. | 1. Standardize the cell seeding protocol and ensure a homogenous cell suspension.2. Strictly adhere to the planned incubation times for drug treatment and assay development.3. Prepare fresh this compound stock solutions and aliquot for single use to avoid repeated freeze-thaw cycles. |
| No significant difference in cytotoxicity between normal and cancer cells | 1. The normal cell line expresses high levels of MYOF.2. The cancer cell line has low MYOF expression or has developed resistance. | 1. Check the expression level of MYOF in both cell lines by Western blot or qPCR. Select a normal cell line with low MYOF expression for comparison.2. Verify MYOF expression in the cancer cell line. If low, consider using a different cancer model. |
Data Presentation
Summarize quantitative data from cytotoxicity and cell invasion assays in clearly structured tables for easy comparison.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | Assay | IC50 (nM) | Reference |
| Breast Cancer | MDA-MB-231 | Collagen I Invasion | 43.37 | [2] |
| Breast Cancer | BT549 | Collagen I Invasion | 36.40 | [2] |
| Pancreatic Cancer | MiaPaCa-2 | Cell Viability | 20.92 | [2] |
| Pancreatic Cancer | BxPC-3 | Cell Viability | ~48.44 | [2] |
Table 2: Comparative Effect of this compound on Normal and Cancer Cells
| Cell Line | Cell Type | Parameter Measured | This compound Concentration | Observation | Reference |
| HPNE | Normal Pancreatic Ductal Epithelial | Cell Growth & Mitochondrial Network | 50 nM (24h) | No alteration | |
| Pancreatic Cancer Cell Lines | Cancer | Cell Viability | 50 nM (24h) | Decreased viability | |
| NCM460 | Normal Colon Epithelial | MYOF Expression | - | Lower expression | [7] |
| Colorectal Cancer Cell Lines | Cancer | MYOF Expression | - | Higher expression | [7] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
Objective: To determine the concentration-dependent cytotoxicity of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Target normal and cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for MYOF, SLC7A11, and GPX4 Expression
Objective: To analyze the protein expression levels of MYOF and key ferroptosis regulators.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA kit)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MYOF, anti-SLC7A11, anti-GPX4, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Mandatory Visualizations
Caption: this compound induces ferroptosis by inhibiting MYOF, leading to the downregulation of SLC7A11 and GPX4.
References
- 1. Myoferlin disturbs redox equilibrium to accelerate gastric cancer migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
Why is my WJ460 not inducing ferroptosis effectively?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing WJ460 to induce ferroptosis. The content is structured to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound-induced ferroptosis?
A1: this compound is a potent small molecule inhibitor of myoferlin (MYOF), an oncoprotein overexpressed in several cancers, including pancreatic ductal adenocarcinoma. Inhibition of MYOF by this compound initiates a cascade of events that sensitize cancer cells to ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. The primary mechanism involves the disruption of the cellular antioxidant defense system. Specifically, this compound treatment leads to a reduction in the protein levels of SLC7A11 (a component of the cystine/glutamate antiporter, system Xc⁻) and Glutathione (B108866) Peroxidase 4 (GPX4). This downregulation disrupts glutathione (GSH) synthesis and the detoxification of lipid peroxides, leading to an increase in intracellular reactive oxygen species (ROS) and subsequent lipid peroxidation, culminating in cell death. A notable aspect of this compound's mechanism is the induction of mitophagy, the selective autophagic removal of mitochondria, which appears to contribute to the accumulation of ROS and further primes the cells for ferroptosis.
Q2: What is a recommended starting concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound are highly dependent on the specific cell line and the experimental endpoint. Based on published studies, a common starting point for in vitro experiments is a concentration range of 1-100 nM with an incubation period of 12 to 72 hours. For pancreatic cancer cell lines, this compound has been shown to induce G2/M phase arrest, mitochondrial autophagy, lipid peroxidation, and ferroptosis at a concentration of 50 nM with an incubation time of 16-24 hours. For breast cancer cell lines, this compound has been shown to block invasion at concentrations between 1-100 nM with a 12-hour incubation. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: How should I prepare and store a this compound stock solution?
A3: this compound is typically supplied as a solid. To prepare a stock solution, dissolve it in a suitable solvent like DMSO. For in vivo studies, specific formulations with solvents like PEG300, Tween-80, and corn oil have been used. It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C, protected from light. If you observe precipitation during preparation, gentle heating and/or sonication can aid in dissolution.
Q4: Are there alternative markers to assess ferroptosis besides lipid peroxidation?
A4: Yes, several other markers can be used to confirm the induction of ferroptosis. These include:
-
Changes in protein levels: Western blotting can be used to detect the downregulation of key ferroptosis regulators like GPX4 and SLC7A11.
-
Changes in gene expression: Quantitative PCR (qPCR) can measure the upregulation of genes like PTGS2, which is a pharmacodynamic marker of ferroptosis.
-
Iron accumulation: Assays to measure intracellular labile iron pools can indicate the iron-dependent nature of the cell death.
-
Release of damage-associated molecular patterns (DAMPs): The release of molecules like high mobility group box 1 (HMGB1) can be a marker for ferroptotic cell death.
Troubleshooting Guide: Why is My this compound Not Inducing Ferroptosis Effectively?
This guide provides a step-by-step approach to troubleshoot common issues that may lead to suboptimal ferroptosis induction with this compound.
Problem 1: No or Low Levels of Cell Death Observed
| Potential Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | 1. Perform a Dose-Response Experiment: Test a broad range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your specific cell line. 2. Verify Stock Solution Concentration: Use spectrophotometry or another analytical method to confirm the concentration of your this compound stock solution. |
| Inappropriate Incubation Time | 1. Conduct a Time-Course Experiment: Treat cells with a fixed, effective concentration of this compound and assess cell viability and ferroptosis markers at multiple time points (e.g., 12, 24, 48, 72 hours). |
| Cell Line Resistance | 1. Check Myoferlin Expression: Confirm that your cell line expresses myoferlin, the target of this compound. Use a positive control cell line known to express myoferlin (e.g., MDA-MB-231). 2. Consider Intrinsic Resistance: Some cell lines may have inherent resistance to ferroptosis due to high levels of antioxidant proteins or other protective mechanisms. |
| This compound Instability or Degradation | 1. Prepare Fresh Stock: Prepare a fresh stock solution of this compound. 2. Proper Storage: Ensure the stock solution is stored correctly at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Solubility Issues | 1. Ensure Complete Dissolution: When preparing working solutions, ensure this compound is fully dissolved. Gentle warming or sonication may be necessary. The final DMSO concentration in the culture medium should typically be kept below 0.5% to avoid solvent toxicity. |
| Suboptimal Cell Culture Conditions | 1. Optimize Seeding Density: Ensure cells are in the exponential growth phase during the experiment. Over-confluent or sparse cultures can affect drug sensitivity. 2. Consistent Passage Number: Use cells within a consistent and low passage number range to minimize phenotypic drift. |
Problem 2: Cell Death is Observed, but it is Not Ferroptosis
| Potential Cause | Troubleshooting Steps |
| Activation of Other Cell Death Pathways | 1. Use Ferroptosis Inhibitors: Co-treat cells with this compound and a specific ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1. If the cell death is rescued, it is likely ferroptosis. 2. Assess Markers of Other Pathways: Check for markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) or necroptosis (e.g., phosphorylated MLKL) to rule out these pathways. |
| Off-Target Effects of this compound | 1. Use a Lower Concentration: High concentrations of any compound can lead to off-target effects. Use the lowest effective concentration of this compound determined from your dose-response experiments. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| MiaPaCa-2 | Pancreatic Cancer | Cell Viability | ~25 |
| BxPC-3 | Pancreatic Cancer | Cell Viability | ~40 |
| Panc-1 | Pancreatic Cancer | Cell Viability | ~50 |
| PaTu 8988T | Pancreatic Cancer | Cell Viability | ~60 |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 ± 3.42 |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 ± 4.51 |
Data extracted from various sources.
Experimental Protocols
Lipid Peroxidation Assay (C11-BODIPY 581/591)
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or 96-well plate) and allow them to adhere overnight. Treat the cells with the desired concentration of this compound for the determined optimal time. Include appropriate positive (e.g., RSL3) and negative (vehicle) controls.
-
Probe Loading: After treatment, remove the medium and wash the cells with PBS. Incubate the cells with 5-10 µM C11-BODIPY 581/591 probe in serum-free medium for 30-60 minutes at 37°C, protected from light.
-
Cell Harvesting and Analysis: Wash the cells with PBS to remove excess probe. Harvest the cells and resuspend them in PBS. Analyze the fluorescence by flow cytometry. The oxidized probe will shift its fluorescence emission from red to green, and the ratio of green to red fluorescence is indicative of lipid peroxidation.
Western Blot for GPX4 and SLC7A11
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against GPX4, SLC7A11, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: this compound inhibits myoferlin, leading to downregulation of SLC7A11 and GPX4, induction of mitophagy, and subsequent lipid ROS accumulation, culminating in ferroptosis.
Troubleshooting Workflow for Ineffective this compound-Induced Ferroptosis
Caption: A logical workflow to diagnose and resolve common issues encountered during this compound-induced ferroptosis experiments.
Technical Support Center: Preventing Precipitation of WJ460 in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of WJ460 in culture media. Adherence to these guidelines will help ensure the accurate and reproducible application of this compound in your experiments.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound upon addition to culture media is a common issue stemming from its poor water solubility.[1][2] This guide provides a systematic approach to identify and resolve these precipitation events.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding this compound stock solution to media. | Poor Aqueous Solubility: this compound is highly soluble in DMSO but has low solubility in aqueous solutions like culture media. The rapid dilution of the DMSO stock into the aqueous environment causes the compound to crash out of solution. | 1. Optimize DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.5% to minimize solvent-induced precipitation and cytotoxicity. 2. Stepwise Dilution: First, create an intermediate dilution of the this compound DMSO stock in a small volume of complete culture medium (containing serum, if applicable). Mix thoroughly. Then, add this intermediate dilution to the final volume of the culture medium. 3. Enhance Mixing: Add the this compound stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion. |
| Precipitate forms after a period of incubation (e.g., hours to days). | Temperature Fluctuations: Changes in temperature between handling outside and inside the incubator can affect solubility. pH Shift: The CO2 environment in an incubator can slightly lower the pH of the media, potentially impacting the solubility of pH-sensitive compounds. Interaction with Media Components: this compound may interact with salts, proteins, or other components in the media over time, leading to the formation of insoluble complexes. | 1. Pre-warm Media: Always pre-warm the culture media to 37°C before adding the this compound stock solution. 2. Maintain Temperature: If removing cultures from the incubator for analysis, use a heated microscope stage to maintain a constant temperature. 3. pH Stability: Ensure your culture medium is adequately buffered (e.g., with HEPES) to maintain a stable pH in the incubator's CO2 environment. 4. Solubility Testing: Perform a solubility test of this compound in your specific culture medium over the intended duration of your experiment to observe for any time-dependent precipitation. |
| Cloudiness or film observed on the surface of the culture medium. | Evaporation: Evaporation of the culture medium can increase the concentration of this compound and other solutes, exceeding the solubility limit. | 1. Properly Seal Culture Vessels: Use filtered caps (B75204) or sealing tape to minimize evaporation, especially during long-term experiments. 2. Maintain Incubator Humidity: Ensure the incubator has adequate humidity to prevent medium evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is highly soluble in DMSO, with a reported solubility of 250 mg/mL (542.78 mM).[3] For optimal results, use newly opened, anhydrous DMSO, as it is hygroscopic and absorbed water can affect solubility.
Q2: What is the maximum recommended final concentration of DMSO in the culture medium?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced precipitation and cytotoxicity. It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments to account for any effects of the solvent on the cells.
Q3: Can I use heat or sonication to dissolve this compound that has precipitated?
A3: Gentle warming and sonication can be used to aid the dissolution of this compound in the initial stock solution preparation.[3] However, if precipitation occurs in the final culture medium containing cells, heating is not recommended as it can damage the cells. It is better to optimize the preparation method to prevent precipitation in the first place.
Q4: Are there alternative formulations to improve this compound solubility in culture media?
A4: For in vivo studies, formulations of this compound using co-solvents such as PEG300 and Tween-80 have been reported.[3] While not standard for in vitro cell culture, for particularly challenging experiments, exploring the use of solubilizing agents like cyclodextrins could be considered. However, the effects of these agents on your specific cell line would need to be carefully evaluated.
Q5: My this compound precipitated in the culture medium. Can I still use the supernatant?
A5: It is not recommended to use the supernatant after precipitation has occurred. The actual concentration of soluble this compound in the medium will be unknown and significantly lower than intended, leading to inaccurate and non-reproducible experimental results. It is best to discard the medium and prepare a fresh solution using the optimized protocols described in this guide.
Quantitative Data Summary
The following table summarizes the key solubility and efficacy data for this compound.
| Parameter | Value | Solvent/Medium | Reference |
| Molecular Weight | 460.59 g/mol | - | [3] |
| Solubility in DMSO | 250 mg/mL (542.78 mM) | DMSO | [3] |
| In Vitro IC50 (MDA-MB-231 cells) | 43.37 nM | Cell Culture Medium | [3] |
| In Vitro IC50 (BT549 cells) | 36.40 nM | Cell Culture Medium | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution in Culture Medium
This protocol describes the recommended procedure for diluting a high-concentration DMSO stock of this compound into the final culture medium to minimize precipitation.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution. If necessary, gently warm the solution or use an ultrasonic bath.[3]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Pre-warm Culture Medium:
-
Before preparing the final working solution, place the required volume of complete culture medium in a 37°C water bath or incubator until it reaches temperature.
-
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
For final concentrations in the nanomolar range, a serial dilution is recommended.
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed complete culture medium. For example, dilute the 10 mM stock 1:100 in medium to create a 100 µM intermediate solution. Mix thoroughly by gentle pipetting or vortexing.
-
-
Prepare the Final Working Solution:
-
Add the required volume of the intermediate dilution (or the high-concentration stock for higher final concentrations) to the pre-warmed culture medium.
-
Add the this compound solution dropwise while gently swirling the medium to ensure rapid and uniform mixing.
-
Ensure the final DMSO concentration remains below 0.5%.
-
-
Visual Inspection:
-
After preparation, visually inspect the medium for any signs of precipitation (e.g., cloudiness, crystals, or sediment).
-
If the solution is clear, it is ready for use in your cell culture experiments.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound, inhibiting Myoferlin and downstream effects.
Experimental Workflow for Preventing this compound Precipitation
References
Addressing variability in tumor growth inhibition with WJ460.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with WJ460. Our aim is to help you address variability in tumor growth inhibition and other common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of Myoferlin (MYOF).[1] MYOF is a protein that is frequently overexpressed in various cancers, including breast and pancreatic cancer, and is associated with poor prognosis.[2][3] this compound exerts its anti-tumor effects by directly binding to and inhibiting MYOF.[1] This inhibition disrupts several downstream signaling pathways that are crucial for cancer cell proliferation, migration, invasion, and survival.[2][3]
Q2: What are the known downstream effects of this compound administration in cancer cells?
A2: Inhibition of MYOF by this compound leads to a range of anti-cancer activities, including:
-
Inhibition of cell migration and invasion : this compound has been shown to block the invasion of breast cancer cells.[4]
-
Induction of cell cycle arrest : The compound can cause cell cycle arrest at the G2/M phase in pancreatic cancer cell lines.[4][5]
-
Induction of mitophagy : this compound can trigger mitochondrial autophagy (mitophagy).[4][5]
-
Induction of ferroptosis : this compound promotes an iron-dependent form of programmed cell death called ferroptosis by reducing the levels of key regulators like SLC7A11 and GPX4.[2][3][5]
Q3: In which cancer models has this compound shown efficacy?
A3: this compound has demonstrated significant anti-tumor activity in preclinical models of breast and pancreatic cancer.[1][3] In a breast cancer metastasis mouse model, this compound significantly inhibited pulmonary metastasis and the proliferation of MDA-MB-231 cells, leading to increased overall survival.[4][3]
Troubleshooting Guide
Issue 1: High Variability in IC50 Values or Tumor Growth Inhibition Between Experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions.
-
Troubleshooting Step: Standardize cell culture parameters. Ensure that the cell passage number, confluency at the time of treatment, and serum concentration in the media are consistent across all experiments.
-
Expected Outcome: Reduced variability in experimental readouts.[6]
-
-
Possible Cause 2: Compound Instability.
-
Troubleshooting Step: Prepare fresh stock solutions of this compound in a suitable solvent such as DMSO. Store aliquots appropriately and avoid repeated freeze-thaw cycles.
-
Expected Outcome: More consistent results across different experimental runs.[6]
-
-
Possible Cause 3: Differences in Cell Line Sensitivity.
-
Troubleshooting Step: Compare the IC50 values you observe with published data for the same cell lines (see Table 1). If your cell line is not listed, consider performing a dose-response curve to establish its specific sensitivity to this compound.
-
Expected Outcome: A better understanding of your specific cell model's response to this compound, which may differ from other published models.[6]
-
Issue 2: Unexpectedly High Cytotoxicity at Concentrations Intended for Migration Inhibition.
-
Possible Cause: Potential Off-Target Effects.
-
Troubleshooting Step 1: Perform a dose-response curve for both cytotoxicity and the desired phenotype (e.g., inhibition of migration). A significant difference between the IC50 for cytotoxicity and the EC50 for the on-target effect can indicate a therapeutic window. If the values are very close, off-target toxicity may be a contributing factor.[6]
-
Troubleshooting Step 2: If available, use a Myoferlin-knockout or knockdown cell line as a control. The effects of this compound should be significantly diminished in cells lacking the primary target.[6]
-
Expected Outcome: Confirmation of whether the observed cytotoxicity is mediated through Myoferlin inhibition or a potential off-target mechanism.[6]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 ± 3.42[2][7] |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 ± 4.51[2][7] |
| MiaPaCa-2 | Pancreatic Cancer | Cell Confluency | 20.92 ± 1.02[2] |
| BxPC-3 | Pancreatic Cancer | Cell Confluency | ~48.44[2] |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model
| Animal Model | Tumor Cell Line | Treatment Dosing Regimen | Outcome |
| Athymic Nude Mice | MDA-MB-231-Luciferase | 5-10 mg/kg, intraperitoneal injection, single dose[3] | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival.[4][3] |
Experimental Protocols
1. Transwell Invasion Assay
This assay is used to assess the invasive potential of cancer cells in vitro.[2]
-
Cell Lines: MDA-MB-231, BT549 (human breast cancer).[2]
-
Reagents:
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound (various concentrations)
-
Crystal Violet stain (0.1%)[2]
-
-
Protocol:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium. Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of the Matrigel solution and allow it to solidify.[6][8]
-
Harvest cancer cells and resuspend them in a serum-free medium containing the desired concentration of this compound.[8]
-
Add the cell suspension to the upper chamber of the Matrigel-coated Transwell inserts.[8]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[6]
-
Incubate the plate for 12-48 hours to allow for cell invasion.[7][9]
-
After incubation, remove the non-invading cells from the upper surface of the membrane.[6]
-
Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.[6]
-
Count the number of invading cells under a microscope.[6]
-
2. Affinity Pull-Down Assay for Myoferlin Target Identification
This protocol is used to confirm that Myoferlin is the direct binding target of this compound.[3]
-
Materials:
-
This compound-biotin conjugate
-
Streptavidin-coated magnetic beads
-
MDA-MB-231 cell lysate
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, with protease inhibitors)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40)
-
Elution buffer (SDS-PAGE sample loading buffer)[3]
-
-
Protocol:
-
Culture and lyse MDA-MB-231 cells to obtain a protein lysate.[3]
-
Incubate streptavidin-coated magnetic beads with the this compound-biotin conjugate to immobilize the bait molecule.[3]
-
Incubate the cell lysate with the this compound-biotin-bound beads to allow for the capture of interacting proteins.[3]
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.[3]
-
Elute the bound proteins using an elution buffer and analyze by SDS-PAGE and subsequent mass spectrometry to identify the captured proteins.[3]
-
3. Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10]
-
Materials:
-
This compound stock solution
-
Target cancer cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[10]
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach for 24 hours.[10]
-
Treat the cells with serial dilutions of this compound and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
-
Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.[10]
-
Add a solubilization solution to dissolve the formazan crystals.[10]
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[10]
-
Visualizations
Caption: this compound disrupts the Myoferlin-Rab7 interaction, affecting RTK signaling.[2]
Caption: this compound induces ferroptosis by downregulating SLC7A11 and GPX4.[3]
Caption: A general workflow for investigating the effects of this compound.
References
- 1. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
WJ460 degradation and how to handle the compound.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, use, and troubleshooting of experiments involving the myoferlin inhibitor, WJ460.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Myoferlin (MYOF).[1][2][3] MYOF is a transmembrane protein often overexpressed in various cancers, playing a key role in tumor progression, including cell proliferation, migration, and invasion.[2][3] this compound exerts its anti-tumor effects by directly binding to MYOF, which disrupts downstream signaling pathways crucial for cancer cell survival and metastasis.[3] Specifically, it has been shown to interfere with the interaction between MYOF and the late endosomal protein Rab7, impairing endocytic trafficking and leading to the degradation of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.[3]
Q2: What are the primary cellular effects of this compound?
A2: Treatment of cancer cells with this compound has been demonstrated to:
-
Inhibit cell migration and invasion.[4]
-
Induce cell cycle arrest at the G2/M phase.[4]
-
Trigger mitochondrial autophagy (mitophagy) and a form of iron-dependent cell death known as ferroptosis.[2][4]
-
Downregulate key proteins involved in antioxidant defense, such as SLC7A11 (xCT) and glutathione (B108866) peroxidase 4 (GPX4), leading to an accumulation of lipid reactive oxygen species (ROS).[2]
Q3: How should I store and handle this compound?
A3: For optimal stability, this compound should be stored under the following conditions:
-
Short-term (days to weeks): 0 - 4°C, dry and protected from light.
-
Long-term (months to years): -20°C, dry and protected from light.
Prepare fresh stock solutions and avoid repeated freeze-thaw cycles to minimize degradation.[5]
Q4: In what solvents is this compound soluble?
A4: this compound is soluble in Dimethyl sulfoxide (B87167) (DMSO). For preparing stock solutions, a concentration of up to 250 mg/mL in DMSO can be achieved with the help of ultrasonication. It is important to use newly opened, anhydrous DMSO as the compound's solubility can be affected by moisture. For in vivo studies, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil are recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity | Compound Degradation: this compound has been noted for its poor metabolic stability and water solubility, which can lead to degradation, especially in aqueous media over time.[6] | * Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment. Avoid storing diluted aqueous solutions. * Proper Storage: Ensure the solid compound and stock solutions are stored correctly (see FAQ 3). * Verify Concentration: If possible, verify the concentration of your stock solution using a spectrophotometer or other analytical methods.[4] |
| Solubility Issues: The compound may precipitate out of solution in your experimental media. | * Check for Precipitate: Visually inspect your solutions for any precipitate before use. * Use Appropriate Solvents: Ensure the final concentration of DMSO or other organic solvents in your cell culture media is non-toxic to your cells. | |
| Unexpectedly high cytotoxicity | Off-Target Effects: While MYOF is the primary target, high concentrations of this compound may have off-target effects.[5] | * Dose-Response Curve: Perform a careful dose-response experiment to determine the optimal concentration that inhibits the desired phenotype (e.g., cell migration) without causing excessive cell death.[5] * Use Lowest Effective Concentration: Once the optimal concentration is determined, use the lowest effective concentration for your experiments.[5] |
| Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound. | * Compare with Published Data: Compare the cytotoxicity in your cell line with published data for other cell lines like MDA-MB-231 or BT549.[5] | |
| Difficulty in observing expected downstream effects (e.g., ferroptosis, autophagy) | Suboptimal Treatment Conditions: The concentration or duration of this compound treatment may not be sufficient for your specific cell line. | * Optimize Dose and Time: Conduct a time-course and dose-response experiment to determine the optimal conditions for observing the desired effect. |
| Cellular Context: The cellular machinery required for the observed effect might be deficient in your cell line. | * Positive Controls: Use a known inducer of the pathway (e.g., erastin (B1684096) for ferroptosis) as a positive control. * Confirm Target Expression: Verify the expression of myoferlin in your cell line, as low expression may lead to reduced sensitivity. |
Data Summary
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₇H₂₈N₂O₃S |
| Molecular Weight | 460.59 g/mol |
| CAS Number | 1415251-36-3 |
| Appearance | Light yellow to yellow solid |
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC₅₀ (nM) |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 ± 3.42 |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 ± 4.51 |
| MiaPaCa-2 | Pancreatic Cancer | Cell Confluency | 20.92 ± 1.02 |
| BxPC-3 | Pancreatic Cancer | Cell Confluency | ~48.44 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid, anhydrous Dimethyl sulfoxide (DMSO), ultrasonic bath, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, sonicate the solution in an ultrasonic bath until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol 2: Transwell Invasion Assay
This assay is used to assess the effect of this compound on the invasive potential of cancer cells.[3]
-
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Crystal Violet stain (0.1%)
-
-
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Seed cancer cells in serum-free medium in the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treat the cells in the upper chamber with a range of this compound concentrations.
-
Incubate for 12-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of invading cells under a microscope.
-
Visualizations
References
Cell line-specific responses to WJ460 treatment.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of WJ460, a potent myoferlin (MYOF) inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to address common issues and questions that may arise during in vitro experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that directly targets myoferlin (MYOF), a protein often overexpressed in various cancers and implicated in tumor progression.[1][2][3] By binding to myoferlin, this compound disrupts its interaction with other proteins, such as the late endosomal protein Rab7, which is crucial for endocytic trafficking and the signaling of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2.[1] This disruption of MYOF function inhibits cancer cell migration and growth, induces cell cycle arrest, and can trigger mitochondrial autophagy and a form of iron-dependent cell death known as ferroptosis.[2][3]
Q2: In which cancer cell lines has this compound demonstrated efficacy?
A2: Preclinical studies have shown this compound to be effective in various cancer cell lines, particularly those with high myoferlin expression.[1] It has demonstrated significant anti-tumor effects in breast cancer (e.g., MDA-MB-231, BT549) and pancreatic cancer (e.g., MiaPaCa-2, BxPC-3, Panc-1, PaTu 8988T) cell lines.[1][3][4]
Q3: What are the typical downstream effects of this compound treatment on cancer cells?
A3: Treatment of cancer cells with this compound has been shown to:
-
Inhibit cell migration and invasion.[2]
-
Reduce the levels of SLC7A11 and GPX-4, which are key regulators of ferroptosis.[2][3]
-
Decrease mitochondrial ROS abundance in pancreatic cancer cell lines.[2]
Q4: What are the potential mechanisms of resistance to this compound?
A4: While specific mechanisms of acquired resistance to this compound are not extensively documented, potential mechanisms, based on general principles of drug resistance in cancer, could include:
-
Target Alteration: Mutations in the MYOF gene that prevent this compound from binding to the myoferlin protein.[5]
-
Target Upregulation: Increased expression of myoferlin, which would require higher concentrations of this compound to achieve the same inhibitory effect.[5]
-
Bypass Pathway Activation: Activation of alternative signaling pathways that compensate for the inhibition of myoferlin-dependent processes.[5]
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values between experiments | 1. Cell Culture Conditions: Variations in cell passage number, confluency, or serum concentration. 2. Compound Stability: Degradation of this compound due to improper storage or repeated freeze-thaw cycles. 3. Cell Seeding Density: Suboptimal cell density leading to variations in growth phase during the assay. | 1. Standardize cell culture protocols, ensuring consistent passage numbers and confluency at the time of treatment. 2. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them appropriately, avoiding multiple freeze-thaw cycles.[6] 3. Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[5] |
| Unexpectedly high cytotoxicity at concentrations intended to inhibit cell migration | 1. Off-Target Effects: this compound may have off-target activities at higher concentrations. 2. Cell Line-Specific Sensitivity: The cell line being used may be particularly sensitive to this compound. | 1. Perform a dose-response curve for both cytotoxicity and the desired phenotype (e.g., migration inhibition) to determine the therapeutic window.[6] If the IC50 for cytotoxicity and the EC50 for the on-target effect are close, consider using the lowest effective concentration. 2. Compare the cytotoxicity of this compound in your cell line with published data for other cell lines.[6] If your cell line is significantly more sensitive, this may indicate a cell-line-specific response. |
| No observable effect of this compound treatment | 1. Low Myoferlin Expression: The cell line may have low or no expression of myoferlin, the target of this compound. 2. Incorrect Drug Concentration or Inactivity: The this compound stock solution may be at an incorrect concentration or may have degraded. | 1. Confirm myoferlin expression in your cell line using Western blot or qPCR. 2. Verify the concentration of your this compound stock solution and/or prepare a fresh stock.[5] |
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the efficacy of this compound in various cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 ± 3.42 |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 ± 4.51 |
| MiaPaCa-2 | Pancreatic Cancer | Cell Confluency | 20.92 ± 1.02 |
| BxPC-3 | Pancreatic Cancer | Cell Confluency | ~48.44 |
Experimental Protocols
Transwell Invasion Assay
This assay is used to assess the invasive potential of cancer cells in vitro.[1]
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Fetal Bovine Serum (FBS)
-
This compound
-
Crystal Violet stain (0.1%)
Protocol:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells in serum-free medium in the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treat the cells in the upper chamber with a range of this compound concentrations.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of invading cells under a microscope.
-
Plot the percentage of invasion inhibition against the this compound concentration to determine the IC50 value.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7]
Materials:
-
This compound stock solution
-
Target cancer cell line
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[7]
-
Drug Treatment: Prepare serial dilutions of this compound. Add 100 µL of medium containing the desired concentrations of this compound to the wells. Include untreated and solvent-only controls.[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C.[5]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[5]
-
Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
WJ460 Technical Support Center: Optimizing Administration Protocols for Enhanced Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the administration of WJ460. Our goal is to facilitate the optimization of experimental protocols to achieve maximum efficacy in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Myoferlin (MYOF).[1][2] Myoferlin is a transmembrane protein often overexpressed in various cancers, including breast and pancreatic cancer, and is associated with poor prognosis.[1] this compound exerts its anti-cancer effects by directly binding to and inhibiting MYOF, which disrupts several downstream signaling pathways crucial for cancer cell proliferation, migration, and survival.[1][3]
Q2: What are the key downstream effects of this compound administration?
A2: Treatment with this compound has been demonstrated to:
-
Promote an iron-dependent form of programmed cell death called ferroptosis.[2][3][5]
-
Reverse the epithelial-to-mesenchymal transition (EMT).[4]
Q3: In which cancer models has this compound demonstrated efficacy?
A3: Preclinical studies have shown the anti-tumor activity of this compound in various cancer models, particularly in breast and pancreatic cancer cell lines and mouse models.[3][6][7] Its efficacy is often correlated with the expression levels of its target, Myoferlin.[4]
Troubleshooting Guide
Issue 1: Suboptimal or inconsistent anti-tumor effects in vitro.
-
Potential Cause: Incorrect drug concentration or degradation.
-
Solution: Verify the concentration of your this compound stock solution using analytical methods. Always prepare fresh working solutions from a properly stored stock (typically at -20°C or -80°C, protected from light).[4]
-
-
Potential Cause: Low Myoferlin expression in the selected cell line.
-
Solution: Confirm Myoferlin expression levels in your cell line of choice using a validated positive control cell line (e.g., MDA-MB-231) via Western blot.[4]
-
-
Potential Cause: Suboptimal treatment duration.
-
Solution: The optimal duration for this compound treatment is cell-line dependent. It is recommended to perform a time-course experiment (e.g., 12, 24, 48 hours) to determine the ideal endpoint for your specific assay.[8] For many cancer cell lines, a starting point of 16-24 hours at 50 nM is suggested.[2][8]
-
Issue 2: Difficulty in observing expected downstream signaling changes (e.g., induction of ferroptosis).
-
Potential Cause: Insufficient induction of ferroptosis.
-
Solution: Ferroptosis is an iron-dependent process. Ensure that the cell culture medium has adequate iron levels. Additionally, consider that some cell lines may have a high intrinsic antioxidant capacity, which can counteract the effects of this compound.[8] A dose-response experiment (e.g., 10-200 nM) can help determine the optimal concentration for inducing ferroptosis.[8]
-
-
Potential Cause: Transient nature of autophagy.
-
Solution: Autophagic flux is a dynamic process. If you are having trouble detecting autophagy induction, you may be missing the peak time point for analysis. A time-course experiment is crucial.[8]
-
Issue 3: Inconsistent results in in vivo animal models.
-
Potential Cause: Poor drug solubility or stability in the vehicle.
-
Solution: For intraperitoneal injections, a common vehicle for this compound is a solution of DMSO, PEG300, Tween-80, and saline.[2] Another option for longer-term studies is a formulation with DMSO and corn oil.[2] It is critical to ensure the compound is fully dissolved and the solution is stable.
-
-
Potential Cause: Suboptimal dosing regimen.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound (IC50 Values)
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 ± 3.42 |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 ± 4.51 |
| MiaPaCa-2 | Pancreatic Cancer | Cell Confluency | 20.92 ± 1.02 |
| BxPC-3 | Pancreatic Cancer | Cell Confluency | ~48.44 |
Data sourced from BenchChem's technical guide.[1]
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model
| Animal Model | Tumor Cell Line | Treatment Dosing Regimen | Outcome |
| Athymic Nude Mice | MDA-MB-231-Luciferase | 5-10 mg/kg, single intraperitoneal injection | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Increased overall survival. |
Data sourced from MedChemExpress and BenchChem.[2][3]
Key Experimental Protocols
1. Transwell Invasion Assay
This assay is utilized to evaluate the invasive potential of cancer cells in vitro.[1]
-
Cell Lines: MDA-MB-231, BT549 (human breast cancer).
-
Reagents: Matrigel Basement Membrane Matrix, serum-free cell culture medium, Fetal Bovine Serum (FBS), this compound, 0.1% Crystal Violet stain.
-
Protocol:
-
Coat the upper surface of a transwell insert (8 µm pore size) with diluted Matrigel and incubate at 37°C to allow for gel formation.
-
Harvest and resuspend cancer cells in serum-free medium containing the desired concentration of this compound.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated insert.
-
Add medium containing FBS as a chemoattractant to the lower chamber.
-
Incubate for 12-24 hours at 37°C.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface with 0.1% crystal violet.
-
Count the number of invading cells.
-
2. Western Blot for Myoferlin and Downstream Targets
This protocol is used to assess protein expression levels.
-
Reagents: RIPA buffer with protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, primary antibodies (e.g., anti-Myoferlin, anti-SLC7A11, anti-GPX4), HRP-conjugated secondary antibody, ECL substrate.
-
Protocol:
-
Lyse cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and boil.
-
Separate proteins via SDS-PAGE on an 8-10% polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect bands using an ECL substrate and an imaging system.
-
Visualizing the Mechanism of Action
To better understand how modifications to the this compound administration protocol can enhance efficacy, it is crucial to visualize its mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating WJ460 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the myoferlin inhibitor, WJ460, particularly concerning the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small-molecule inhibitor of Myoferlin (MYOF), a protein often overexpressed in various cancers and linked to poor prognosis.[1][2] this compound directly binds to MYOF, disrupting its function.[2] This inhibition leads to several anti-cancer effects, including:
-
Induction of Ferroptosis: this compound treatment leads to an iron-dependent form of cell death known as ferroptosis.[3][4] It achieves this by reducing the levels of key antioxidant proteins, SLC7A11 (also known as xCT) and glutathione (B108866) peroxidase 4 (GPX4), resulting in the accumulation of lipid reactive oxygen species (ROS).[3][4]
-
Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest at the G2/M phase in pancreatic cancer cell lines.[5]
-
Inhibition of Cell Migration and Invasion: this compound effectively blocks the invasion of breast cancer cells.[1][5]
-
Induction of Mitophagy: this compound can trigger mitochondrial autophagy (mitophagy).[4][5]
Q2: In which cancer cell lines has this compound demonstrated efficacy?
A2: Preclinical studies have shown this compound to be effective against a range of cancer cell lines, particularly those with high MYOF expression.[1] Notable examples include breast cancer cell lines (MDA-MB-231 and BT549) and pancreatic cancer cell lines.[1][3][4]
Q3: What are the potential mechanisms that could lead to resistance to this compound?
A3: While specific, clinically-documented mechanisms of acquired resistance to this compound are not yet extensively reported in the literature, several potential mechanisms can be extrapolated from general principles of cancer drug resistance:[6]
-
Target Alteration: Mutations in the MYOF gene could alter the protein structure, preventing this compound from binding effectively.[6]
-
Target Upregulation: Cancer cells might increase the expression of myoferlin, thereby requiring higher concentrations of this compound to achieve an inhibitory effect.[6]
-
Bypass Pathway Activation: Cells could activate alternative signaling pathways to compensate for the functions inhibited by this compound, rendering the drug less effective.[6][7]
-
Drug Efflux: Increased expression of drug efflux pumps could actively remove this compound from the cell, reducing its intracellular concentration.
-
Alterations in Ferroptosis Regulation: Upregulation of anti-ferroptotic mechanisms, independent of SLC7A11 and GPX4, could confer resistance.
Troubleshooting Guides
Issue 1: Decreased Sensitivity or Acquired Resistance to this compound in Cell Culture
Symptom: Your cancer cell line, which was initially sensitive to this compound, now shows a reduced response or requires a significantly higher concentration of the drug to achieve the same level of growth inhibition.[6]
Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Steps |
| Development of a Resistant Cell Population | 1. Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound for the suspected resistant population and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.[6][8] 2. Generate and Isolate a Resistant Line: If resistance is confirmed, you can proceed to generate a stable this compound-resistant cell line for further investigation. This is typically achieved by continuous exposure to gradually increasing concentrations of this compound over several weeks to months.[6][9] 3. Investigate Resistance Mechanisms: Once a resistant line is established, you can explore the underlying molecular mechanisms (see "Experimental Protocols" section below). |
| Cell Line Heterogeneity | 1. Single-Cell Cloning: The parental cell line may contain a small subpopulation of cells that are inherently resistant to this compound. To investigate this, perform single-cell cloning from the parental line before any this compound treatment.[6] 2. Assess Clonal Sensitivity: Test the sensitivity of individual clones to this compound to determine if pre-existing resistant populations exist.[6] |
| Incorrect Drug Concentration or Degradation | 1. Verify Concentration: Confirm the concentration of your this compound stock solution using an appropriate analytical method. 2. Prepare Fresh Stock: this compound may degrade over time. Prepare a fresh stock solution according to the manufacturer's instructions and repeat the experiment.[6] Ensure proper storage, typically at -20°C or -80°C and protected from light.[6] |
| Inconsistent Experimental Conditions | 1. Standardize Protocols: Ensure consistency in cell seeding density, passage number, and media composition between experiments.[10] 2. Optimize Incubation Time: A standard incubation time of 48-72 hours is common for cell viability assays. Shorter durations may not be sufficient to observe the full effect of the drug.[6] |
Issue 2: Inconsistent or Unclear Western Blot Results for Myoferlin and Downstream Targets
Symptom: You are using western blotting to assess the impact of this compound on myoferlin levels or downstream signaling proteins (e.g., SLC7A11, GPX4), but the results are variable or difficult to interpret.
Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Steps |
| Low or No Myoferlin Expression | 1. Positive Control: Use a cell line known to have high myoferlin expression (e.g., MDA-MB-231) as a positive control.[6] 2. Increase Protein Load: Increase the amount of protein loaded onto the gel. |
| Poor Antibody Quality | 1. Validated Antibody: Ensure you are using an antibody that has been validated for western blotting. 2. Optimize Antibody Dilution: Perform a titration to find the optimal antibody concentration. |
| Inefficient Protein Transfer | 1. Optimize Transfer Conditions: Adjust the transfer time and voltage according to the molecular weight of your target protein. 2. Check Transfer Buffer: Ensure the transfer buffer is correctly prepared and fresh. |
| Uneven Protein Loading | 1. Accurate Protein Quantification: Use a reliable protein quantification assay (e.g., BCA or Bradford) to ensure equal loading. 2. Loading Control: Always use a reliable loading control (e.g., β-actin, GAPDH) to normalize your results.[8] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous drug exposure.[6][9][11]
-
Determine Initial IC50: First, accurately determine the IC50 of this compound for your parental cancer cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Drug Exposure: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC10 or IC20.
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a steady rate, increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increase).[9]
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of recovery and proliferation. This process can take several weeks to months. Replenish the media with fresh this compound every 3-4 days.[12]
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the level of resistance by performing a new dose-response curve and calculating the new IC50 value.
-
Cryopreservation: Cryopreserve the resistant cells at different stages of the selection process.
Protocol 2: Investigating Mechanisms of this compound Resistance
Once a resistant cell line is established, the following experiments can help to elucidate the mechanism of resistance.[6]
-
Assess Myoferlin Expression and Gene Status:
-
Quantitative PCR (qPCR): Compare MYOF mRNA levels between the parental and resistant cell lines to check for gene upregulation.
-
Western Blot: Compare myoferlin protein levels between the two cell lines.
-
Sanger Sequencing: Sequence the MYOF gene in the resistant cells to identify any potential mutations that could interfere with this compound binding.[6]
-
-
Analyze Ferroptosis Pathway Components:
-
Western Blot: Assess the protein levels of key ferroptosis regulators such as SLC7A11 and GPX4 in both parental and resistant lines, with and without this compound treatment.
-
Lipid ROS Assay: Measure the levels of lipid reactive oxygen species using probes like C11-BODIPY 581/591 to determine if the resistant cells have an enhanced ability to suppress lipid peroxidation.
-
-
Evaluate Bypass Signaling Pathways:
-
Phospho-Kinase Array: Use a phospho-kinase array to get a broad overview of changes in signaling pathway activation between the parental and resistant cell lines.
-
Western Blot: Based on the array results, perform western blots to confirm the activation of specific survival pathways (e.g., AKT, ERK) in the resistant cells.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Sensitive Cancer Cell Lines
| Cancer Type | Cell Line | Assay | IC50 (nM) | Reference |
| Breast Cancer | MDA-MB-231 | Collagen I Invasion | 43.37 | [3] |
| Breast Cancer | BT549 | Collagen I Invasion | 36.40 | [3] |
| Pancreatic Cancer | MiaPaCa-2 | Cell Confluency | 20.92 ± 1.02 | [1] |
| Pancreatic Cancer | BxPC-3 | Cell Confluency | ~48.44 | [1] |
Table 2: Example of IC50 Shift in a Hypothetical this compound-Resistant Cell Line
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cell Line | This compound | 50 | 1 |
| This compound-Resistant Subline | This compound | 500 | 10 |
Visualizations
Caption: Mechanism of action of this compound leading to ferroptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Navigating the Nuances of WJ460: A Technical Guide to Interpreting Unexpected Phenotypes
Shanghai, China - In the dynamic landscape of cancer research, the small molecule inhibitor WJ460 has emerged as a promising tool for targeting myoferlin (MYOF), a protein implicated in tumor progression and metastasis. As with any potent research compound, the cellular responses to this compound can sometimes deviate from the expected, presenting researchers with puzzling phenotypes. This technical support center provides a comprehensive resource for scientists and drug development professionals to navigate and interpret these unexpected outcomes. Here, we offer troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to empower researchers in their investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of myoferlin (MYOF). It directly binds to MYOF, disrupting its function in various cellular processes critical for cancer cell survival and metastasis, including membrane repair, endocytosis, and receptor tyrosine kinase (RTK) signaling.
Q2: What are the expected on-target effects of this compound treatment?
A2: this compound has been shown to inhibit cancer cell migration and growth. It can induce G2/M phase cell cycle arrest, mitochondrial autophagy (mitophagy), lipid peroxidation, and a form of iron-dependent cell death known as ferroptosis.
Q3: Are there known off-target effects of this compound?
A3: While myoferlin is the primary validated target, the possibility of off-target effects exists. Unusually high cytotoxicity at low concentrations in specific cell lines might suggest off-target activity. For studies where off-target effects are a significant concern, a more specific derivative, YQ456, has been developed.
Q4: How does this compound induce ferroptosis?
A4: this compound-mediated inhibition of myoferlin leads to the downregulation of key antioxidant proteins, specifically the cystine/glutamate antiporter subunit SLC7A11 and glutathione (B108866) peroxidase 4 (GPX4). This disruption of the cellular antioxidant defense system results in an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent ferroptotic cell death.
Troubleshooting Guide: Interpreting Unexpected Phenotypes
This guide provides a structured approach to troubleshooting unexpected experimental outcomes with this compound.
Issue 1: Higher-than-expected cytotoxicity at concentrations intended for migration inhibition.
-
Possible Cause 1: Off-target toxicity.
-
Troubleshooting Steps:
-
Perform a dose-response curve for both cytotoxicity and the desired phenotype (e.g., migration inhibition). A significant separation between the IC50 for cytotoxicity and the EC50 for the on-target effect suggests a therapeutic window. If the values are very close, off-target toxicity is a likely contributor.
-
Test this compound in a myoferlin-knockout/knockdown version of your cell line. If high cytotoxicity persists in the absence of myoferlin, it confirms an off-target effect.
-
Compare the cytotoxicity of this compound in your cell line with published data for other cell lines (see Table 1). Significant deviation may indicate a cell-line-specific sensitivity.
-
-
-
Possible Cause 2: Enhanced sensitivity to ferroptosis.
-
Troubleshooting Steps:
-
Co-treat with iron chelators such as deferoxamine (B1203445) (DFX) or deferiprone (B1670187) (DFP). A rescue from cell death would indicate an iron-dependent mechanism.
-
Measure intracellular ROS levels using assays like DCFH-DA. A significant increase in ROS upon this compound treatment would support the induction of oxidative stress.
-
Analyze the expression of key ferroptosis regulators like SLC7A11 and GPX4 via Western blot. A decrease in these proteins would be consistent with ferroptosis.
-
-
Issue 2: Lack of expected phenotype (e.g., no inhibition of invasion, no cell cycle arrest).
-
Possible Cause 1: Compound inactivity.
-
Troubleshooting Steps:
-
Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately. Avoid repeated freeze-thaw cycles.
-
Confirm the identity and purity of the compound using analytical methods if possible.
-
-
-
Possible Cause 2: Cell line resistance.
-
Troubleshooting Steps:
-
Verify myoferlin expression in your cell line via Western blot or qPCR. Low or absent myoferlin expression could explain the lack of response.
-
Consider the doubling time of your cell line. The effects of this compound on cell cycle and proliferation may require longer incubation times in slower-growing cells.
-
-
-
Possible Cause 3: Suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Optimize the concentration of this compound. Perform a dose-response experiment to determine the optimal effective concentration for your specific cell line and assay.
-
Review and standardize your protocol, paying close attention to cell density, serum concentration, and incubation times.
-
-
Issue 3: Inconsistent or variable results between experiments.
-
Possible Cause 1: Inconsistent cell culture conditions.
-
Troubleshooting Steps:
-
Standardize cell passage number, confluency, and serum concentration in your experiments to reduce biological variability.
-
-
-
Possible Cause 2: Unintended pathway modulation.
-
Troubleshooting Steps:
-
Analyze key signaling pathways that might be affected in an off-target manner using techniques like phospho-protein arrays or Western blotting for common signaling nodes to identify any unintended pathway modulation.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Transwell Invasion (Collagen I) | 43.37 | |
| BT549 | Breast Cancer | Transwell Invasion (Collagen I) | 36.40 | |
| MiaPaCa-2 | Pancreatic Cancer | Cell Confluency | 20.92 ± 1.02 | |
| BxPC-3 | Pancreatic Cancer | Cell Confluency | ~48.44 |
Table 2: In Vivo Efficacy of this compound in a Breast Cancer Metastasis Mouse Model
| Animal Model | Tumor Cell Line | Treatment Dosing Regimen | Outcome | Reference |
| Athymic Nude Mice | MDA-MB-231-Luciferase | 5-10 mg/kg, intraperitoneal injection, single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Increased overall survival. |
Key Experimental Protocols
1. Transwell Invasion Assay
This assay is used to assess the invasive potential of cancer cells in vitro.
-
Reagents: Matrigel Basement Membrane Matrix, serum-free cell culture medium, Fetal Bovine Serum (FBS), this compound, Crystal Violet stain (0.1%).
-
Protocol:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Seed cancer cells in serum-free medium in the upper chamber of the inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Treat the cells in the upper chamber with a range of this compound concentrations.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with Crystal Violet.
-
Count the number of invading cells under a microscope.
-
2. Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Protocol:
-
Seed cells into a 96-well plate and allow them to attach for 24 hours.
-
Treat cells with serial dilutions of this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
3. Cell Cycle Analysis
This protocol is for analyzing the distribution of cells in different phases of the cell cycle.
-
Reagents: this compound, 70% Ethanol for fixation, Propidium Iodide (PI) for DNA staining, RNase A.
-
Protocol:
-
Treat cancer cells with this compound for 16-24 hours.
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
Wash the cells and treat with RNase A to degrade RNA.
-
Stain the cells with Propidium Iodide.
-
Analyze the DNA content of the cells by flow cytometry.
-
Visualizing the Pathways and Workflows
Caption: The signaling pathway of this compound, illustrating its inhibitory effect on myoferlin.
Caption: A general workflow for troubleshooting unexpected phenotypes in this compound-treated cells.
Caption: A logical decision tree for interpreting unexpected results with this compound.
Technical Support Center: Ensuring Consistent Delivery of WJ460 in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to ensure the consistent delivery of the myoferlin inhibitor, WJ460, in animal studies. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during in vivo experiments.
Troubleshooting Guides
This section provides a question-and-answer style guide to troubleshoot specific issues that may arise during the preparation and administration of this compound.
Issue 1: Precipitation or Incomplete Dissolution of this compound Formulation
-
Question: My this compound formulation is cloudy or contains visible precipitate. What should I do?
-
Answer: This is a common issue due to the poor water solubility of this compound. Here are several steps to troubleshoot this problem:
-
Review your formulation protocol: Ensure the correct order of solvent addition and the appropriate ratios are being used. It is critical to first dissolve this compound completely in an organic solvent like DMSO before adding aqueous components.
-
Gentle Heating and Sonication: To aid dissolution, you can gently warm the solution and use sonication. However, be cautious with heat as it may affect the stability of the compound.
-
Fresh Preparation: It is highly recommended to prepare the this compound working solution fresh on the day of use. Avoid using formulations that have been stored for extended periods unless you have validated their stability.
-
Solvent Quality: Use high-quality, anhydrous DMSO, as water content can reduce the solubility of hydrophobic compounds.
-
Issue 2: High Variability in Experimental Results Between Animals
-
Question: I am observing significant variability in tumor growth inhibition or other efficacy endpoints between animals in the same treatment group. What could be the cause?
-
Answer: Inconsistent delivery of this compound is a likely culprit. Consider the following:
-
Inconsistent Intraperitoneal (IP) Injection Technique: The IP route, while common, has a notable rate of misinjection. The compound may be accidentally delivered into the subcutaneous tissue, abdominal fat, or the cecum, leading to altered absorption and bioavailability. Review and standardize your IP injection technique.
-
Formulation Instability: If the compound precipitates in the formulation post-preparation and prior to injection, each animal may receive a different effective dose. Visually inspect the formulation for any signs of precipitation before each injection.
-
Animal-to-Animal Physiological Differences: While some biological variability is expected, significant inconsistencies may point to underlying health issues in a subset of animals or differences in tumor engraftment. Ensure all animals are healthy and tumors are of a consistent size at the start of the experiment.
-
Issue 3: Adverse Events or Toxicity in Treated Animals
-
Question: My animals are showing signs of distress, such as lethargy, weight loss, or irritation at the injection site, that are not expected from the vehicle control. What should I do?
-
Answer: This could be due to issues with the formulation or the injection procedure.
-
Vehicle Toxicity: High concentrations of solvents like DMSO can cause local irritation and systemic toxicity. If possible, reduce the percentage of organic co-solvents in your final formulation without compromising the solubility of this compound. Always include a vehicle-only control group to assess the tolerability of the formulation itself.
-
Improper Injection: Accidental injection into an organ can cause significant pain and distress. Ensure proper restraint and needle placement during IP injections. Complications can include peritonitis (inflammation of the peritoneal cavity) or laceration of abdominal organs.
-
Compound-Specific Toxicity: While this compound has been reported to be well-tolerated at therapeutic doses, it is crucial to perform a maximum tolerated dose (MTD) study in your specific animal model to establish a safe dose range.
-
Frequently Asked Questions (FAQs)
Formulation and Handling
-
Q1: What is a reliable formulation for this compound for intraperitoneal injection in mice?
-
A1: A commonly used formulation involves dissolving this compound in a vehicle consisting of DMSO, PEG300, Tween-80, and saline. One specific protocol suggests a final composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Another option is a simpler formulation of 10% DMSO and 90% corn oil. The choice of formulation may depend on the specific experimental requirements and should be optimized for solubility and tolerability.
-
-
Q2: How should I store my this compound stock solution?
-
A2: For long-term storage, solid this compound should be stored as recommended by the supplier, typically at -20°C. Stock solutions in DMSO can be stored at -20°C. However, it is advisable to minimize freeze-thaw cycles. For in vivo studies, it is best practice to prepare fresh working solutions from the stock on the day of administration.
-
-
Q3: What is the recommended dose of this compound for in vivo studies?
-
A3: In a breast cancer metastasis mouse model using MDA-MB-231-luciferase cells, this compound was administered via intraperitoneal injection at doses of 5 and 10 mg/kg. The optimal dose will depend on the animal model, tumor type, and treatment regimen. It is recommended to perform a dose-response study to determine the most effective and well-tolerated dose for your specific experiment.
-
Administration
-
Q4: What are the best practices for intraperitoneal (IP) injections in mice to ensure consistent delivery?
-
A4: To improve consistency and reduce complications with IP injections, follow these guidelines:
-
Proper Restraint: Ensure the mouse is properly restrained to prevent movement during the injection.
-
Correct Needle Placement: The injection should be administered into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Appropriate Needle Size: Use a 25-27 gauge needle for mice.
-
Aspiration: After inserting the needle, gently aspirate to ensure no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is drawn into the syringe.
-
Standardized Procedure: Ensure all personnel performing injections are well-trained and follow a standardized protocol.
-
-
-
Q5: Are there alternative routes of administration for this compound?
-
A5: While intraperitoneal injection is the most commonly reported route for this compound in preclinical studies, other routes like oral gavage or intravenous injection might be considered. However, the poor water solubility of this compound may present significant challenges for intravenous formulations. The choice of administration route should be guided by the experimental goals and the pharmacokinetic properties of the compound. Currently, specific pharmacokinetic data for this compound is limited in the public domain.
-
Data Presentation
Table 1: Recommended Formulations for this compound In Vivo Administration
| Formulation Component | Protocol 1 | Protocol 2 |
| This compound Stock Solution | In DMSO | In DMSO |
| Vehicle Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 10% DMSO, 90% Corn Oil |
| Reported Solubility | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
| Reference |
Table 2: Troubleshooting Summary for Inconsistent this compound Delivery
| Issue | Potential Cause | Recommended Action |
| Precipitation in Formulation | Poor water solubility of this compound, incorrect solvent ratios, old formulation. | Use co-solvents, gentle heating/sonication, prepare fresh daily. |
| High In-Group Variability | Inconsistent IP injection technique, formulation instability. | Standardize injection protocol, visually inspect formulation before each use. |
| Adverse Events in Animals | Vehicle toxicity, improper injection, compound toxicity. | Include vehicle controls, refine injection technique, perform MTD study. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection (Co-Solvent Vehicle)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL). Ensure the powder is completely dissolved. This stock can be stored at -20°C for short periods.
-
On the day of injection, prepare the final working solution fresh.
-
For a 1 mL final volume, add the components in the following order, ensuring complete mixing after each addition: a. 400 µL of PEG300 b. 100 µL of the this compound DMSO stock solution (or DMSO for vehicle control) c. 50 µL of Tween-80 d. 450 µL of sterile saline
-
Vortex the solution thoroughly until it is clear and homogenous. If necessary, use a sonicator bath for a short period to aid dissolution.
-
Visually inspect the solution for any precipitation before drawing it into the syringe.
Protocol 2: Intraperitoneal Injection in Mice
Materials:
-
Prepared this compound formulation or vehicle control
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
Appropriate animal restraint device
-
70% ethanol (B145695) for disinfection
Procedure:
-
Properly restrain the mouse, ensuring the abdomen is accessible.
-
Locate the injection site in the lower right quadrant of the abdomen.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle.
-
Gently aspirate to check for the presence of blood or urine. If either is present, discard the syringe and prepare a new one. Do not inject.
-
If aspiration is clear, slowly and steadily inject the full volume.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
Mandatory Visualization
Caption: Experimental workflow for this compound preparation and administration.
Caption: Simplified signaling pathway of this compound action.
Refinement of WJ460 dosage for long-term treatment studies.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the refinement of WJ460 dosage in long-term treatment studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of Myoferlin (MYOF).[1][2] Myoferlin is a protein involved in plasma membrane repair, endocytosis, and receptor trafficking, and its overexpression has been linked to several cancers, including breast and pancreatic cancer.[3][4][5] this compound exerts its anti-tumor effects by directly binding to MYOF, which disrupts downstream signaling pathways crucial for cancer cell survival, proliferation, and metastasis.[1][2] Inhibition of MYOF by this compound has been shown to induce cell cycle arrest, mitochondrial autophagy, lipid peroxidation, and ferroptosis in tumor cells.[1]
Q2: What is a recommended starting dosage for in vivo studies with this compound?
Based on published preclinical studies, a common starting point for this compound dosage in mouse models is in the range of 5 to 10 mg/kg, administered via intraperitoneal (i.p.) injection.[1] One study in a breast cancer metastasis mouse model reported significant inhibition of pulmonary metastasis at doses of 5 and 10 mg/kg.[1] Another study in a pancreatic cancer model used a daily intraperitoneal injection of 10 mg/kg.[6] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose for your specific cancer model and experimental conditions.[7]
Q3: How should this compound be prepared for in vivo administration?
This compound has been reported to have poor water solubility.[8] For in vivo studies, it can be dissolved in various vehicles. Two reported formulations are:
-
A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
A mixture of 10% DMSO and 90% Corn Oil.
Both formulations have been reported to achieve a clear solution at a concentration of ≥ 2.08 mg/mL.[1] It is recommended to prepare the formulation fresh for each administration. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Q4: What are the known signaling pathways affected by this compound?
This compound's primary target is myoferlin. By inhibiting MYOF, this compound disrupts the interaction between MYOF and the late endosomal protein Rab7.[2][9] This interference with the MYOF-Rab7 complex impairs endocytic trafficking and the recycling of crucial signaling receptors, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3][10] This disruption of receptor tyrosine kinase signaling contributes to the anti-proliferative and anti-metastatic effects of this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in tumor growth inhibition between animals in the same treatment group. | Inconsistent drug formulation or administration. | Ensure this compound is fully solubilized in the vehicle before each injection. Standardize the injection volume and anatomical location for all animals. |
| Poor bioavailability. | Consider optimizing the vehicle formulation to improve solubility and stability. For instance, explore the use of cyclodextrins.[11] Conduct a pilot pharmacokinetic study to determine plasma and tumor concentrations of this compound.[12] | |
| Lack of expected anti-tumor efficacy at the initial dose. | Insufficient target engagement. | Perform a pharmacodynamic study to confirm that this compound is reaching the tumor tissue and inhibiting myoferlin activity at the administered dose. |
| Rapid metabolism of the compound. | Conduct a pharmacokinetic study to determine the half-life of this compound in your animal model.[12] This will help in optimizing the dosing frequency. | |
| Incorrect dosing regimen. | If the MTD has not been reached, a dose-escalation study may be necessary to find a more efficacious dose.[7] | |
| Observed toxicity or adverse effects (e.g., weight loss, lethargy). | Vehicle toxicity. | Always include a vehicle-only control group to differentiate between compound- and vehicle-related toxicity.[7] |
| Off-target effects of this compound. | If toxicity is observed at doses below the efficacious dose, it may indicate off-target effects. Consider reducing the dose or dosing frequency. | |
| Compound instability leading to toxic degradation products. | Assess the stability of this compound in the chosen vehicle over the duration of the experiment. |
Data Summary
Table 1: In Vivo Efficacy of this compound in Preclinical Models
| Cancer Model | Animal Model | Dosage | Administration Route | Treatment Schedule | Key Findings | Reference |
| Breast Cancer Metastasis | Athymic Nude Mice (MDA-MB-231-Luciferase cells) | 5 and 10 mg/kg | Intraperitoneal (i.p.) | Single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival. | [1] |
| Pancreatic Cancer | NOD-SCID Mice (Panc-1 cells) | 10 mg/kg | Intraperitoneal (i.p.) | Daily | Not specified in abstract | [6] |
Table 2: In Vitro Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-231 (Breast Cancer) | Invasion Assay | IC50 | 43.37 nM | [1] |
| BT549 (Breast Cancer) | Invasion Assay | IC50 | 36.40 nM | [1] |
| Pancreatic Ductal Adenocarcinoma (PDAC) cell lines | Cell Growth Assay | IC50 (24h) | Varies by cell line | [6] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Breast Cancer Metastasis Mouse Model (Adapted from Zhang T, et al. Nat Commun. 2018.[1])
-
Animal Model: Utilize athymic nude mice.
-
Cell Line: Use a metastatic breast cancer cell line, such as MDA-MB-231, stably expressing luciferase for in vivo imaging.
-
Tumor Cell Implantation: Inject tumor cells intravenously (e.g., via the tail vein) to establish experimental lung metastases.
-
This compound Preparation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Dosing:
-
Administer this compound via intraperitoneal injection at the desired doses (e.g., 5 and 10 mg/kg).
-
Include a vehicle control group receiving the same volume of the vehicle solution.
-
-
Monitoring:
-
Monitor tumor burden regularly using bioluminescence imaging.
-
Record animal body weight and observe for any signs of toxicity.
-
Visualizations
Caption: this compound inhibits Myoferlin, disrupting endosomal trafficking of RTKs.
Caption: Workflow for refining this compound dosage in long-term studies.
Caption: A logical approach to troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Myoferlin is a key regulator of EGFR activity in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Myoferlin regulates cellular lipid metabolism and promotes metastases in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Myoferlin Depletion in Breast Cancer Cells Promotes Mesenchymal to Epithelial Shape Change and Stalls Invasion | PLOS One [journals.plos.org]
- 11. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. In vitro cytotoxicity and in vivo efficacy, pharmacokinetics, and metabolism of 10074-G5, a novel small-molecule inhibitor of c-Myc/Max dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: The Efficacy of Small Molecule Inhibitor WJ460 Versus Myoferlin Gene Silencing in Cancer Research
For researchers, scientists, and drug development professionals, understanding the nuances of targeting myoferlin (MYOF), a protein implicated in cancer progression, is critical. This guide provides an objective comparison of two key methodologies for inhibiting myoferlin function: the small molecule inhibitor WJ460 and genetic silencing techniques. By presenting supporting experimental data, detailed protocols, and illustrative diagrams, this document aims to equip researchers with the necessary information to select the most appropriate strategy for their experimental needs.
Myoferlin, a large transmembrane protein, is frequently overexpressed in a variety of cancers, including breast, pancreatic, and colorectal cancer, where its presence is often correlated with poor prognosis and increased metastatic potential.[1] It plays a crucial role in cellular processes co-opted by cancer cells, such as membrane repair, endocytosis, and receptor tyrosine kinase (RTK) signaling.[1] Consequently, myoferlin has emerged as a promising therapeutic target.
This guide directly compares the efficacy of a potent and selective small-molecule inhibitor of myoferlin, this compound, with the widely used technique of myoferlin gene silencing through siRNA or shRNA.
Quantitative Data Summary: A Comparative Overview
The following tables summarize key quantitative data demonstrating the efficacy of both this compound and myoferlin gene silencing in various cancer cell lines and in vivo models. It is important to note that direct side-by-side comparisons in the same study are limited, and thus the data is compiled from multiple sources.
| Table 1: In Vitro Efficacy of this compound | ||||
| Compound | Cancer Type | Cell Line | Assay | IC50 (nM) |
| This compound | Breast Cancer | MDA-MB-231 | Transwell Invasion | 43.37 ± 3.42[1] |
| This compound | Breast Cancer | BT549 | Transwell Invasion | 36.40 ± 4.51[1] |
| This compound | Pancreatic Cancer | MiaPaCa-2 | Cell Confluency | 20.92 ± 1.02[1] |
| This compound | Pancreatic Cancer | BxPC-3 | Cell Confluency | ~48.44[1] |
| Table 2: In Vitro Efficacy of Myoferlin Gene Silencing | ||||
| Method | Cancer Type | Cell Line | Assay | Observed Effect |
| siRNA | Pancreatic Cancer | BxPC-3 | Tumor Growth (on CAM) | ~50% decrease in tumor volume |
| siRNA | Clear Cell Renal Cell Carcinoma | ACHN | Migration Assay | Significant reduction in cell migration (p=0.001) |
| siRNA | Clear Cell Renal Cell Carcinoma | ACHN | Invasion Assay | Significant reduction in cell invasion (p=0.045) |
| shRNA | Breast Cancer | MDA-MB-231 | Invasion Assay | Significant reduction in invasion |
| Table 3: In Vivo Efficacy of this compound and Myoferlin Gene Silencing | ||||
| Intervention | Cancer Model | Tumor Cell Line | Treatment/Dosing Regimen | Outcome |
| This compound | Breast Cancer Metastasis Mouse Model | MDA-MB-231 | 5-10 mg/kg, intraperitoneal injection, single dose | Significantly inhibited pulmonary metastasis in a concentration-dependent manner; Inhibited proliferation of MDA-MB-231 cells; Increased overall survival.[2] |
| Myoferlin Gene Silencing | Pancreatic Cancer (Grafted Panc-1 cells in mice) | Panc-1 | Pre-implanted myoferlin-depleted cells | Reduced tumor growth to a level similar to this compound treatment.[3] |
Studies have indicated that the pharmacological inhibition of myoferlin with this compound produces effects that are strikingly similar to those observed with myoferlin gene silencing.[3] This includes the disruption of mitochondrial network integrity, a decrease in oxygen consumption rate, and an increase in cytosolic reactive oxygen species (ROS), ultimately leading to a form of iron-dependent cell death known as ferroptosis.[3]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Ferroptosis Inducers: WJ460, Erastin, and RSL3
In the rapidly evolving field of cancer biology, ferroptosis, an iron-dependent form of regulated cell death, has emerged as a promising therapeutic strategy. This guide provides a detailed comparison of a novel ferroptosis inducer, WJ460, with the two classical inducers, erastin (B1684096) and RSL3. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals seeking to leverage ferroptosis in their work.
Distinct Mechanisms of Action
This compound, erastin, and RSL3 trigger ferroptosis through unique molecular pathways, offering different approaches to target this cell death process.
-
This compound: This novel small molecule acts as a potent inhibitor of myoferlin (MYOF), an oncoprotein implicated in various cancers.[1][2] this compound-mediated inhibition of myoferlin leads to the downregulation of key defensive proteins, including the cystine/glutamate antiporter subunit SLC7A11 and glutathione (B108866) peroxidase 4 (GPX4).[1][2] Furthermore, this compound induces mitophagy, the selective autophagic removal of mitochondria, which contributes to the accumulation of reactive oxygen species (ROS) and sensitizes cancer cells to ferroptosis.[1][2]
-
Erastin: As a pioneering ferroptosis inducer, erastin's primary mechanism involves the inhibition of system Xc-, a cystine/glutamate antiporter composed of SLC7A11 and SLC3A2 subunits.[3][4] By blocking cystine import, erastin depletes the intracellular pool of cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[4] The resulting GSH depletion leads to the inactivation of GPX4, an enzyme that neutralizes lipid peroxides, culminating in their accumulation and subsequent ferroptotic cell death.[3][4] Erastin can also act on the voltage-dependent anion channel (VDAC) to induce ferroptosis.[3]
-
RSL3 (RAS-Selective Lethal 3): Unlike erastin, RSL3 bypasses the need for GSH depletion and directly inhibits the enzymatic activity of GPX4.[5][6] This direct inhibition leads to a rapid and potent accumulation of lipid peroxides, making RSL3 a highly effective ferroptosis inducer.[5] Recent studies suggest that RSL3's effects may be broader, potentially targeting multiple antioxidant selenoproteins beyond just GPX4.[7]
Comparative Efficacy
While direct head-to-head studies under identical conditions are limited, the available data from various cancer cell line studies provide insights into the relative potency of these compounds. It is crucial to note that IC50 values can vary significantly based on the cell line and experimental conditions.
| Compound | Target | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | Myoferlin (MYOF) | MiaPaCa-2 (Pancreatic) | ~25 | [2] |
| BxPC-3 (Pancreatic) | ~40 | [2] | ||
| Panc-1 (Pancreatic) | ~50 | [2] | ||
| PaTu 8988T (Pancreatic) | ~60 | [2] | ||
| Erastin | System Xc- | OVCAR-8 (Ovarian) | ~5,000 | [8] |
| NCI/ADR-RES (Ovarian) | ~5,000 | [8] | ||
| RSL3 | GPX4 | OVCAR-8 (Ovarian) | ~500 | [8] |
| NCI/ADR-RES (Ovarian) | <500 | [8] |
Data extracted from different studies; direct comparison should be made with caution.
Notably, studies have shown a synergistic effect when this compound is combined with either erastin or RSL3, suggesting that targeting ferroptosis through multiple mechanisms could be a more effective therapeutic strategy.[9][10]
Signaling Pathway Diagrams
The distinct mechanisms of this compound, erastin, and RSL3 are illustrated in the following signaling pathway diagrams.
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments used to evaluate and compare ferroptosis inducers.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.[2]
-
Treatment: Treat the cells with a range of concentrations of this compound, erastin, or RSL3 for 24, 48, or 72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay uses a fluorescent probe to detect lipid peroxidation, a hallmark of ferroptosis.
-
Cell Seeding and Treatment: Culture and treat cells with the respective ferroptosis inducers as required.[2]
-
Probe Loading: Incubate the cells with 2 µM C11-BODIPY 581/591 for 30 minutes at 37°C.[2]
-
Washing: Wash the cells with PBS to remove excess probe.[2]
-
Flow Cytometry Analysis: Harvest the cells and analyze them using a flow cytometer. The emission of the C11-BODIPY probe shifts from red to green upon oxidation. An increase in green fluorescence intensity indicates lipid peroxidation.[2]
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as GPX4 and SLC7A11.
-
Cell Lysis: After treatment, harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GPX4, SLC7A11, or a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[2]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for comparing the effects of this compound, erastin, and RSL3.
Conclusion
This compound, erastin, and RSL3 are all potent inducers of ferroptosis, but they achieve this through distinct mechanisms. This compound offers a novel approach by targeting myoferlin, which in turn affects multiple downstream effectors of ferroptosis.[1] In contrast, erastin and RSL3 are well-established inducers that target the canonical ferroptosis pathway at different points.[1] The choice of inducer will depend on the specific research question and the molecular characteristics of the cancer model being studied. The synergistic effects observed when combining these compounds suggest that multi-pronged approaches to inducing ferroptosis may hold significant therapeutic promise.[9] Further direct comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of these valuable research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: A Comparative Guide to WJ460 in Combination Cancer Therapy
For Immediate Release
Shanghai, China – December 12, 2025 – In the relentless pursuit of more effective cancer treatments, the focus has increasingly shifted towards combination therapies that can overcome drug resistance and enhance therapeutic efficacy. This guide provides a comprehensive comparison of the synergistic effects of WJ460, a potent myoferlin (MYOF) inhibitor, with other anti-cancer drugs. By presenting quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways, this document serves as a vital resource for researchers, scientists, and professionals in drug development.
This compound is an investigational small molecule that targets myoferlin, a protein implicated in cancer progression, metastasis, and drug resistance.[1][2][3] Its mechanism of action, which involves the induction of cell cycle arrest, autophagy, and a specific form of iron-dependent cell death known as ferroptosis, makes it a prime candidate for combination therapies.[1]
Confirmed Synergistic Effects with Ferroptosis Inducers
Recent studies have demonstrated a significant synergistic effect when this compound is combined with agents that induce ferroptosis, such as erastin (B1684096) and RSL3. This synergy is particularly promising for treating cancers that are otherwise resistant to conventional therapies.
Quantitative Data Summary
The following table summarizes the key quantitative data demonstrating the synergistic efficacy of this compound with ferroptosis inducers in pancreatic cancer cell lines.
| Drug Combination | Cell Line | Parameter | Observation | Reference |
| This compound + Erastin | Panc-1 | Cell Growth Inhibition | Combination shows significantly greater inhibition than either drug alone. | [4] |
| This compound + RSL3 | Panc-1 | Cell Growth Inhibition | Combination shows significantly greater inhibition than either drug alone. | [4] |
Detailed concentration and combination index (CI) values from the primary study would be included here to provide a full quantitative picture.
Experimental Protocols
Cell Viability Assay (Synergy Assessment):
To determine the synergistic effect of this compound and ferroptosis inducers, a cell viability assay is performed.
-
Cell Seeding: Pancreatic cancer cells (e.g., Panc-1) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a matrix of concentrations of this compound and a second anti-cancer drug (e.g., erastin or RSL3), both alone and in combination. A vehicle-only control is also included.
-
Incubation: The treated cells are incubated for 48-72 hours.
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT or CellTiter-Glo assay, which quantifies the metabolic activity of living cells.
-
Data Analysis: The combination index (CI) is calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Signaling Pathway
The synergistic effect of this compound with ferroptosis inducers is rooted in their complementary mechanisms of action. This compound, by inhibiting myoferlin, primes the cancer cells for ferroptosis. The addition of a direct ferroptosis inducer then pushes the cells over the edge, leading to enhanced cell death.
Proposed Synergistic Effects with Other Anti-Cancer Drugs
Based on the mechanism of action of this compound and the role of myoferlin in cancer biology, there is a strong rationale for exploring its synergistic potential with other classes of anti-cancer drugs.
EGFR Inhibitors
Myoferlin has been shown to play a role in the trafficking and signaling of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers. Inhibition of myoferlin by this compound could therefore sensitize cancer cells to the effects of EGFR inhibitors.
Hypothetical Signaling Pathway for Synergy:
Chemotherapeutic Agents
Many conventional chemotherapeutic drugs induce apoptosis in cancer cells. This compound, by inducing cell cycle arrest and autophagy, could potentially enhance the cytotoxic effects of these agents. Further research is warranted to investigate combinations with drugs like doxorubicin, paclitaxel, and gemcitabine.
Experimental Workflow for Synergy Evaluation
The following workflow outlines a general approach for assessing the synergistic potential of this compound with other anti-cancer drugs.
Conclusion
The myoferlin inhibitor this compound demonstrates significant synergistic anti-cancer effects when combined with ferroptosis inducers. Furthermore, its mechanism of action provides a strong rationale for exploring combinations with other targeted therapies, such as EGFR inhibitors, and conventional chemotherapies. The experimental protocols and workflows outlined in this guide offer a robust framework for the continued investigation of this compound in combination therapies, with the ultimate goal of developing more potent and durable treatments for a range of cancers.
References
- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule profiling to define synergistic EGFR inhibitor combinations in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of WJ460's Binding Affinity to the MYOF-C2D Domain
This guide provides a detailed comparison of the binding affinity of the small molecule inhibitor WJ460 to the C2D domain of Myoferlin (MYOF), with the alternative compound YQ456. The information is intended for researchers, scientists, and drug development professionals working on novel cancer therapeutics targeting MYOF. Myoferlin, a protein involved in membrane trafficking and fusion, is overexpressed in various cancers, making it a promising therapeutic target.[1] Small molecule inhibitors targeting the MYOF-C2D domain have been shown to selectively inhibit the proliferation and migration of cancer cells.[1]
Performance Comparison of MYOF-C2D Domain Inhibitors
This compound and its derivative, YQ456, are two notable small molecule inhibitors that directly target the MYOF-C2D domain.[2] Both compounds have demonstrated significant anti-cancer properties in preclinical research.[3] The following table summarizes their binding affinities and key performance metrics based on available experimental data.
| Parameter | This compound | YQ456 | Reference(s) |
| Binding Affinity (KD) | Not explicitly quantified in the provided search results. | 37 nM (SPR), 214 nM (BLI) | [2] |
| Relative Binding Affinity | Lower | Approximately 36-fold higher than this compound | [2] |
| IC50 (Cell Invasion) | MDA-MB-231 (Breast Cancer): 43.37 nMBT549 (Breast Cancer): 36.40 nM | HCT116 (Colorectal Cancer): 110 nM | [3][4] |
| Mechanism of Action | Interacts directly with myoferlin, disrupting its interaction with Rab7-positive late endosomes.[5] | Binds to the C2D domain of myoferlin, interrupting its interactions with Rab7 and Rab32.[3] | [3][5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the binding affinity of small molecules to the MYOF-C2D domain.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.[6] It provides data on binding kinetics, affinity, and stoichiometry.
Protocol for Determining Inhibitor Binding Affinity to MYOF-C2D:
-
Sensor Chip Preparation: A CM5 sensor chip is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[3]
-
Ligand Immobilization: Recombinant human myoferlin protein or a peptide of the MYOF-C2D domain is covalently immobilized onto the activated sensor chip surface to the desired response units (RU).[2][3] The peptide is diluted in a sodium acetate (B1210297) buffer (e.g., pH 4.5) for immobilization via standard amine-coupling.[2]
-
Analyte Injection: A series of concentrations of the small molecule inhibitor (e.g., this compound or YQ456) are prepared in a suitable running buffer (e.g., PBS).[2] The analyte solutions are then injected over the sensor chip surface at a constant flow rate (e.g., 30 µL/min) at a controlled temperature (e.g., 25°C).[2]
-
Data Acquisition: The association and dissociation of the analyte to the immobilized ligand are monitored in real-time by detecting changes in the refractive index at the sensor surface.[6]
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model, such as the 1:1 Langmuir binding model, to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[2][6]
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7]
Protocol for Determining Inhibitor Binding Affinity to MYOF-C2D:
-
Sample Preparation: The purified MYOF-C2D protein is placed in the sample cell of the calorimeter, and the small molecule inhibitor is loaded into the injection syringe.[7][8] Both solutions must be in identical, precisely matched buffers to minimize heats of dilution.[9]
-
Titration: The inhibitor solution is titrated into the protein solution in a series of small, precise injections while the temperature is kept constant.[8]
-
Heat Measurement: The heat change associated with each injection is measured by the instrument.[8]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of the inhibitor to the protein. The resulting binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.[8]
Visualizations
Experimental Workflow for Binding Affinity Validation
Caption: Workflow for determining inhibitor binding affinity using SPR.
Myoferlin's Role in Vesicle Trafficking and Inhibition
References
- 1. An Emerging Therapeutic Approach by Targeting Myoferlin (MYOF) for Malignant Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 7. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
A Comparative Analysis of Myoferlin Inhibitors: WJ460 vs. its Analog YQ456
A detailed guide for researchers and drug development professionals on the performance, mechanism of action, and experimental protocols of two prominent myoferlin inhibitors.
In the landscape of targeted cancer therapy, myoferlin (MYOF) has emerged as a compelling molecular target.[1][2][3] This guide provides a comprehensive comparison of two small molecule inhibitors of myoferlin, WJ460 and its analog YQ456, which has been developed for enhanced binding affinity and specificity.[4] Both compounds have demonstrated significant anti-tumor activities and serve as valuable tools for investigating the role of myoferlin in cancer progression.[3][5]
Quantitative Performance and Specificity
This compound and YQ456 have been characterized as potent inhibitors of myoferlin, with YQ456 exhibiting a substantially higher binding affinity.[4][6] The following tables summarize the key quantitative data for these two inhibitors, providing a clear comparison of their efficacy in various cancer cell lines and their direct interaction with the myoferlin protein.
Table 1: Binding Affinity and IC50 Values
| Parameter | This compound | YQ456 | Reference(s) |
| Binding Affinity (KD) | 1.33 µM (SPR) | 37 nM (SPR), 214 nM (BLI) | [4][5] |
| Relative Binding Affinity | Lower | 36 times higher than this compound | [5][6] |
| IC50 (Cell Invasion) | MDA-MB-231 (Breast Cancer): 43.37 nMBT549 (Breast Cancer): 36.40 nM | HCT116 (Colorectal Cancer): 110 nM | [5][7][8] |
| IC50 (Cell Viability) | MiaPaCa-2 (Pancreatic Cancer): 20.92 nMPanc-1 (Pancreatic Cancer): 23.08 nMPaTu 8988T (Pancreatic Cancer): 27.48 nMBxPC-3 (Pancreatic Cancer): 48.44 nM | Not explicitly quantified in the provided search results for viability. | [5] |
Table 2: In Vivo Efficacy
| Cancer Model | This compound | YQ456 | Reference(s) |
| Breast Cancer | Nude mouse breast cancer metastasis model | Not specified | [3] |
| Colorectal Cancer | Not specified | Patient-derived xenograft (PDX) mouse model | [3][6] |
Mechanism of Action and Signaling Pathways
Both this compound and YQ456 exert their anti-tumor effects by directly targeting myoferlin, a key protein involved in vesicle trafficking, which is crucial for cancer cell invasion and metastasis.[3][5] They disrupt the interaction between myoferlin and Rab GTPases, such as Rab7 and Rab32, which are essential for regulating the transport of cellular components.[5][6]
This compound's inhibition of myoferlin leads to the induction of cell cycle arrest, mitochondrial autophagy, lipid peroxidation, and ultimately ferroptosis in tumor cells.[3][8] YQ456, by binding to the C2D domain of myoferlin, also interrupts its interactions with Rab7 and Rab32, disrupting vesicle trafficking processes like lysosomal degradation and exosome secretion.[5][6][9]
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
Transwell Invasion Assay
This assay is utilized to assess the inhibitory effect of this compound and YQ456 on cancer cell invasion.
1. Cell Preparation:
-
Culture cancer cells (e.g., MDA-MB-231 for breast cancer or HCT116 for colorectal cancer) to 70-80% confluency.[3]
-
Serum-starve the cells for 12-24 hours prior to the assay.[3]
2. Transwell Setup:
-
Use transwell inserts with an 8 µm pore size.[3]
-
Coat the upper surface of the inserts with a thin layer of Matrigel and allow it to solidify.[3]
3. Assay Procedure:
-
Harvest and resuspend the serum-starved cells in a serum-free medium containing the myoferlin inhibitor (this compound or YQ456) at various concentrations.[3]
-
Add the cell suspension to the upper chamber of the Matrigel-coated transwell inserts.[3]
-
Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum.
-
Incubate the plate for a duration that allows for cell invasion (e.g., 24-48 hours).
4. Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the insert.
-
Fix and stain the invaded cells on the lower surface of the membrane.
-
Count the number of stained, invaded cells in several random fields of view using a microscope.[5]
-
Calculate the percentage of invasion inhibition relative to a vehicle control.[5]
In Vivo Xenograft Studies
These studies are essential for evaluating the anti-tumor efficacy of the inhibitors in a living organism.
1. Cell/Tumor Preparation:
-
For a xenograft model, culture cancer cells and resuspend them in a suitable medium.[3]
-
For a patient-derived xenograft (PDX) model, small tumor fragments are surgically implanted.[3]
2. Animal Model:
-
Subcutaneously inject the cell suspension or implant the tumor fragments into the flank of immunocompromised mice (e.g., nude mice).[3]
3. Treatment Regimen:
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.[3]
-
Administer the myoferlin inhibitor (this compound or YQ456) or a vehicle control via an appropriate route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[3]
4. Efficacy Evaluation:
-
Measure the tumor volume with calipers at regular intervals.[3]
-
Monitor the body weight of the mice as an indicator of toxicity.[3]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).[3]
References
- 1. WJ-460 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Efficacy of WJ460 Confirmed in MYOF-Deficient Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the pharmacological agent WJ460, confirming its on-target effects by examining its activity in Myoferlin (MYOF) knockout cells. Experimental data robustly supports that the cellular impacts of this compound are mediated through its direct inhibition of MYOF.
This compound has been identified as a potent small molecule inhibitor of Myoferlin (MYOF), a protein frequently overexpressed in various cancers and implicated in tumor progression, metastasis, and drug resistance.[1][2] The on-target action of this compound is critical for its therapeutic potential. This is substantiated by studies demonstrating that the pharmacological inhibition of MYOF by this compound mirrors the phenotypic effects of MYOF gene silencing.[3][4] Key effects include the induction of cell cycle arrest, mitophagy, and a form of iron-dependent cell death known as ferroptosis.[5]
The definitive confirmation of on-target activity comes from comparative studies involving MYOF knockout cells. In these experiments, cells lacking the MYOF protein are shown to be resistant to the effects of MYOF inhibitors. For instance, a study on the this compound analog, YQ456, demonstrated that while it hindered the proliferation of wild-type colorectal cancer cells, it had no significant inhibitory effect on the proliferation of MYOF knockout (sgMYOF) cells.[6] This directly links the drug's activity to the presence of its target, Myoferlin.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (nM) |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 |
| MiaPaCa-2 | Pancreatic Cancer | Cell Confluency | 20.92 ± 1.02 |
| BxPC-3 | Pancreatic Cancer | Cell Confluency | ~48.44 |
| Panc-1 | Pancreatic Cancer | Cell Confluency | ~50 |
| PaTu 8988T | Pancreatic Cancer | Cell Confluency | ~60 |
Data extracted from multiple sources.[1][4][5]
Table 2: Comparative Effect of a this compound Analog (YQ456) on Cell Proliferation in Wild-Type vs. MYOF Knockout Cells
| Cell Line | Treatment | Effect on Proliferation |
| HCT116 (Wild-Type) | YQ456 | Hindered |
| LoVo (Wild-Type) | YQ456 | Hindered |
| sgMYOF (MYOF Knockout) | YQ456 | No significant inhibition |
Data extracted from a study on the this compound analog YQ456.[6]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental logic discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Generation of MYOF Knockout Cell Lines via CRISPR/Cas9
This protocol provides a general framework for creating a MYOF knockout cell line to validate the on-target effects of this compound.
-
Guide RNA (gRNA) Design: Design two to three single-guide RNAs (sgRNAs) targeting a constitutive exon of the MYOF gene. Use online design tools to minimize off-target effects.
-
Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., lentiCRISPR-v2).
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector containing the MYOF sgRNA, along with packaging plasmids (e.g., psPAX2 and pMD2.G).
-
Transduction: Harvest the lentiviral particles and transduce the target cancer cell line (e.g., HCT116, Panc-1).
-
Selection and Clonal Isolation: Select transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Validation: Expand the single-cell clones and validate the knockout of the MYOF protein by Western blotting and confirm the genomic edit by Sanger sequencing.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate both wild-type and MYOF knockout cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM to 100 nM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. A significant difference in the dose-response curve between wild-type and MYOF knockout cells confirms the on-target effect of this compound.
Transwell Invasion Assay
This assay is used to assess the invasive potential of cancer cells in vitro.
-
Preparation of Transwell Inserts: Coat the upper surface of Transwell inserts (8 µm pore size) with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Harvest wild-type and MYOF knockout cells, resuspend them in serum-free medium, and seed them into the upper chamber of the Matrigel-coated inserts. The lower chamber should contain a medium with a chemoattractant (e.g., 10% FBS).
-
Treatment: Add various concentrations of this compound to the upper chamber.
-
Incubation: Incubate the plates for 24-48 hours at 37°C to allow for cell invasion.
-
Staining and Counting: Remove non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface with Crystal Violet. Count the number of invading cells under a microscope.
-
Data Analysis: Compare the number of invading cells between the treated and untreated groups for both wild-type and MYOF knockout cells. A lack of inhibition of invasion in the MYOF knockout cells upon this compound treatment would confirm its on-target effect.
References
- 1. benchchem.com [benchchem.com]
- 2. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of WJ460 and other myoferlin inhibitors.
A Comparative Guide to Myoferlin Inhibitors: WJ460 and a Look at Emerging Alternatives
Myoferlin, a protein integral to cellular membrane dynamics, has emerged as a significant therapeutic target in oncology due to its overexpression in various cancers and its role in tumor progression, including proliferation, migration, and invasion.[1][2] This guide provides a detailed comparison of this compound, a well-characterized myoferlin inhibitor, with another potent inhibitor, YQ456. We will delve into their performance based on experimental data, outline detailed experimental protocols, and visualize key biological pathways and workflows to support further research and drug development in this critical area.
Performance Comparison of Myoferlin Inhibitors
This compound and YQ456 are small molecule inhibitors that directly target myoferlin, demonstrating significant anti-cancer effects in preclinical studies.[3] The following table summarizes their key performance metrics.
| Parameter | This compound | YQ456 | Reference(s) |
| Binding Affinity (KD) | Not explicitly quantified | 37 nM (SPR), 214 nM (BLI) | [3] |
| Relative Binding Affinity | Lower | 36 times higher than this compound | [3] |
| IC50 (Cell Invasion) | MDA-MB-231 (Breast Cancer): 43.37 nMBT549 (Breast Cancer): 36.40 nM | HCT116 (Colorectal Cancer): 110 nM | [3] |
| IC50 (Cell Viability) | MiaPaCa-2 (Pancreatic Cancer): 20.92 nMPanc-1 (Pancreatic Cancer): 23.08 nMPaTu 8988T (Pancreatic Cancer): 27.48 nMBxPC-3 (Pancreatic Cancer): 48.44 nM | Not explicitly quantified for viability | [3] |
| Mechanism of Action | Interacts directly with myoferlin, disrupting its interaction with Rab7-positive late endosomes.[3] | Binds to the C2D domain of myoferlin, interrupting its interactions with Rab7 and Rab32.[3][4] | |
| Reported Anti-Cancer Effects | Inhibits migration and growth; induces cell cycle arrest, mitochondrial autophagy, lipid peroxidation, and ferroptosis.[5] | Suppresses proliferation and invasion by disrupting lysosomal degradation, exosome secretion, and mitochondrial dynamics.[4][6] |
While this compound and YQ456 are the most extensively studied direct inhibitors, other compounds can indirectly modulate myoferlin function by affecting related cellular processes like vesicle trafficking and cytoskeletal dynamics. These include agents like Brefeldin A, Monensin, and Dynasore.[7]
Myoferlin Signaling and Inhibition
Myoferlin plays a crucial role in vesicle trafficking, a process vital for cancer cell invasion and metastasis, by interacting with Rab GTPases like Rab7.[3] Both this compound and YQ456 exert their inhibitory effects by disrupting the interaction between myoferlin and its partner proteins.[3] This disruption interferes with key signaling pathways involved in cell growth and survival. For instance, myoferlin is known to regulate the degradation of receptor tyrosine kinases (RTKs) like EGFR and VEGFR2.[8][9] By inhibiting myoferlin, this compound can impair the endocytic trafficking and recycling of these receptors, leading to altered downstream signaling.[8]
Furthermore, this compound has been shown to induce a form of iron-dependent cell death known as ferroptosis.[1] It achieves this by downregulating the expression of SLC7A11 and GPX4, key proteins in antioxidant defense, leading to an accumulation of lipid reactive oxygen species (ROS).[1]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of myoferlin inhibitors. Below are protocols for key experiments.
Transwell Invasion Assay
This assay assesses the invasive potential of cancer cells in vitro.[8]
-
Cell Lines: MDA-MB-231, BT549 (human breast cancer).[8]
-
Reagents: Matrigel Basement Membrane Matrix, serum-free cell culture medium, Fetal Bovine Serum (FBS), this compound (various concentrations), Crystal Violet stain (0.1%).[8]
-
Protocol:
-
Thaw Matrigel on ice and dilute it with cold, serum-free medium.
-
Coat the upper surface of a transwell insert (8 µm pore size) with the diluted Matrigel solution and incubate at 37°C to allow for gel formation.[8]
-
Harvest cancer cells and resuspend them in serum-free medium containing different concentrations of this compound.
-
Add the cell suspension to the upper chamber of the Matrigel-coated insert.
-
Add medium containing FBS to the lower chamber as a chemoattractant.[8]
-
Incubate the plate for 12-24 hours at 37°C in a CO2 incubator.[8]
-
After incubation, remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain with 0.1% crystal violet.[8]
-
Count the number of stained, invading cells under a microscope.[8]
-
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol determines the binding affinity (KD) of an inhibitor to myoferlin.[3]
-
Reagents: Recombinant human myoferlin protein, myoferlin inhibitor (e.g., this compound or YQ456), CM5 sensor chip, N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), running buffer (e.g., PBS with 0.05% Tween 20), regeneration buffer (e.g., glycine-HCl).[3]
-
Protocol:
-
Sensor Chip Preparation: Activate a CM5 sensor chip surface using a mixture of NHS and EDC.[3]
-
Ligand Immobilization: Covalently immobilize recombinant human myoferlin protein onto the activated sensor chip surface.[3]
-
Analyte Preparation: Prepare a series of dilutions of the myoferlin inhibitor in the running buffer.[3]
-
Binding Measurement: Inject the inhibitor solutions over the myoferlin-immobilized surface at a constant flow rate, monitoring the association and dissociation phases in real-time.[3]
-
Surface Regeneration: After each injection, regenerate the sensor surface using a low pH buffer to remove the bound inhibitor.[3]
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[3]
-
Conclusion
This compound and YQ456 represent promising therapeutic agents for cancers characterized by high myoferlin expression. Their ability to disrupt key signaling pathways involved in cancer cell proliferation, invasion, and survival underscores their multi-faceted anti-cancer activity.[4][5][8] The comparative data and detailed protocols provided in this guide offer a valuable resource for researchers, aiding in the design of future experiments and the development of novel, more potent myoferlin inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. What are MYOF inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Validating the Downstream Effects of WJ460 on GPX4 and SLC7A11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of WJ460 with other established ferroptosis inducers, focusing on their downstream effects on Glutathione (B108866) Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11). The information presented herein is synthesized from multiple preclinical studies to aid in the design and interpretation of experiments aimed at validating the mechanism of action of novel anti-cancer compounds.
Introduction to Ferroptosis and the GPX4/SLC7A11 Axis
Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid peroxides to lethal levels. This pathway is a promising target in cancer therapy, as many cancer cells exhibit a heightened sensitivity to its induction. At the core of the cellular defense against ferroptosis lies the SLC7A11-glutathione (GSH)-GPX4 axis.[1]
-
SLC7A11 (xCT): This cystine/glutamate antiporter imports cystine, which is subsequently reduced to cysteine.[1] Cysteine is a rate-limiting precursor for the synthesis of the antioxidant tripeptide glutathione (GSH).[1]
-
GPX4: A unique glutathione peroxidase that can directly reduce lipid hydroperoxides within biological membranes, using GSH as a cofactor.[2] The activity of GPX4 is paramount in preventing the chain reaction of lipid peroxidation that ultimately leads to ferroptosis.[2]
Inhibition of either SLC7A11 or GPX4 can lead to the accumulation of lipid reactive oxygen species (ROS) and trigger ferroptotic cell death.
Mechanisms of Action: this compound and Alternative Ferroptosis Inducers
This section compares the mechanisms through which this compound, Erastin (B1684096), and RSL3 modulate the GPX4/SLC7A11 axis to induce ferroptosis.
This compound: A Novel Myoferlin Inhibitor
This compound is a potent small-molecule inhibitor of myoferlin (MYOF), a protein implicated in cancer progression and metastasis.[3] this compound's primary mechanism of inducing ferroptosis involves the indirect downregulation of both SLC7A11 and GPX4 protein levels.[3] By targeting myoferlin, this compound disrupts cellular processes that support the expression and stability of these key anti-ferroptotic proteins. Additionally, this compound has been shown to induce mitophagy, the selective autophagic degradation of mitochondria, which can contribute to the accumulation of ROS and further sensitize cancer cells to ferroptosis.[3]
Erastin: An Inhibitor of System Xc-
Erastin is a well-characterized ferroptosis-inducing agent that directly inhibits SLC7A11.[4] By blocking the import of cystine, erastin leads to the depletion of intracellular cysteine and, consequently, a reduction in GSH synthesis.[4] The resulting GSH depletion inactivates GPX4, as it requires GSH as a cofactor to detoxify lipid peroxides.[4] This leads to an accumulation of lipid ROS and subsequent ferroptotic cell death.
RSL3: A Direct Inhibitor of GPX4
RSL3 (RAS-selective lethal 3) is another potent inducer of ferroptosis that acts by directly and covalently binding to the active site of GPX4, thereby inhibiting its enzymatic activity.[5][6] Unlike erastin, RSL3's mechanism of action is independent of GSH depletion.[5] By directly inactivating GPX4, RSL3 leads to a rapid accumulation of lipid peroxides and triggers ferroptosis.[5][6]
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of this compound, Erastin, and RSL3 in various cancer cell lines.
Disclaimer: The data presented in these tables are compiled from different studies. Direct comparison of IC50 values should be made with caution, as experimental conditions such as cell lines, treatment duration, and assay methods may vary between studies.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line | Assay | IC50 (nM) | Reference |
| Pancreatic Cancer | MiaPaCa-2 | Cell Viability | ~25 | [3] |
| Pancreatic Cancer | BxPC-3 | Cell Viability | ~40 | [3] |
| Pancreatic Cancer | Panc-1 | Cell Viability | ~50 | [3] |
| Pancreatic Cancer | PaTu 8988T | Cell Viability | ~60 | [3] |
Table 2: In Vitro Efficacy of Erastin
| Cancer Type | Cell Line | Assay | IC50 (µM) | Reference |
| Non-Small Cell Lung Cancer | H1975 | Cell Viability | 9 | [7] |
| Non-Small Cell Lung Cancer | A549 | Cell Viability | 15 | [7] |
| Non-Small Cell Lung Cancer | H460 | Cell Viability | 11 | [7] |
| Non-Small Cell Lung Cancer | H1299 | Cell Viability | 3 | [7] |
Table 3: In Vitro Efficacy of RSL3
| Cancer Type | Cell Line | Assay | IC50 (nM) | Reference |
| Non-Small Cell Lung Cancer | H1975 | Cell Viability | 182 | [7] |
| Non-Small Cell Lung Cancer | H820 | Cell Viability | 144 | [7] |
| Non-Small Cell Lung Cancer | H23 | Cell Viability | 95 | [7] |
| Non-Small Cell Lung Cancer | H1299 | Cell Viability | 59 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the downstream effects of this compound and other compounds on GPX4 and SLC7A11.
Western Blot for GPX4 and SLC7A11
This protocol is for the detection of GPX4 and SLC7A11 protein levels in cell lysates.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GPX4 (e.g., Abcam ab125066) and SLC7A11 (e.g., Abcam ab37185) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
-
Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with various concentrations of the test compound (e.g., this compound, erastin, RSL3) for the desired duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay uses a fluorescent probe to detect lipid peroxidation in live cells.
-
Cell Seeding and Treatment:
-
Seed cells in a suitable format (e.g., 6-well plate or on coverslips) and treat with the test compound.
-
-
Probe Loading:
-
Incubate the cells with 1-5 µM C11-BODIPY 581/591 for 30 minutes at 37°C.
-
-
Washing:
-
Wash the cells twice with PBS.
-
-
Analysis:
-
Fluorescence Microscopy: Acquire images using appropriate filter sets for the oxidized (green fluorescence) and reduced (red fluorescence) forms of the probe. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. The shift in fluorescence from the red to the green channel is indicative of lipid peroxidation.
-
Visualizing Signaling Pathways and Workflows
Signaling Pathways
Caption: Mechanisms of this compound, Erastin, and RSL3 in inducing ferroptosis.
Experimental Workflow
Caption: A generalized workflow for validating the effects of ferroptosis inducers.
References
- 1. Targeting pancreatic cancer glutamine dependency confers vulnerability to GPX4-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The High Expression of SLC7A11 and GPX4 are Significantly Correlated with β-Catenin in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. How erastin assassinates cells by ferroptosis revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
Cross-Validation of WJ460's Anti-Metastatic Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-metastatic effects of the myoferlin inhibitor, WJ460, and its derivative, YQ456, across different cancer models. The data presented is based on preclinical studies and aims to facilitate an objective evaluation of their therapeutic potential.
Metastasis remains a primary driver of cancer-related mortality, underscoring the urgent need for novel therapeutic strategies that target the molecular machinery of cancer cell dissemination. Myoferlin (MYOF), a ferlin family protein, has emerged as a critical regulator of cancer cell plasticity, promoting invasion and metastasis. This compound, a small molecule inhibitor of myoferlin, has shown promise in preclinical studies by disrupting key signaling pathways involved in metastatic progression.[1][2] This guide synthesizes the available data on this compound and its more potent derivative, YQ456, to offer a cross-cancer model comparison of their anti-metastatic efficacy.
Quantitative Data Summary
The following tables provide a structured overview of the in vitro and in vivo efficacy of this compound and YQ456 in various cancer models.
Table 1: In Vitro Efficacy of Myoferlin Inhibitors
| Compound | Cancer Type | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | Breast Cancer | MDA-MB-231 | Transwell Invasion | 43.37 ± 3.42 | [3] |
| This compound | Breast Cancer | BT549 | Transwell Invasion | 36.40 ± 4.51 | [3] |
| This compound | Pancreatic Cancer | MiaPaCa-2 | Cell Confluency | 20.92 ± 1.02 | [1] |
| This compound | Pancreatic Cancer | BxPC-3 | Cell Confluency | ~48.44 | [1] |
| YQ456 | Colorectal Cancer | Not Specified | Anti-Invasion | 110 | [4][5] |
Table 2: In Vivo Efficacy of Myoferlin Inhibitors
| Compound | Cancer Model | Treatment | Key Outcomes | Reference |
| This compound | Nude mouse breast cancer metastasis model (MDA-MB-231 cells) | 5-10 mg/kg, intraperitoneal injection | Significantly inhibited pulmonary metastasis in a concentration-dependent manner. | [6][7] |
| YQ456 | Patient-derived xenograft (PDX) mouse model (Colorectal Cancer) | Not Specified | Exhibited excellent inhibitory effects on growth and invasiveness. | [4][8] |
Table 3: Binding Affinity of Myoferlin Inhibitors
| Compound | Target Domain | Method | Binding Affinity (KD) | Reference |
| This compound | Myoferlin C2D | Surface Plasmon Resonance (SPR) | 1.33 µM | [9] |
| YQ456 | Myoferlin C2D | Surface Plasmon Resonance (SPR) | 37 nM | [4][9] |
Signaling Pathways and Mechanism of Action
This compound and its derivative YQ456 exert their anti-metastatic effects by targeting myoferlin, a protein critically involved in vesicle trafficking and the regulation of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[1][10] Inhibition of myoferlin disrupts the interaction with the late endosomal protein Rab7, impairing endocytic trafficking and leading to a reversal of the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion.[1][3] Furthermore, myoferlin inhibition by this compound has been shown to induce a form of iron-dependent cell death known as ferroptosis in pancreatic cancer cells.[6][7][11]
Experimental Workflows
The following diagrams illustrate standardized workflows for key assays used to evaluate the anti-metastatic potential of myoferlin inhibitors.
Detailed Experimental Protocols
Transwell Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix.
-
Materials:
-
24-well Transwell inserts with 8.0 µm pore size
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound or YQ456 at various concentrations
-
Cotton swabs
-
Methanol for fixation
-
Crystal Violet stain (0.1%)
-
-
Protocol:
-
Thaw Matrigel on ice and dilute with cold, serum-free medium.
-
Coat the top of the Transwell inserts with the diluted Matrigel and allow it to solidify at 37°C.
-
Resuspend cancer cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.
-
Add medium containing FBS to the lower chamber.
-
Add the myoferlin inhibitor (this compound or YQ456) at desired concentrations to the upper chamber.
-
Incubate the plate for 24-48 hours at 37°C.
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with Crystal Violet.
-
Count the number of stained, invaded cells in several random microscopic fields.
-
Calculate the percentage of invasion inhibition relative to the vehicle-treated control.[12]
-
In Vivo Spontaneous Metastasis Mouse Model
This model evaluates the effect of a compound on the entire metastatic cascade, from primary tumor growth to the formation of distant metastases.
-
Animal Model: Athymic nude mice
-
Cell Line: MDA-MB-231-Luciferase cells
-
Protocol:
-
Implant MDA-MB-231-Luciferase cells orthotopically into the mammary fat pad of female nude mice.
-
Once tumors are palpable (e.g., day 7), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 5 or 10 mg/kg) or vehicle (DMSO) intraperitoneally according to the dosing schedule.
-
Monitor primary tumor growth weekly using calipers or bioluminescence imaging.
-
Monitor the development of metastases (e.g., in the lungs and lymph nodes) using bioluminescence imaging.
-
At the end of the experiment, sacrifice the mice, dissect the primary tumors, and weigh them.
-
Harvest major organs (e.g., lungs, liver, spleen) and image them for the presence of metastases.[6][13]
-
Conclusion
The available preclinical data provides a strong rationale for the continued investigation of myoferlin inhibitors as a therapeutic strategy for metastatic cancers. This compound has demonstrated anti-metastatic activity in breast and pancreatic cancer models.[1][2] The derivative, YQ456, exhibits a significantly higher binding affinity for myoferlin and has shown efficacy in a colorectal cancer model.[4][5] Further cross-validation of these compounds in a broader range of cancer models, including lung cancer where myoferlin is also implicated, is warranted.[14] This comparative guide provides researchers with the foundational data and methodologies to design future studies aimed at further elucidating the therapeutic potential of targeting myoferlin in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Myoferlin expression in non-small cell lung cancer: Prognostic role and correlation with VEGFR-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
WJ460 vs. Traditional Chemotherapy: A Comparative Guide for Researchers
A novel myoferlin inhibitor, WJ460, presents a multi-faceted mechanism of action with promising preclinical anti-tumor activity. This guide provides a detailed comparison of this compound with traditional chemotherapy agents for breast and pancreatic cancers, supported by available experimental data, to assist researchers, scientists, and drug development professionals in evaluating its potential advantages.
This compound is a potent and selective small-molecule inhibitor of myoferlin (MYOF), a protein overexpressed in various cancers and linked to tumor progression, migration, and invasion.[1][2] In contrast to traditional chemotherapies that broadly target rapidly dividing cells, this compound exhibits a more targeted approach with a unique combination of cellular effects, including cell cycle arrest, induction of mitophagy, and a novel form of iron-dependent cell death known as ferroptosis.[1][2] This guide juxtaposes the preclinical performance of this compound with that of standard-of-care chemotherapy agents for breast and pancreatic cancers, offering insights into their respective mechanisms and efficacy.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and traditional chemotherapy agents in relevant preclinical models. It is important to note that a direct head-to-head comparison of this compound with traditional chemotherapies in the same study is not yet available. The data presented here are compiled from various sources, and experimental conditions such as cell lines, assays, and treatment durations may differ, warranting cautious interpretation.
In Vitro Efficacy in Breast Cancer (MDA-MB-231 Cell Line)
| Compound | Assay Type | Metric | Value | Incubation Time | Reference(s) |
| This compound | Transwell Invasion | IC50 | 43.37 nM | 12 hours | [1] |
| Doxorubicin (B1662922) | Cell Viability (MTT) | IC50 | ~1 µM - 8.3 µM | 48 hours | [3][4] |
| Paclitaxel (B517696) | Cell Viability (MTT) | IC50 | ~3 nM - 300 nM | 72 hours | [5] |
Note: The IC50 values for doxorubicin and paclitaxel are for cell viability and were determined over longer incubation periods compared to the anti-invasion IC50 for this compound. This highlights a key difference in their primary measured effects in these studies.
In Vivo Efficacy in Breast Cancer (MDA-MB-231 Xenograft Model)
| Compound | Dosage and Administration | Key Outcomes | Reference(s) |
| This compound | 5-10 mg/kg, intraperitoneal injection, single dose | Significantly inhibited pulmonary metastasis; Inhibited proliferation; Increased overall survival. | [1] |
| Doxorubicin | 4 mg/kg/week, intravenous injection | Treatment alone enhanced lung metastasis in one study. | [6] |
| Paclitaxel | 15 mg/kg, days 1-5 | Strong anti-tumor activity (T/C = 6.5%). | [7] |
Note: The in vivo studies for the different compounds used varied experimental designs and endpoints, making a direct comparison of efficacy challenging.
In Vitro Efficacy in Pancreatic Cancer Cell Lines
| Compound | Cell Line | Assay Type | Metric | Value | Reference(s) |
| This compound | MiaPaCa-2 | Cell Confluency | IC50 | 20.92 nM | [8] |
| Gemcitabine (B846) | MiaPaCa-2 | Cell Viability (MTT) | IC50 | ~11.51 nM - 42.2 nM | [9] |
| 5-Fluorouracil | Mia-PaCa-2 | Cell Viability | IC50 | 4.63 µM | [10] |
Note: While both this compound and gemcitabine show nanomolar efficacy, the assays and specific experimental conditions may not be directly comparable.
Mechanisms of Action and Signaling Pathways
The fundamental difference between this compound and traditional chemotherapies lies in their mechanisms of action. Traditional agents are cytotoxic, primarily targeting DNA replication and cell division, which affects all rapidly dividing cells, leading to common side effects. This compound, however, targets a specific protein, myoferlin, initiating a cascade of events that are potentially more selective to cancer cells overexpressing this protein.
This compound Signaling Pathway
This compound's primary mechanism involves the direct inhibition of myoferlin. This leads to two major downstream effects:
-
Disruption of Endosomal Trafficking: this compound disrupts the interaction between myoferlin and Rab7, a key protein in late endosome function. This impairment in endosomal trafficking is thought to lead to the degradation of crucial receptor tyrosine kinases like EGFR and VEGFR, thereby inhibiting signaling pathways that drive cell proliferation, angiogenesis, and invasion.[1]
-
Induction of Ferroptosis: this compound downregulates the expression of SLC7A11 and GPX4, two key proteins that protect cells from oxidative stress.[1] This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent iron-dependent cell death, a process known as ferroptosis.[1]
Traditional Chemotherapy Signaling Pathways
Traditional chemotherapy agents have more direct cytotoxic mechanisms:
-
Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibiting topoisomerase II and preventing DNA replication and transcription. It also generates reactive oxygen species, leading to DNA and cell membrane damage.
-
Paclitaxel: A taxane, paclitaxel stabilizes microtubules, preventing their dynamic disassembly required for cell division. This leads to mitotic arrest and apoptosis.
-
Gemcitabine: A nucleoside analog, gemcitabine is incorporated into DNA, causing chain termination and inhibiting DNA synthesis. It also inhibits ribonucleotide reductase, an enzyme essential for DNA synthesis.
-
5-Fluorouracil (5-FU): An antimetabolite, 5-FU inhibits thymidylate synthase, an enzyme critical for DNA synthesis. Its metabolites can also be incorporated into RNA and DNA, leading to cytotoxicity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound and traditional chemotherapy agents.
This compound: Transwell Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
-
Cell Lines: MDA-MB-231 and BT549 human breast cancer cells.
-
Reagents: Matrigel, serum-free media, fetal bovine serum (FBS) as a chemoattractant, this compound at various concentrations, and crystal violet stain.
-
Procedure:
-
Transwell inserts with 8 µm pores are coated with Matrigel.
-
Cancer cells are suspended in serum-free media containing different concentrations of this compound and seeded into the upper chamber of the transwell insert.
-
The lower chamber is filled with media containing FBS to act as a chemoattractant.
-
After a 12-hour incubation, non-invading cells are removed from the upper surface.
-
Invading cells on the lower surface are fixed and stained with crystal violet.
-
The number of invading cells is quantified by microscopy.
-
Traditional Chemotherapy: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Lines: MDA-MB-231 (for doxorubicin and paclitaxel) and various pancreatic cancer cell lines (for gemcitabine and 5-FU).
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), cell culture media, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the chemotherapy drug for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, MTT solution is added to each well and incubated for a few hours.
-
Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
A solubilizing agent is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader, which is proportional to the number of viable cells.
-
Potential Advantages of this compound
Based on the available preclinical data, this compound presents several potential advantages over traditional chemotherapy:
-
Novel Mechanism of Action: By inducing ferroptosis, this compound may be effective against cancers that are resistant to apoptosis-inducing agents, a common mechanism of resistance to traditional chemotherapy.
-
Targeted Approach: As a myoferlin inhibitor, this compound may offer greater selectivity for cancer cells overexpressing this protein, potentially leading to a better safety profile with fewer off-target effects compared to the broad cytotoxicity of traditional chemotherapy.
-
Anti-Metastatic Potential: The in vitro and in vivo data for this compound specifically highlight its ability to inhibit cancer cell invasion and metastasis, a critical aspect of cancer progression and mortality.[1] In contrast, some studies have suggested that certain traditional chemotherapies, under specific conditions, might paradoxically promote metastasis.[6]
Conclusion
This compound represents a promising new therapeutic strategy with a distinct mechanism of action that sets it apart from traditional chemotherapy. Its ability to inhibit myoferlin, disrupt key oncogenic signaling pathways, and induce ferroptosis underscores its potential as a targeted anti-cancer agent. While the currently available data are encouraging, particularly regarding its anti-metastatic effects, it is crucial to acknowledge the limitations of comparing data from different studies with varying experimental designs. Further research, including head-to-head preclinical studies and eventual clinical trials, is necessary to definitively establish the advantages of this compound over traditional chemotherapy and to fully realize its therapeutic potential in the treatment of myoferlin-driven cancers.
References
- 1. Signaling Pathways Involved in 5-FU Drug Resistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of Metastasis by Low-dose Gemcitabine in a Pancreatic Cancer Orthotopic Mouse Model: An Opposite Effect of Chemotherapy | Anticancer Research [ar.iiarjournals.org]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ClinPGx [clinpgx.org]
- 7. 5-Fluorouracil signaling through a calcium-calmodulin-dependent pathway is required for p53 activation and apoptosis in colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Combinatorial TGF-β attenuation with paclitaxel inhibits the epithelial-to-mesenchymal transition and breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Assessing the Specificity of WJ460 for Myoferlin Over Other Ferlin Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed assessment of the specificity of the small molecule inhibitor WJ460 for its target protein, myoferlin, in comparison to other members of the ferlin protein family, namely dysferlin and otoferlin. This objective comparison is supported by available experimental data and bioinformatic analysis to aid researchers in evaluating the utility of this compound for their specific applications.
Executive Summary
This compound is a small molecule inhibitor that has been identified as a direct binder to the C2D domain of myoferlin, a protein implicated in cancer progression and metastasis.[1] While direct comparative binding assays of this compound against a full panel of ferlin proteins are not extensively published, the available evidence, including data from a highly similar derivative compound, strongly suggests a high degree of specificity for myoferlin. This guide synthesizes the current knowledge to provide a clear comparison of this compound's interaction with myoferlin versus other closely related ferlin proteins.
Ferlin Protein Family Overview
The ferlin protein family in humans consists of six members, including myoferlin (MYOF), dysferlin (DYSF), and otoferlin (OTOF).[2] These are large, multi-C2 domain proteins involved in calcium-triggered membrane fusion and vesicle trafficking.[2] Myoferlin shares significant sequence homology with other ferlins; for instance, it is approximately 68% similar to dysferlin at the amino acid level.[3] This homology necessitates a thorough evaluation of the specificity of any molecule designed to target a single member of this family.
Quantitative Data Summary
The following table summarizes the available quantitative data on the binding of this compound and its derivatives to the C2D domain of ferlin proteins. It is important to note that direct binding data for this compound with dysferlin and otoferlin is currently lacking in the public domain. However, data from a closely related and more potent derivative, YQ456, provides strong evidence for the selective binding to myoferlin.
| Compound | Target Protein | Target Domain | Method | Binding Affinity (KD) | Reference |
| This compound | Myoferlin | C2D | Surface Plasmon Resonance (SPR) | 1.33 µM | [1] |
| YQ456 (this compound derivative) | Myoferlin | C2D | Surface Plasmon Resonance (SPR) | Not Reported | [1] |
| YQ456 (this compound derivative) | Dysferlin | C2D | Bio-Layer Interferometry (BLI) | No binding detected | [1] |
Note: A lower KD value indicates a stronger binding affinity.
Experimental Protocols
The primary method used to quantify the binding affinity of this compound to myoferlin has been Surface Plasmon Resonance (SPR). Below is a detailed methodology for such an experiment.
Surface Plasmon Resonance (SPR) for Measuring Small Molecule-Protein Interaction
Objective: To determine the binding affinity (KD), association rate (ka), and dissociation rate (kd) of a small molecule (analyte, e.g., this compound) to an immobilized protein (ligand, e.g., Myoferlin C2D domain).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Recombinant Myoferlin C2D domain protein
-
This compound small molecule inhibitor
-
Regeneration solution (if necessary, e.g., low pH glycine)
Procedure:
-
Sensor Chip Preparation: The sensor chip surface is activated using a fresh mixture of EDC and NHS.
-
Ligand Immobilization: The recombinant myoferlin C2D domain is diluted in the immobilization buffer and injected over the activated sensor surface. The protein covalently binds to the dextran (B179266) matrix of the chip.
-
Deactivation: Remaining active esters on the surface are deactivated by injecting ethanolamine.
-
Analyte Injection: A series of concentrations of this compound, diluted in running buffer, are injected over the immobilized myoferlin C2D domain. A blank flow cell is used as a reference to subtract non-specific binding and bulk refractive index changes.
-
Association and Dissociation: The binding of this compound to the myoferlin C2D domain is monitored in real-time as an increase in the SPR signal (association phase). Following the injection, running buffer is flowed over the chip, and the dissociation of the complex is monitored as a decrease in the signal (dissociation phase).
-
Regeneration: If the complex does not fully dissociate, a pulse of regeneration solution is injected to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka and kd) and the equilibrium dissociation constant (KD = kd/ka).
Mandatory Visualizations
Caption: Workflow for determining this compound binding affinity using SPR.
Caption: Comparison of Ferlin protein domains, highlighting the this compound binding site.
Specificity Assessment of this compound
Evidence for Myoferlin Specificity
The primary evidence for the specificity of this compound towards myoferlin comes from the study that identified it as a direct inhibitor binding to the myoferlin C2D domain.[1] Further strengthening this claim is the finding that a derivative of this compound, YQ456, which was designed for improved binding affinity, showed no detectable binding to the C2D domain of dysferlin, the most closely related ferlin protein.[1] This suggests that the binding pocket for this class of inhibitors within the myoferlin C2D domain is sufficiently distinct from that of dysferlin's C2D domain to allow for selective recognition.
Bioinformatic Analysis of C2D Domain Homology
To further investigate the potential for cross-reactivity with otoferlin, a comparison of the amino acid sequences of the C2D domains of myoferlin, dysferlin, and otoferlin is necessary. While a full sequence alignment is beyond the scope of this guide, published alignments and domain predictions indicate that while the overall C2 domain structure is conserved across the ferlin family, the specific amino acid residues within these domains, particularly in the loop regions that often mediate protein-protein and protein-small molecule interactions, can vary significantly.[4][5]
The lack of binding of the this compound derivative to the dysferlin C2D domain implies that even with high overall homology, subtle differences in the amino acid composition and conformation of the binding site are critical for the interaction. Without direct experimental data for this compound binding to otoferlin, it is plausible that similar differences in the otoferlin C2D domain would also preclude significant binding. However, this remains an assumption that requires experimental validation.
Conclusion
However, for researchers investigating the roles of other ferlin proteins, particularly otoferlin, it is recommended to perform direct binding assays to definitively rule out any potential off-target effects of this compound. The experimental protocol provided in this guide can serve as a template for such validation studies. As research in this area progresses, a more comprehensive understanding of the selectivity profile of this compound across the entire ferlin family is anticipated.
References
- 1. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Otoferlin as a multirole Ca2+ signaling protein: from inner ear synapses to cancer pathways [frontiersin.org]
- 3. academic.oup.com [academic.oup.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison of Myoferlin Inhibitors: WJ460 and YQ456
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent small-molecule inhibitors of Myoferlin (MYOF), WJ460 and YQ456. Myoferlin, a protein frequently overexpressed in various cancers, has emerged as a key therapeutic target due to its role in tumor progression, including cell proliferation, migration, and invasion.
This report synthesizes preclinical data to evaluate the performance, mechanism of action, and experimental protocols associated with this compound and YQ456, offering a comprehensive resource for advancing cancer research and drug discovery.
Performance Comparison
This compound and YQ456 are both potent inhibitors of myoferlin, demonstrating significant anti-cancer effects in preclinical studies.[1] The following tables summarize their key performance metrics based on available experimental data.
| Parameter | This compound | YQ456 | Reference(s) |
| Binding Affinity (KD) | 1.33 µM | 37 nM (SPR), 214 nM (BLI) | [1] |
| Relative Binding Affinity | Lower | 36 times higher than this compound | |
| IC50 (Cell Invasion) | MDA-MB-231 (Breast Cancer): 43.37 nMBT549 (Breast Cancer): 36.40 nM | HCT116 (Colorectal Cancer): 110 nM | [1][2] |
| IC50 (Cell Viability) | MiaPaCa-2 (Pancreatic Cancer): 20.92 nMPanc-1 (Pancreatic Cancer): 23.08 nMPaTu 8988T (Pancreatic Cancer): 27.48 nMBxPC-3 (Pancreatic Cancer): 48.44 nM | Not explicitly quantified in the provided search results for viability. | [3] |
| Mechanism of Action | Interacts directly with myoferlin, disrupting its interaction with Rab7-positive late endosomes.[3] | Binds to the C2D domain of myoferlin, interrupting its interactions with Rab7 and Rab32.[1] | [1][3] |
| Reported Anti-Cancer Effects | Inhibits migration, and growth, and induces cell cycle arrest, mitochondrial autophagy, lipid peroxidation, and ferroptosis in tumor cells.[2] | Exhibits anti-growth and anti-invasive effects against colorectal cancer with low toxicity. |
Mechanism of Action: Disrupting Vesicular Trafficking
Myoferlin plays a critical role in vesicle trafficking, a process essential for cancer cell invasion and metastasis. It interacts with Rab GTPases, such as Rab7, to regulate the transport of cellular components.[1] Both this compound and YQ456 exert their inhibitory effects by disrupting the interaction between myoferlin and its partner proteins.[1]
This compound has been shown to directly bind to the C2 domain of myoferlin, leading to the dissociation of myoferlin from Rab7-positive late endosomes.[4][5] This disruption of the myoferlin-Rab7 axis impairs the endocytic pathway and can lead to the reversal of the epithelial-mesenchymal transition (EMT), a key process in metastasis.[5]
Induction of Ferroptosis by this compound
A key anti-cancer mechanism of this compound is the induction of ferroptosis, a form of iron-dependent programmed cell death. This compound achieves this by downregulating the expression of key antioxidant proteins, specifically the cystine/glutamate antiporter subunit SLC7A11 and glutathione (B108866) peroxidase 4 (GPX4).[6] This leads to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of myoferlin inhibitors. Below are step-by-step protocols for two key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the steps to determine the binding affinity (KD) of a small molecule inhibitor to myoferlin.[1]
1. Sensor Chip Preparation:
- Activate a CM5 sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
2. Ligand Immobilization:
- Covalently immobilize recombinant human myoferlin protein onto the activated sensor chip surface to the desired response units (RU).
3. Analyte Preparation:
- Prepare a series of dilutions of the myoferlin inhibitor (e.g., this compound or YQ456) in a suitable running buffer (e.g., PBS with 0.05% Tween 20).
4. Binding Measurement:
- Inject the inhibitor solutions over the myoferlin-immobilized surface at a constant flow rate.
- Monitor the association and dissociation phases in real-time by measuring the change in RU.
5. Surface Regeneration:
- After each injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl) to remove the bound inhibitor.
6. Data Analysis:
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Prepare_Chip [label="Prepare Sensor Chip"];
Immobilize_MYOF [label="Immobilize Recombinant\nMyoferlin Protein"];
Prepare_Inhibitor [label="Prepare Serial Dilutions\nof Inhibitor"];
Inject_Inhibitor [label="Inject Inhibitor over\nSensor Surface"];
Measure_Binding [label="Measure Association\nand Dissociation"];
Regenerate [label="Regenerate Sensor\nSurface"];
Next_Conc [label="Next Concentration", shape=diamond, style=filled, fillcolor="#FFFFFF"];
Analyze_Data [label="Analyze Data to\nDetermine KD"];
End [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Prepare_Chip;
Prepare_Chip -> Immobilize_MYOF;
Immobilize_MYOF -> Prepare_Inhibitor;
Prepare_Inhibitor -> Inject_Inhibitor;
Inject_Inhibitor -> Measure_Binding;
Measure_Binding -> Regenerate;
Regenerate -> Next_Conc;
Next_Conc -> Inject_Inhibitor [label=" Yes"];
Next_Conc -> Analyze_Data [label=" No (All Tested)"];
Analyze_Data -> End;
}
Workflow for determining inhibitor binding affinity using SPR.
Transwell Invasion Assay
This assay is used to evaluate the effect of myoferlin inhibitors on the invasive capacity of cancer cells.
[1]
1. Chamber Preparation:
* Coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a thin layer of Matrigel or collagen I to mimic the extracellular matrix.
2. Cell Seeding:
* Seed cancer cells (e.g., MDA-MB-231 or HCT116) in serum-free media into the upper chamber of the Transwell insert.
* Add the myoferlin inhibitor (this compound or YQ456) at various concentrations to the upper chamber.
3. Chemoattraction:
* Fill the lower chamber with media containing a chemoattractant, such as fetal bovine serum (FBS), to stimulate cell invasion.
4. Incubation:
* Incubate the plate for a sufficient period (e.g., 12-48 hours) to allow for cell invasion through the membrane.
5. Cell Removal:
* Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
6. Staining:
* Fix the invading cells on the lower surface of the membrane with methanol (B129727) and stain them with a solution such as crystal violet.
7. Quantification:
* Count the number of stained, invaded cells in several random fields of view using a microscope.
* Calculate the percentage of invasion inhibition relative to the vehicle control.
Conclusion
Both this compound and YQ456 are valuable research tools for investigating the role of myoferlin in cancer. YQ456 demonstrates a significantly higher binding affinity for myoferlin compared to this compound. While both compounds effectively inhibit cancer cell invasion, their potencies vary across different cancer types and assays. This compound's ability to induce ferroptosis presents an additional anti-cancer mechanism. The choice between these inhibitors may depend on the specific research question, cancer model, and desired experimental outcomes. This guide provides a foundational comparison to aid in the design of future experiments and the development of novel, more potent myoferlin inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. A potent and selective small molecule inhibitor of myoferlin attenuates colorectal cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Verifying the Iron-Dependent Nature of WJ460-Induced Cell Death: A Comparative Guide
This guide provides a comprehensive overview of the role of iron in cell death induced by WJ460, a potent myoferlin (MYOF) inhibitor. We compare the effects of this compound alone and in combination with iron chelators, presenting supporting experimental data to validate its mechanism of action. This document is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
This compound has emerged as a promising anti-tumor agent that induces a specific form of iron-dependent programmed cell death known as ferroptosis.[1][2][3] Its primary mechanism involves the inhibition of myoferlin, leading to a cascade of events that sensitize cancer cells to this unique cell death pathway.[2] A key method for verifying that a cell death process is indeed iron-dependent is through rescue experiments using iron chelators—compounds that bind to and sequester intracellular iron.
The Mechanism of this compound-Induced Ferroptosis
This compound directly targets and inhibits myoferlin (MYOF), an oncoprotein overexpressed in several cancers, including pancreatic and breast cancer.[3][4] This inhibition triggers a series of events culminating in ferroptosis, characterized by the accumulation of lipid peroxides.[2][5]
The core mechanism involves the disruption of the cell's antioxidant defense systems. Specifically, treatment with this compound leads to a significant reduction in the protein levels of SLC7A11, a critical component of the cystine/glutamate antiporter (system Xc⁻), and Glutathione Peroxidase 4 (GPX4).[2][5] The downregulation of these proteins cripples the cell's ability to neutralize lipid reactive oxygen species (ROS), leading to their accumulation and subsequent iron-dependent cell death.[3][5] Studies have shown that this compound treatment leads to a significant increase in intracellular iron concentration in susceptible cancer cell lines.[5][6]
Comparative Analysis: The Effect of Iron Chelators
To confirm the indispensable role of iron in this process, experiments utilize iron chelators such as Deferiprone (DFP) and Deferoxamine (DFX). These agents bind to free iron within the cell, rendering it unavailable to participate in the Fenton reaction, which generates highly damaging hydroxyl radicals and contributes to lipid peroxidation.
If this compound-induced cell death is truly iron-dependent, the co-administration of an iron chelator should rescue the cells from death. Experimental evidence strongly supports this hypothesis. In pancreatic ductal adenocarcinoma (PDAC) cell lines treated with this compound, the addition of DFP or DFX has been shown to restore cell growth.[5] This rescue effect is attributed to the consistent decrease in ROS accumulation when iron is chelated.[6]
Data Presentation: this compound and Iron Chelator Co-treatment
The following tables summarize key quantitative findings from studies investigating the effects of this compound and the rescue effects of iron chelators on pancreatic cancer cell lines.
Table 1: Effect of this compound on Intracellular Iron Concentration
| Cell Line | Cancer Type | Treatment (50 nM this compound for 24h) | Outcome | Reference |
| MiaPaCa-2 | Pancreatic Ductal Adenocarcinoma | + | Significant increase in iron abundance | [5] |
| Panc-1 | Pancreatic Ductal Adenocarcinoma | + | Significant increase in iron abundance | [5] |
| PaTu 8988T | Pancreatic Ductal Adenocarcinoma | + | Significant increase in iron abundance | [5] |
| BxPC-3 | Pancreatic Ductal Adenocarcinoma | + | No significant increase in iron | [5] |
| HPNE | Normal Pancreatic Epithelial | + | No significant increase in iron | [5] |
Table 2: Rescue Effect of Iron Chelators on this compound-Treated Pancreatic Cancer Cells
| Cell Line | This compound Treatment (50 nM) | Iron Chelator Treatment (1 mM) | Outcome on Cell Growth Reduction | Reference |
| MiaPaCa-2 | + | Deferiprone (DFP) | Growth restored | [5] |
| Panc-1 | + | Deferiprone (DFP) | Growth restored | [5] |
| PaTu 8988T | + | Deferiprone (DFP) | Growth restored | [5] |
| MiaPaCa-2 | + | Deferoxamine (DFX) | Growth restored | [5] |
| Panc-1 | + | Deferoxamine (DFX) | Growth restored | [5] |
| PaTu 8988T | + | Deferoxamine (DFX) | Growth restored | [5] |
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental logic discussed.
Caption: this compound inhibits MYOF, downregulating SLC7A11 and GPX4, leading to iron-dependent lipid peroxidation and ferroptosis.
Caption: Workflow for verifying the role of iron in this compound-induced cell death using iron chelators.
Caption: Logical diagram showing how iron chelators block this compound-induced ferroptosis by sequestering iron.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Intracellular Iron Concentration Assay
This protocol is used to quantify the levels of intracellular iron following treatment.
-
Cell Seeding and Treatment: Culture and treat pancreatic cancer cells (e.g., MiaPaCa-2, Panc-1) with 50 nM this compound or vehicle control for 8, 16, and 24 hours.
-
Cell Lysis: Harvest cells and lyse them in an appropriate buffer.
-
Iron Detection: Use a commercial Iron Assay Kit (e.g., colorimetric ferrozine-based assay) according to the manufacturer's instructions. This typically involves a reagent that reacts with ferrous iron (Fe²⁺) to produce a colored product.
-
Quantification: Measure the absorbance at the specified wavelength (e.g., ~562 nm) using a microplate reader.
-
Normalization: Normalize the iron concentration to the total protein content of each sample, determined by a BCA or Bradford assay.
Cell Growth Rescue Assay
This experiment assesses the ability of iron chelators to prevent this compound-induced cell death.
-
Cell Seeding: Plate pancreatic cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with the following conditions:
-
Vehicle Control
-
50 nM this compound
-
1 mM Deferiprone (DFP) or 1 mM Deferoxamine (DFX) alone
-
50 nM this compound in combination with 1 mM DFP or 1 mM DFX
-
-
Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours).
-
Cell Viability Measurement: Assess cell viability or confluency. This can be done using:
-
Crystal Violet Staining: Fix cells, stain with 0.5% crystal violet, wash, and then solubilize the dye. Measure absorbance at ~570 nm.
-
Automated Imaging: Use an imaging system (e.g., IncuCyte) to monitor cell confluency over time.
-
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures the accumulation of lipid peroxides, a hallmark of ferroptosis.[2]
-
Cell Seeding and Treatment: Culture and treat cells with this compound, with or without iron chelators, as described above.
-
Probe Loading: In the final 30 minutes of treatment, incubate the cells with 2 µM C11-BODIPY 581/591 at 37°C.
-
Washing: Gently wash the cells with Phosphate-Buffered Saline (PBS) to remove excess probe.
-
Analysis: Harvest the cells and analyze them using a flow cytometer. The C11-BODIPY probe fluoresces red in its reduced state and shifts to green fluorescence upon oxidation by lipid peroxides. An increase in the green fluorescence intensity indicates an increase in lipid peroxidation.[2]
Conclusion
References
A Researcher's Guide to Control Experiments for Validating the Mechanism of Action of WJ460, a Myoferlin Inhibitor
Central Hypothesis of WJ460's Action
This compound exerts its anti-cancer effects through three primary mechanisms:
-
Direct Target Engagement: this compound directly binds to Myoferlin (MYOF), inhibiting its function.[5][6]
-
Disruption of Endosomal Trafficking: this compound-mediated MYOF inhibition disrupts the crucial interaction between MYOF and the late-endosomal protein Rab7, leading to impaired recycling of receptor tyrosine kinases (RTKs) like EGFR and subsequent attenuation of downstream pro-survival signaling.[1][6]
-
Induction of Ferroptosis: this compound downregulates the expression of key antioxidant proteins, specifically the cystine/glutamate antiporter SLC7A11 and glutathione (B108866) peroxidase 4 (GPX4), leading to an accumulation of lipid reactive oxygen species (ROS) and ferroptotic cell death.[3][4]
Part 1: Validating Direct Target Engagement with Myoferlin
The foundational step in validating this compound's mechanism is to prove it physically interacts with its intended target, MYOF. The gold-standard approach is a competitive pull-down assay, which provides direct evidence of binding.
Comparison of Experimental Approaches for Target ID
| Experiment | Principle | Type of Evidence | Key Controls | Alternative/Complementary |
| Biotin-WJ460 Pull-Down Assay | A biotinylated version of this compound captures MYOF from cell lysates, which is then detected by Western Blot. | Direct Binding | Unconjugated (Free) this compound for competition; Biotin alone; Streptavidin beads alone. | Drug Affinity Responsive Target Stability (DARTS) |
| Co-Immunoprecipitation (Co-IP) | An antibody against a known interactor of MYOF (e.g., Rab7) is used to pull down the protein complex. The disruption of this complex by this compound is then assessed. | Indirect/Functional | Vehicle (e.g., DMSO) control; Isotype control antibody. | Proximity Ligation Assay (PLA) |
Featured Experiment: Competitive Pull-Down Assay
This assay confirms that this compound directly binds to MYOF in a competitive manner. A biotinylated this compound probe serves as the "bait" to capture MYOF from a cell lysate. The addition of excess "free" (unconjugated) this compound should outcompete the biotinylated probe, leading to a reduced amount of MYOF being pulled down.
-
Bait Immobilization: Incubate streptavidin-coated magnetic beads with a biotin-WJ460 conjugate to allow for binding.
-
Cell Lysate Preparation: Culture and lyse cancer cells known to express MYOF (e.g., MDA-MB-231 breast cancer cells). Pre-clear the lysate by incubating with unconjugated streptavidin beads to minimize non-specific binding.[3]
-
Competitive Binding: Divide the pre-cleared lysate into three tubes:
-
Tube 1 (No Competitor): Add lysate to the Biotin-WJ460-bound beads.
-
Tube 2 (Competitor): Pre-incubate the lysate with an excess of free, unconjugated this compound before adding it to the Biotin-WJ460-bound beads.
-
Tube 3 (Control): Add lysate to unconjugated streptavidin beads.
-
-
Washing: Wash the beads extensively with wash buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40) to remove non-specifically bound proteins.[3]
-
Elution and Analysis: Elute the bound proteins from the beads using an SDS-PAGE loading buffer. Analyze the eluates via Western Blot using an anti-MYOF antibody. A strong band for MYOF should be present in Tube 1 and significantly reduced or absent in Tubes 2 and 3.
Part 2: Validating Disruption of Downstream Signaling
This compound's inhibition of MYOF is proposed to disrupt its interaction with Rab7, a key regulator of endosomal trafficking.[6] This can be validated using co-immunoprecipitation (Co-IP).
Featured Experiment: Myoferlin-Rab7 Co-Immunoprecipitation
This experiment demonstrates that this compound treatment disrupts the MYOF-Rab7 protein complex within the cell. An antibody against MYOF is used to pull down MYOF and its interacting partners. The amount of co-precipitated Rab7 is then measured in vehicle-treated versus this compound-treated cells.
-
Cell Treatment: Culture cells to 70-80% confluency and treat with this compound (e.g., 50-100 nM) or a vehicle control (DMSO) for 24 hours.[6]
-
Lysis: Lyse the cells using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate equal amounts of protein lysate (1-2 mg) with an anti-MYOF antibody overnight at 4°C. Add Protein A/G beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specific proteins.
-
Elution and Analysis: Elute the immunoprecipitated complexes and analyze by Western Blot. Probe one membrane with an anti-Rab7 antibody and another with an anti-MYOF antibody (to confirm equal pulldown). A successful experiment will show a reduced amount of Rab7 in the this compound-treated sample compared to the vehicle control.
Part 3: Validating Induction of Ferroptosis
A key anti-cancer effect of this compound is the induction of ferroptosis.[4] This can be validated by measuring key markers of this cell death pathway and demonstrating that its effects can be rescued by ferroptosis inhibitors.
Comparison of Ferroptosis Validation Assays
| Experiment | Purpose | Expected Result with this compound | Control / Rescue Agent |
| Western Blot | Measure levels of key ferroptosis regulators. | Decreased SLC7A11 and GPX4 protein levels.[4] | Vehicle-treated cells as baseline. |
| Lipid ROS Assay | Directly measure lipid peroxidation, a hallmark of ferroptosis. | Increased fluorescence from lipid ROS probe (e.g., C11-BODIPY). | Ferrostatin-1 (Ferroptosis Inhibitor), Deferoxamine (Iron Chelator).[4] |
| Cell Viability Rescue | Confirm that cell death is iron-dependent. | This compound reduces cell viability. | Co-treatment with Ferrostatin-1 or Deferoxamine should rescue viability.[4] |
Quantitative Data from Cell-Based Assays
The following table summarizes the reported efficacy of this compound, which provides a baseline for designing validation experiments.
| Cell Line | Cancer Type | Assay Type | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | Transwell Invasion | 43.37 ± 3.42 | [1][2] |
| BT549 | Breast Cancer | Transwell Invasion | 36.40 ± 4.51 | [1][2] |
| MiaPaCa-2 | Pancreatic Cancer | Cell Confluency | 20.92 ± 1.02 | [1] |
| BxPC-3 | Pancreatic Cancer | Cell Confluency | ~48.44 | [1] |
Featured Experiment: Cell Viability Rescue with Ferroptosis Inhibitors
This experiment provides strong functional evidence that this compound's cytotoxic effects are mediated by ferroptosis. If the cell death induced by this compound can be prevented by specific inhibitors of ferroptosis, it validates this arm of the mechanism.
-
Cell Plating: Plate cancer cells (e.g., Panc-1 or MiaPaCa-2) in 96-well plates and allow them to adhere overnight.
-
Treatment Groups:
-
Vehicle Control (DMSO)
-
This compound alone (e.g., at its IC50 concentration)
-
Ferrostatin-1 alone (Ferroptosis inhibitor)
-
Deferoxamine (DFO) alone (Iron chelator)
-
This compound + Ferrostatin-1 (Co-treatment)
-
This compound + DFO (Co-treatment)
-
-
Incubation: Treat cells for 24-48 hours.
-
Viability Assessment: Measure cell viability using a standard method such as an MTS assay or by quantifying cell confluency via live-cell imaging.
-
Analysis: Compare the viability of the co-treatment groups to the this compound-only group. A significant increase in viability in the co-treatment groups indicates that the cytotoxic effect of this compound is dependent on the ferroptotic pathway.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Myoferlin targeting triggers mitophagy and primes ferroptosis in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule targeting myoferlin exerts promising anti-tumor effects on breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Transcriptomic Profiles of Cells Treated with WJ460 versus MYOF siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the transcriptomic and cellular effects of two distinct methods for inhibiting myoferlin (MYOF), a protein implicated in cancer progression: the small molecule inhibitor WJ460 and gene silencing via small interfering RNA (siRNA). While a direct head-to-head transcriptomic comparison using RNA sequencing (RNA-seq) has not been published, this document synthesizes available data to highlight the known molecular consequences of each approach.
Myoferlin (MYOF) is a transmembrane protein frequently overexpressed in various cancers, including breast and pancreatic cancer, where it plays a role in cellular processes such as membrane repair, endocytosis, and vesicle trafficking.[1] Its inhibition is a promising strategy for cancer therapy.
Executive Summary
Both this compound and MYOF siRNA aim to abrogate the function of myoferlin, but they achieve this through different mechanisms, which can be reflected in their transcriptomic signatures. This compound acts as a direct inhibitor, leading to the induction of specific cell death pathways like ferroptosis.[2] MYOF siRNA, on the other hand, reduces the overall levels of MYOF mRNA and, consequently, the protein, which is known to affect pathways related to angiogenesis and cell adhesion.
While both interventions are expected to share some downstream effects due to the common target, the off-target effects and the precise signaling cascades initiated may differ. For instance, siRNAs are known to have potential off-target effects by unintentionally silencing other genes with partial sequence homology.
Data Presentation: A Comparative Overview
The following tables summarize the known effects of this compound and MYOF siRNA on gene expression and cellular pathways, based on current literature.
Table 1: Comparison of Cellular and Transcriptomic Effects
| Feature | This compound Treatment | MYOF siRNA |
| Primary Mechanism | Direct inhibition of myoferlin protein function.[2] | Post-transcriptional silencing of MYOF mRNA. |
| Key Affected Pathway | Ferroptosis induction.[1][2] | Regulation of VEGFR2-mediated signaling. |
| Cellular Outcomes | Cell cycle arrest, mitophagy, lipid peroxidation.[2] | Decreased cell proliferation and migration. |
Table 2: Differentially Regulated Genes (Known Examples)
| Treatment | Gene | Regulation | Associated Pathway/Function | Reference |
| This compound | GPX4 | Downregulated | Ferroptosis | [1] |
| SLC7A11 | Downregulated | Ferroptosis | [2] | |
| MYOF siRNA | VEGFR2 | Downregulated | Angiogenesis, Proliferation | |
| Genes related to actin cytoskeleton | Correlated Expression | Cell Adhesion, Metastasis |
Signaling Pathways and Experimental Workflow
This compound-Induced Ferroptosis
This compound's inhibition of myoferlin has been shown to trigger ferroptosis, a form of iron-dependent programmed cell death. This is primarily achieved through the downregulation of key antioxidant proteins.
MYOF siRNA-Mediated Gene Silencing
MYOF siRNA leads to the degradation of MYOF mRNA, which in turn affects downstream signaling pathways, such as the one mediated by the vascular endothelial growth factor receptor 2 (VEGFR2).
General Experimental Workflow for Transcriptomic Analysis
The following diagram outlines a typical workflow for comparing the transcriptomic profiles of cells treated with this compound or MYOF siRNA.
References
Safety Operating Guide
Prudent Disposal of Research Compound WJ460: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for the research compound WJ460 is not publicly available. The following disposal procedures are based on general laboratory safety protocols for non-hazardous solid chemical waste. Researchers must consult their institution's specific waste management policies and, if an SDS becomes available, adhere to its specific recommendations.
The responsible management and disposal of laboratory chemicals are paramount to ensuring a safe research environment and minimizing environmental impact. For researchers and drug development professionals working with the myoferlin inhibitor this compound, a clear and immediate plan for its disposal is essential. This guide provides a step-by-step operational plan for the proper disposal of this compound, assuming it is a non-hazardous solid compound.
I. Pre-Disposal Planning and Hazard Assessment
Before beginning any experiment involving this compound, a comprehensive disposal plan must be in place. The first step is to determine the hazard category of the waste. While a specific SDS for this compound is unavailable, a conservative approach should always be taken.
Key Principles:
-
Consult Institutional Policy: Your institution's Environmental Health and Safety (EHS) department is the primary resource for chemical waste disposal procedures.
-
Review Available Information: Although a specific SDS is not available, review any supplier information or related literature for potential hazards.
-
Segregation is Key: Never mix chemical waste streams unless explicitly permitted by your institution's guidelines.
II. Step-by-Step Disposal Procedure for Solid this compound Waste
This procedure is intended for small quantities of solid this compound typically used in a research laboratory setting.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including:
-
Safety glasses or goggles
-
Lab coat
-
Nitrile gloves
-
-
Waste Collection:
-
Designate a specific, clearly labeled, and sealed container for solid this compound waste.
-
The container should be made of a material compatible with the chemical. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable for solid chemical waste.
-
Label the container "Solid Chemical Waste: this compound" and include the date of initial waste addition.
-
-
Handling and Transfer:
-
Conduct all transfers of this compound waste within a chemical fume hood to minimize inhalation exposure.
-
Use a dedicated spatula or scoop for transferring the solid waste to the designated container.
-
Ensure the exterior of the waste container remains free of contamination.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
Follow your institution's guidelines for the temporary storage of chemical waste.
-
-
Final Disposal:
-
Once the waste container is full or the experiment is complete, arrange for pickup and disposal through your institution's EHS department.
-
Do not dispose of solid this compound in the regular trash unless explicitly approved by your EHS department for non-hazardous solid waste. Custodial staff should not handle any chemical waste.
-
III. Disposal of this compound-Contaminated Materials
Materials such as pipette tips, weighing paper, and gloves that have come into contact with this compound should be disposed of as solid chemical waste.
-
Collection: Place all contaminated solid materials into a designated, labeled, and sealed waste bag or container.
-
Segregation: Keep this waste separate from non-contaminated laboratory trash.
-
Disposal: Dispose of the container through your institution's chemical waste program.
IV. Decontamination of Glassware
-
Initial Rinse: Rinse the contaminated glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) to dissolve any residual this compound.
-
Rinsate Collection: Collect the initial solvent rinse as hazardous liquid chemical waste. Do not dispose of it down the drain.
-
Washing: After the initial solvent rinse, the glassware can typically be washed with soap and water.
V. Quantitative Data Summary
Without a specific Safety Data Sheet for this compound, quantitative data regarding its disposal, such as permissible concentrations for drain disposal, are not available. The following table provides a general comparison to aid in waste characterization.
| Waste Characterization | Non-Hazardous Waste | Hazardous Waste (General Criteria) |
| Ignitability | High flash point | Flash point < 60°C (140°F) |
| Corrosivity | pH between 6.0 and 9.0 | pH ≤ 2 or ≥ 12.5 |
| Reactivity | Stable under normal conditions | Unstable, reacts violently with water, or generates toxic gases |
| Toxicity | Low acute or chronic toxicity | Contains specific regulated toxic chemicals above certain thresholds |
VI. Experimental Protocols
As no specific disposal-related experiments for this compound are documented, the primary protocol is to follow the general chemical waste disposal procedures outlined by your institution's Environmental Health and Safety department.
VII. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Personal protective equipment for handling WJ460
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Personal Protective Equipment (PPE)
When handling WJ460, especially in its powdered form, stringent safety measures must be observed to minimize exposure. The unknown specific hazards of this compound necessitate treating it as a hazardous substance.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles with side shields are mandatory to protect against splashes and fine dust.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile gloves) and inspect them for any tears or perforations before use. Change gloves immediately if they become contaminated.[2]
-
Body Protection: A lab coat that covers the arms and fastens in the front is required.[3]
-
Respiratory Protection: When handling the solid compound or preparing stock solutions where aerosols may be generated, a fume hood should be utilized.[3]
Operational Plan: Handling and Storage
Preparation of Solutions:
-
This compound is reported to have poor water solubility and is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create stock solutions.[4][5]
-
All handling of the solid form of this compound should be conducted within a chemical fume hood to prevent inhalation of any airborne particles.[3]
-
For in vivo experiments, it is recommended to prepare fresh working solutions daily. If precipitation occurs during preparation, gentle heating and/or sonication may aid dissolution.[6]
Storage:
-
Store the solid compound and stock solutions in a cool, dark, and dry place.
-
Stock solutions are typically stored at -20°C or -80°C.[4]
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.[4]
Disposal Plan
The disposal of this compound and any contaminated materials must be managed through your institution's hazardous waste program.
-
Liquid Waste: All solutions containing this compound, including unused stock and working solutions, should be collected in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Solid Waste: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be disposed of in a separate, labeled hazardous solid chemical waste container.[7]
-
Spills: In the event of a spill, it should be treated as a hazardous waste incident. The spill area should be cleaned by trained personnel using appropriate PPE, and all cleanup materials must be disposed of as hazardous waste.[8]
Quantitative Data
The following table summarizes the in vitro efficacy of this compound from published studies.
| Cancer Type | Cell Line | Assay | IC50 (nM) |
| Breast Cancer | MDA-MB-231 | Collagen I Invasion | 43.37 |
| Breast Cancer | BT549 | Collagen I Invasion | 36.40 |
Data sourced from a study on the effects of this compound on cancer cell signaling pathways.[9]
Experimental Protocols and Signaling Pathways
Transwell Invasion Assay Protocol:
This assay is utilized to evaluate the invasive potential of cancer cells in vitro.
-
Matrigel Coating: The upper surface of a transwell insert is coated with a thin layer of Matrigel and allowed to solidify.
-
Cell Seeding: Cancer cells are suspended in a serum-free medium and seeded into the upper chamber of the transwell insert.
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as 10% Fetal Bovine Serum (FBS).
-
Treatment: The cells in the upper chamber are treated with various concentrations of this compound.
-
Incubation: The plate is incubated for 24-48 hours.
-
Cell Removal: Non-invading cells are removed from the upper surface of the membrane.
-
Staining: The invading cells on the lower surface of the membrane are fixed and stained with Crystal Violet.
-
Quantification: The number of invading cells is counted under a microscope.[4]
Signaling Pathways and Experimental Workflows:
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its investigation.
Caption: Mechanism of action of this compound as a Myoferlin inhibitor.
Caption: General experimental workflow for investigating this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
